molecular formula C7H4BrF5O2S B1466983 3-Bromo-5-(pentafluorosulfur)benzoic acid CAS No. 1180675-98-2

3-Bromo-5-(pentafluorosulfur)benzoic acid

Cat. No.: B1466983
CAS No.: 1180675-98-2
M. Wt: 327.07 g/mol
InChI Key: GGDWTFSLWQRHPR-UHFFFAOYSA-N
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Description

3-Bromo-5-(pentafluorosulfur)benzoic acid is a useful research compound. Its molecular formula is C7H4BrF5O2S and its molecular weight is 327.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-5-(pentafluorosulfur)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-(pentafluorosulfur)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-5-(pentafluoro-λ6-sulfanyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF5O2S/c8-5-1-4(7(14)15)2-6(3-5)16(9,10,11,12)13/h1-3H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDWTFSLWQRHPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(F)(F)(F)(F)F)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Physicochemical Properties & Synthetic Utility of 3-Bromo-5-(pentafluorosulfur)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic utility, and handling protocols for 3-Bromo-5-(pentafluorosulfur)benzoic acid .

Executive Summary

3-Bromo-5-(pentafluorosulfur)benzoic acid (CAS: 1180675-98-2) is a specialized fluorinated building block used in high-value medicinal chemistry and agrochemical discovery.[1][2][3][4][5] It features the pentafluorosulfanyl (SF₅) group—often termed the "Super-Trifluoromethyl"—which imparts exceptional lipophilicity, metabolic stability, and electron-withdrawing character without the steric limitations of traditional halogens.

This compound serves as a dual-functional scaffold: the bromide handle enables cross-coupling (e.g., Suzuki-Miyaura), while the carboxylic acid allows for amide/ester diversification. It is particularly valuable for modulating the physicochemical properties (LogP, pKa) of lead compounds during late-stage optimization.

Molecular Architecture & Electronic Profile

The compound’s utility stems from the unique geometry and electronic effects of the SF₅ substituent compared to the trifluoromethyl (CF₃) group.

Structural Geometry

Unlike the tetrahedral CF₃ group, the SF₅ group adopts a square pyramidal geometry around the sulfur atom. This hypervalent geometry creates a distinct steric volume that mimics a tert-butyl group but with high electronegativity.

  • Steric Demand: SF₅ (~49 ų) > CF₃ (~21 ų).

  • Bond Lengths: The S–F bonds are highly polarized and chemically inert, resistant to hydrolysis even under strong acidic/basic conditions.

Electronic Effects (Hammett Analysis)

Both the bromine and SF₅ groups exert strong electron-withdrawing effects (EWG), significantly increasing the acidity of the benzoic acid core compared to the unsubstituted parent.

  • Inductive Effect (-I): The SF₅ group is more electronegative (χ = 3.65) than CF₃ (χ = 3.36), leading to strong σ-electron withdrawal.[6][7]

  • Resonance Effect (+R/-R): While halogens typically donate electrons via resonance, the SF₅ group has a negligible resonance donor effect, maintaining a consistent EWG profile.

Table 1: Comparative Electronic Parameters

SubstituentHammett

Hammett

Hansch

(Lipophilicity)
Electronegativity (

)
-SF₅ 0.68 0.61 1.23 3.65
-CF₃0.540.430.883.36
-Br0.230.390.862.96

Insight: The combination of 3-Br (


 0.[3]39) and 5-SF₅ (

0.61) results in a cumulative electron-withdrawing effect (

), predicting a significant drop in pKa relative to benzoic acid.

Physicochemical Properties[7][8][9][10][11][12]

Core Data Table
PropertyValue / Description
CAS Number 1180675-98-2
Molecular Formula C₇H₄BrF₅O₂S
Molecular Weight 327.06 g/mol
Appearance White to off-white crystalline powder
Melting Point >130 °C (Estimated based on analogues; 3-SF5-benzoic acid MP is ~154°C)
Predicted pKa 3.1 – 3.3 (Acidic)
Predicted LogP 3.8 – 4.2 (Highly Lipophilic)
Solubility Low in Water; High in DMSO, Methanol, Ethyl Acetate, DCM
Lipophilicity & Bioavailability

The SF₅ group is a "lipophilicity booster."[8] Replacing a CF₃ group with SF₅ typically increases LogP by ~0.4–0.6 units. This is critical in drug design for:

  • Blood-Brain Barrier (BBB) Penetration: Enhanced lipophilicity aids in crossing lipid bilayers.

  • Metabolic Stability: The C–S and S–F bonds are metabolically robust, blocking oxidative metabolism at the substituted position.

Acidity (pKa Calculation)

Using the Hammett equation for benzoic acids (


):


Experimental validation is recommended, but this calculated value confirms the compound is a significantly stronger acid than benzoic acid (pKa 4.2).

Visualization of Properties & Logic

Electronic & Structural Logic Map

The following diagram illustrates the electronic pressure applied to the aromatic ring and the resulting reactivity profile.

G Compound 3-Bromo-5-(SF5) Benzoic Acid SF5 SF5 Group (Pos 5) Compound->SF5 Br Bromine (Pos 3) Compound->Br COOH Carboxylic Acid (Pos 1) Compound->COOH Lipophilicity High LogP (Bioavailability) SF5->Lipophilicity Hydrophobic Shell Acidity Low pKa (~3.2) (Ionization) SF5->Acidity Inductive (-I) Stability Metabolic Blockade SF5->Stability C-S Bond Strength Br->Acidity Inductive (-I) Coupling Suzuki/Buchwald Substrate Br->Coupling Labile C-Br Bond COOH->Acidity Proton Source

Caption: Structural decomposition showing how substituents drive physicochemical properties and synthetic utility.

Synthetic Utility & Experimental Protocols

Synthetic Workflow

This compound is best utilized as a "Core Scaffold." The bromine allows for the introduction of aryl/heteroaryl groups, while the acid functionality can be converted to amides, esters, or reduced to benzyl alcohols.

Synthesis Start 3-Bromo-5-(SF5)benzoic acid Step1 Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) Start->Step1  R-B(OH)2, Pd(dppf)Cl2   Step2 Amide Coupling (HATU/EDC) Start->Step2  R-NH2, Base   Product1 Biaryl-SF5 Acid (Library Generation) Step1->Product1 Product2 SF5-Bromo-Amide (Peptidomimetic) Step2->Product2

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the Br and COOH groups.

Standardized Protocol: Suzuki-Miyaura Coupling

Use this protocol to functionalize the C-3 position while retaining the SF₅ group.

Reagents:

  • Substrate: 3-Bromo-5-(pentafluorosulfur)benzoic acid (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

  • Base: K₂CO₃ (3.0 equiv, 2M aqueous)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Dissolution: In a reaction vial, dissolve the substrate and boronic acid in 1,4-Dioxane (0.1 M concentration).

  • Activation: Add the Pd catalyst and the aqueous base.

  • Inert Atmosphere: Purge the vial with Nitrogen or Argon for 2 minutes to remove O₂.

  • Reaction: Seal and heat to 80–90 °C for 4–12 hours. Monitor by LC-MS (Look for Br displacement).

  • Workup: Cool to RT, dilute with EtOAc, acidify with 1N HCl (to protonate the carboxylic acid), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (typically MeOH/DCM or Hexane/EtOAc gradients).

Handling & Solubilization
  • Solubility: The compound is hydrophobic. For biological assays, prepare a stock solution in 100% DMSO (up to 20-50 mM).

  • Aqueous Dilution: When diluting into aqueous buffers, ensure the final DMSO concentration is <1% to prevent precipitation. The SF₅ group increases the risk of aggregation; use of a surfactant (e.g., Tween-80) may be necessary for high-concentration assays.

Safety & Regulatory Information (SDS Summary)

While specific toxicological data for this exact CAS is limited, it should be handled as a potent halogenated benzoic acid derivative.

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)

    • Eye Irritation: Category 2A (H319)

    • STOT-SE: Category 3 (Respiratory Irritation, H335)

  • Handling: Wear nitrile gloves, safety goggles, and work inside a fume hood. Avoid dust formation.

  • Storage: Store at room temperature (RT) in a tightly sealed container. The SF₅ group is thermally stable, but the compound should be kept dry.

References

  • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190.[9] Link

  • Altneuss, L., et al. (2021). Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group.[10][11] ACS Sensors, 6(11), 4074–4083. Link

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. (Source for Sigma/Pi values). Link

  • Thermo Scientific Chemicals. (2024).[5] 3-Bromo-5-(pentafluorothio)benzoic acid Product Specifications. Link

Sources

3-Bromo-5-(pentafluorosulfur)benzoic Acid: Molecular Architecture & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular structure, synthesis, and application of 3-Bromo-5-(pentafluorosulfur)benzoic acid , a high-value scaffold in modern medicinal chemistry.

CAS: 1180675-98-2 Formula: C₇H₄BrF₅O₂S Molecular Weight: 327.06 g/mol [1][2][3]

Executive Summary

3-Bromo-5-(pentafluorosulfur)benzoic acid represents a "privileged" trifunctional scaffold for drug discovery. It combines the steric bulk and lipophilicity of the pentafluorosulfanyl (-SF₅) group with two orthogonal reactive handles: a carboxylic acid (-COOH) for amide/ester formation and an aryl bromide (-Br) for transition-metal catalyzed cross-coupling. This compound enables the precise installation of the -SF₅ moiety—often termed the "super-trifluoromethyl" group—into late-stage pharmaceutical intermediates, modulating metabolic stability and membrane permeability without altering the fundamental aromatic pharmacophore.

Molecular Architecture & Electronic Profiling

The Pentafluorosulfanyl Advantage

The -SF₅ group is a rigid, octahedral hypervalent sulfur moiety. Unlike the planar or tetrahedral geometry of common substituents, the -SF₅ group projects fluorine atoms into a square pyramidal volume, creating a unique steric shield that protects adjacent sites from metabolic oxidation.

Comparative Physicochemical Metrics:

PropertyPentafluorosulfanyl (-SF₅)Trifluoromethyl (-CF₃)tert-Butyl (-tBu)
Geometry Octahedral (Square Pyramidal)TetrahedralTetrahedral
Electronegativity (

)
0.68 (Strong EWG)0.54-0.20
Lipophilicity (

)
1.510.881.98
Volume (ų) ~113~73~98
C-X Bond Stability High (Hydrolytically stable)HighHigh

Data Source: Inductive and resonance parameters derived from Hansch/Leo sets.

Structural Logic of the 3,5-Substitution Pattern

The 1,3,5-substitution pattern is critical for maintaining vector orthogonality.

  • Position 1 (COOH): Defines the "head" of the molecule, typically anchoring the scaffold to a protein binding pocket via hydrogen bonding or serving as the linker attachment point.

  • Position 3 (Br): Located meta to the acid and meta to the -SF₅ group. This positioning prevents steric clash between the bulky -SF₅ group and the cross-coupling partner, facilitating high yields in Suzuki-Miyaura or Buchwald-Hartwig reactions.

  • Position 5 (SF₅): Acts as a lipophilic anchor.[4][5] Its strong electron-withdrawing nature (inductive and resonance) significantly lowers the pKa of the benzoic acid (estimated pKa ~3.2 vs. 4.2 for benzoic acid), enhancing ionization at physiological pH.

Synthetic Pathways & Manufacturing[6]

The synthesis of 3-bromo-5-(pentafluorosulfur)benzoic acid is challenging due to the strong deactivating nature of the -SF₅ group, which disfavors direct electrophilic aromatic substitution (EAS). The most reliable route utilizes a Lithium-Halogen Exchange strategy starting from a symmetrical precursor.

Core Synthetic Protocol: The Desymmetrization Route

This protocol avoids the poor regioselectivity of direct bromination by starting with 1,3-dibromo-5-(pentafluorosulfur)benzene.

Step-by-Step Methodology:

  • Precursor Preparation: Start with 1,3-dibromo-5-(pentafluorosulfur)benzene . This is typically accessible via the oxidative fluorination of 3,5-dibromophenyl disulfide or through the Sandmeyer reaction of 3,5-dibromo-aniline (followed by -SF₅ introduction, though the disulfide route is industrial standard).

  • Cryogenic Monolithiation:

    • Solvent: Anhydrous THF (stabilizer-free).

    • Conditions: Cool precursor solution to -78°C under Argon.

    • Reagent: Add n-Butyllithium (1.05 equiv) dropwise.

    • Mechanism:[4][6][7] Rapid Lithium-Halogen exchange occurs selectively at one bromine site. The strong electron-withdrawing effect of the -SF₅ group stabilizes the resulting aryl lithium species, preventing benzyne formation.

  • Electrophilic Quench (Carboxylation):

    • Bubble excess dry CO₂ gas (or add crushed dry ice) into the reaction mixture at -78°C.

    • The aryl lithium nucleophile attacks the CO₂, forming the lithium benzoate.

  • Workup:

    • Quench with 1M HCl to protonate the carboxylate.

    • Extract with Ethyl Acetate.[6] The product precipitates as a white/off-white solid.

Reaction Logic Diagram

SynthesisPath cluster_logic Selectivity Mechanism Precursor 1,3-Dibromo-5-(SF5)benzene (Symmetrical Precursor) Transition Li-Halogen Exchange (-78°C, n-BuLi, THF) Precursor->Transition Li_Interm Intermediate: 3-Lithio-5-bromo-1-(SF5)benzene Quench Electrophilic Trap (CO2, H3O+) Li_Interm->Quench Note1 SF5 stabilizes Ar-Li species via inductive effect Li_Interm->Note1 Transition->Li_Interm Product TARGET: 3-Bromo-5-(SF5)benzoic acid Quench->Product Note2 Cryogenic temp prevents double lithiation

Figure 1: Desymmetrization workflow for synthesizing the target acid from the dibromo-SF5 precursor.

Reactivity Profile & Application Guide

Chemoselective Functionalization

The molecule possesses two distinct electrophilic sites (Carbonyl carbon and C-Br bond) that can be addressed sequentially.

  • Amide Coupling (Site A - COOH):

    • Standard: HATU/DIPEA or T3P in DMF.

    • Note: The electron-deficient ring makes the carbonyl highly susceptible to nucleophilic attack, but the bulky -SF₅ group at position 5 exerts minimal steric hindrance on the position 1 carboxylate.

  • Suzuki-Miyaura Coupling (Site B - Br):

    • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

    • Base: K₂CO₃ or Cs₂CO₃.

    • Solvent: Dioxane/Water.

    • Observation: The -SF₅ group is stable under standard Pd-catalyzed conditions (up to 100°C). The electron-deficient ring facilitates oxidative addition, often making the coupling faster than with electron-rich aryl bromides.

Strategic Use in Drug Design (SAR)
  • Metabolic Blocking: Placing the scaffold at the metabolic "soft spot" of a lead compound blocks CYP450 oxidation due to the C-F bond strength (116 kcal/mol) and steric bulk.

  • Lipophilic Scanning: Replacing a 3-bromo-5-CF3-benzoic acid moiety with this scaffold increases LogP by ~0.6 units, potentially improving blood-brain barrier (BBB) penetration.

Experimental Validation Protocol

Self-Validating System for Purity Analysis

To ensure the integrity of the scaffold before committing to expensive late-stage synthesis, perform the following QC check:

  • 19F NMR (Standard):

    • The -SF₅ group presents a characteristic pattern: A doublet (approx. 80-90 ppm, 4F, equatorial) and a quintet (approx. 60-70 ppm, 1F, axial).

    • Validation: Integration must be 4:[8]1. Any deviation indicates degradation of the hypervalent sulfur cage (rare, but possible under extreme reduction conditions).

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).

    • Note: The compound is highly lipophilic; expect late elution compared to non-fluorinated analogs.

References

  • Compound Identification & Availability

    • Title: 3-Bromo-5-(pentafluorosulfur)benzoic acid (CAS 1180675-98-2)[1][2][3][9][10]

    • Source: Fisher Scientific / Thermo Scientific Chemicals
    • URL:

  • SF5 Group Properties & Synthesis

    • Title: The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry[4][11]

    • Source: Rowan Scientific
    • URL:

  • Synthetic Methodology (General SF5-Arene Functionalization)

    • Title: Synthesis and characterisation of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives[12]

    • Source: Journal of Fluorine Chemistry (via ResearchG
    • URL:

  • Cross-Coupling Utility

    • Title: Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids (Negishi/Suzuki coupling on SF5-bromoarenes)[8]

    • Source: Beilstein Journal of Organic Chemistry / PMC
    • URL:

Sources

spectroscopic data for 3-Bromo-5-(pentafluorosulfur)benzoic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-5-(pentafluorosulfur)benzoic Acid

Abstract

This guide provides a comprehensive technical overview of the key spectroscopic data essential for the identification and characterization of 3-Bromo-5-(pentafluorosulfur)benzoic acid. The pentafluorosulfur (SF₅) group is of growing importance in the fields of medicinal chemistry and materials science, valued for its unique electronic properties, high stability, and steric profile.[1] Accurate and thorough spectroscopic analysis is paramount for researchers and drug development professionals working with novel SF₅-containing compounds. This document synthesizes predictive data and established principles from nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to serve as an authoritative reference for the structural elucidation of this specific molecule. While a complete experimental dataset for this compound is not available in a single published source, this guide constructs a robust and reliable spectroscopic profile based on data from closely related analogues and fundamental principles of spectroscopic interpretation.

Introduction to the Molecule and its Spectroscopic Significance

3-Bromo-5-(pentafluorosulfur)benzoic acid (CAS 1180675-98-2) is an aromatic carboxylic acid featuring two strongly electron-withdrawing groups, a bromine atom and a pentafluorosulfur group, at the meta positions relative to the carboxyl function.[2] The SF₅ group, often termed a "super-trifluoromethyl group," imparts significant electronegativity and lipophilicity, making it a valuable substituent in the design of new pharmaceuticals and agrochemicals.[1]

The structural characterization of this molecule relies on a multi-technique spectroscopic approach. Each method provides a unique piece of the structural puzzle:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Elucidates the carbon-hydrogen framework, the electronic environment of each carbon atom, and provides the definitive signature of the SF₅ group.

  • IR Spectroscopy: Identifies the key functional groups present, notably the carboxylic acid and the strong S-F bonds.

  • Mass Spectrometry: Confirms the molecular weight and elemental composition and reveals structural information through fragmentation patterns.

This guide explains the theoretical basis for the expected spectroscopic signals and provides standardized protocols for data acquisition, ensuring that researchers can validate their own experimental findings against this reference profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules in solution. For 3-Bromo-5-(pentafluorosulfur)benzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for unambiguous characterization.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum provides a clear fingerprint of the substitution pattern. The three aromatic protons are chemically distinct due to the different substituents at positions 1, 3, and 5.

Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-2~8.4 - 8.6triplet (t) or multiplet (m)J ≈ 1.5 - 2.0
H-4~8.3 - 8.5triplet (t) or multiplet (m)J ≈ 1.5 - 2.0
H-6~8.1 - 8.3triplet (t) or multiplet (m)J ≈ 1.5 - 2.0
COOH~13.0 - 14.0broad singlet (br s)-

Rationale for Predictions: The chemical shifts are predicted based on the strong deshielding effects of the COOH, Br, and SF₅ groups. All three protons are expected to appear at a high chemical shift (>8.0 ppm). The multiplicity arises from small meta-couplings (⁴JHH) between the aromatic protons, typically in the range of 1.5-2.5 Hz, leading to narrow triplets or multiplets. The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of 3-Bromo-5-(pentafluorosulfur)benzoic acid in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: 0-16 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 5 seconds (to allow for full relaxation of the quaternary carbons and the carboxyl proton).

    • Number of Scans: 8-16 scans for a sufficiently concentrated sample.

  • Processing: Apply a Fourier transform with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing Dissolve Dissolve Sample (5-10 mg in 0.6 mL DMSO-d6) Transfer Transfer to NMR Tube Dissolve->Transfer Tune Tune & Match Probe Transfer->Tune Acquire Acquire FID (zg30, 16 scans) Tune->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Reference Reference (DMSO @ 2.50 ppm) Phase->Reference Final Spectrum Final Spectrum Reference->Final Spectrum

Caption: Workflow for ¹H NMR Spectrum Acquisition.

¹⁹F NMR Spectroscopy

¹⁹F NMR is the definitive technique for confirming the presence and integrity of the pentafluorosulfur group. The SF₅ moiety attached to an aromatic ring gives a highly characteristic and readily identifiable A₄B spin system.

  • Axial Fluorine (Fₐₓ): One fluorine atom is positioned along the S-C bond axis.

  • Equatorial Fluorines (Fₑq): Four fluorine atoms are arranged in a plane perpendicular to the S-C bond.

This arrangement results in two distinct fluorine environments. The four equivalent Fₑq nuclei split the Fₐₓ signal into a quintet. Conversely, the single Fₐₓ nucleus splits the Fₑq signal into a doublet.

Predicted ¹⁹F NMR Data

Fluorine AtomsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
4 x Fₑq~80 - 90doublet (d)J(Fₑq-Fₐₓ) ≈ 140 - 150
1 x Fₐₓ~60 - 70quintet (quint)J(Fₐₓ-Fₑq) ≈ 140 - 150

Rationale for Predictions: The chemical shifts and coupling constants for aryl-SF₅ groups are well-documented.[3] The equatorial fluorines typically resonate downfield from the axial fluorine. The large one-bond F-F coupling constant is characteristic of the SF₅ group.

Experimental Protocol: ¹⁹F NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: The spectrometer must be equipped with a broadband or fluorine-capable probe.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30) with proton decoupling.

    • Spectral Width: A wide range is initially advisable (e.g., +150 to -250 ppm) to locate the signals.

    • Reference: Use an external standard such as CFCl₃ at 0.0 ppm.

    • Number of Scans: 64-128 scans are typical.

  • Processing: Process similarly to ¹H NMR. No reference compound is typically added to the sample; referencing is done electronically.

G Parent [M-H]⁻ m/z 324.9 Frag1 [M-H-CO₂]⁻ m/z 280.9 Parent->Frag1 - CO₂ Frag2 [C₆H₄BrSF₅]⁻

Caption: Predicted ESI⁻ Fragmentation Pathway.

Experimental Protocol: HRMS (ESI-QTOF) Acquisition

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source at a low flow rate (5-10 µL/min).

  • Instrument Setup: Operate the mass spectrometer in negative ion mode (ESI-) as carboxylic acids deprotonate readily. Set the mass analyzer to a high-resolution mode (e.g., Time-of-Flight, TOF).

  • Acquisition: Acquire data over a mass range of m/z 50-500. Use a lock mass calibrant to ensure high mass accuracy.

  • Data Analysis: Determine the accurate mass of the [M-H]⁻ ion and use software to calculate the molecular formula. Compare the measured isotopic pattern with the theoretical pattern for the proposed formula.

Conclusion

The structural confirmation of 3-Bromo-5-(pentafluorosulfur)benzoic acid requires a synergistic application of multiple spectroscopic techniques. The key identifying features are:

  • ¹H NMR: Three low-field aromatic signals with small meta-couplings.

  • ¹⁹F NMR: A characteristic A₄B pattern of a doublet and a quintet, confirming the aryl-SF₅ moiety.

  • IR: A broad O-H stretch, a sharp C=O stretch, and very strong S-F stretching bands.

  • HRMS: The correct molecular weight with a distinctive M/M+2 isotopic pattern characteristic of a bromine-containing compound.

This guide provides a robust, technically grounded framework for the spectroscopic characterization of this molecule, enabling researchers to confidently verify its structure and purity in their applications.

References

Sources

Technical Guide: Solubility Profile & Solvent Selection for 3-Bromo-5-(pentafluorosulfur)benzoic Acid

[1][2][3]

Part 1: Executive Summary & Molecular Architecture[1][2]

The incorporation of the pentafluorosulfanyl (SF₅) group into aromatic scaffolds has surged in drug discovery due to its unique ability to enhance lipophilicity and metabolic stability without sacrificing steric bulk. However, 3-Bromo-5-(pentafluorosulfur)benzoic acid presents a distinct solubility challenge.[1][2][3] It is a "Janus" molecule: it possesses a highly polar, ionizable carboxylic acid "head" and an extremely lipophilic, electron-withdrawing "tail" (the SF₅ and Br substituents).

Understanding this duality is critical. The SF₅ group is often termed a "super-trifluoromethyl" group, exhibiting higher electronegativity and significantly greater lipophilicity (Hansch ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

41231
Molecular Analysis[1][2][3]
  • Core Scaffold: Benzoic Acid (pKa ~4.2, polar, H-bond donor/acceptor).[1][2][3]

  • Substituent 1 (C-3): Bromine (Lipophilic, weak electron-withdrawing).[1][2][3]

  • Substituent 2 (C-5): Pentafluorosulfanyl (SF₅).[1][2][3]

    • Effect: Strong electron-withdrawing group (

      
       ~0.68), increases acidity of the COOH (predicted pKa < 3.8).[1][2][3]
      
    • Solubility Impact: Drastically reduces water solubility; enhances solubility in fluorinated and chlorinated solvents.[2][3]

Part 2: Solubility Profile & Solvent Selection Strategy

The following data categorizes solvent compatibility based on the "Like Dissolves Like" principle, modified by the specific electronic perturbations of the SF₅ group.

Table 1: Predicted Solubility Matrix

Qualitative solubility estimates based on structure-property relationships (SPR) of SF₅-arenes.[1][2][3]

Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Polar Aprotic DMSO, DMF, DMAcHigh Excellent for stock solutions.[1][2][3] Disrupts carboxylic acid dimers.[1][2][3]
Chlorinated Dichloromethane (DCM), ChloroformHigh Primary choice for extraction.[1][2][3] The SF₅ group interacts favorably with lipophilic halocarbons.[2][3][5]
Ethers THF, Diethyl Ether, MTBEHigh Good solubility due to H-bonding with the carboxylic proton.[1] MTBE is preferred for process safety.[1][2][3]
Alcohols Methanol, Ethanol, IPAModerate to High Solubility increases with temperature.[1] Ideal for recrystallization (see Protocol B).
Hydrocarbons Hexanes, Heptane, TolueneLow to Moderate Poor solubility at RT.[1] Soluble at reflux (Toluene).[1][2][3] Useful as anti-solvents.[1][2][3]
Aqueous (Acidic/Neutral) Water, 0.1 M HClInsoluble The lipophilic SF₅/Br bulk overrides the hydrophilic COOH group.[1]
Aqueous (Basic) 1M NaOH, Sat. NaHCO₃High Forms the carboxylate salt (Ar-COO⁻ Na⁺), rendering it water-soluble.[1][2][3]
Visualization: Solvent Selection Decision Tree

The following logic flow guides the researcher in selecting the optimal solvent based on the operational goal (Reaction, Workup, or Crystallization).

SolventStrategyStartObjective: Solubilize 3-Bromo-5-(SF5)benzoic acidDecision1Is the goal Synthesis or Purification?Start->Decision1SynthesisSynthesis / ReactionDecision1->SynthesisPurificationPurification / WorkupDecision1->PurificationDecision2Reaction Temperature?Synthesis->Decision2Decision3Technique?Purification->Decision3HighTemp> 80°CUse Toluene or DMFDecision2->HighTempLowTemp< 40°CUse THF or DCMDecision2->LowTempExtractLiquid-Liquid ExtractionDecision3->ExtractCrystRecrystallizationDecision3->CrystExtractSolvOrganic Phase: DCM or EtOAcAqueous Phase: Acidic WaterExtract->ExtractSolvPartition Coeff.CrystSolvSolvent System:Ethanol (Solvent) + Water (Anti-solvent)Cryst->CrystSolvThermodynamic Control

Figure 1: Decision tree for solvent selection based on experimental intent.[1][2][3] The SF₅ group mandates specific choices for crystallization to balance lipophilicity.

Part 3: Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this protocol to generate precise solubility data (mg/mL) for your specific lot.[1][2][3]

Principle: Saturation of the solvent followed by HPLC quantification of the supernatant.

  • Preparation: Weigh ~50 mg of 3-Bromo-5-(pentafluorosulfur)benzoic acid into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol, DCM, Toluene).

  • Equilibration: Cap tightly. Agitate at 25°C for 24 hours using an orbital shaker (500 rpm).

    • Note: If the solid dissolves completely, add more solid until a suspension persists.[6]

  • Sampling: Centrifuge at 10,000 rpm for 5 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (PTFE is required; Nylon may bind the lipophilic SF₅ moiety).[2][3]

  • Quantification: Dilute the filtrate 100x with Acetonitrile and analyze via HPLC (UV detection at 254 nm).

Protocol B: Purification via Mixed-Solvent Recrystallization

The high lipophilicity of the SF₅ group makes single-solvent recrystallization from water impossible. A binary system is required.

Recommended System: Ethanol / Water (or Acetonitrile / Water).[1][2][3]

  • Dissolution: Place crude 3-Bromo-5-(pentafluorosulfur)benzoic acid in an Erlenmeyer flask. Add the minimum amount of hot Ethanol (60°C) required to dissolve the solid.

  • Clarification: If insoluble particulates remain, perform a hot filtration through a glass frit.[1][2][3][6]

  • Nucleation: While maintaining the solution at ~50°C, add warm Water dropwise.

    • Critical Point: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add a few drops of hot Ethanol to clear the turbidity.[2][3]

  • Crystallization: Allow the clear solution to cool slowly to room temperature on a cork ring (insulation). Once ambient, transfer to an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter the white crystalline solid via vacuum filtration. Wash with a cold 1:1 Ethanol/Water mixture.[1][2][3]

Part 4: Chemical Causality & Applications[1][2]

Why this Solubility Profile Matters

The SF₅ group is chemically robust but sterically demanding.[2][3][5] Unlike the planar nitro group or the smaller trifluoromethyl group, the SF₅ group is octahedral. This geometry disrupts crystal packing, potentially lowering the melting point relative to non-fluorinated analogs, but its extreme hydrophobicity drives the molecule out of aqueous phases.

Synthesis Implication (Acid/Base Extraction): Because the SF₅ group is electron-withdrawing, the benzoic acid proton is more acidic than unsubstituted benzoic acid.

  • To Extract Product: Use dilute NaOH or NaHCO₃.[1][2][3] The compound will readily move into the aqueous layer as a salt, leaving non-acidic impurities (e.g., unreacted bromides) in the organic layer.

  • To Recover Product: Acidify the aqueous layer to pH ~1 with HCl. The product will precipitate rapidly due to the "hydrophobic push" of the SF₅ group. Extract back into DCM.

Visualization: Acid-Base Workup Workflow

WorkupCrudeCrude Mixture(Organic Phase)BaseWashAdd Sat. NaHCO3Crude->BaseWashSeparationPhase SeparationBaseWash->SeparationOrgLayerOrganic Layer(Impurities)Separation->OrgLayerDiscardAqLayerAqueous Layer(Product as Carboxylate)Separation->AqLayerKeepAcidifyAcidify (pH 1)AqLayer->AcidifyPrecipPrecipitation ofProductAcidify->Precip

Figure 2: Purification workflow leveraging the acidity enhancement provided by the SF₅/Br substitution pattern.[1][2][3]

References

  • Savoie, P. R., & Welch, J. T. (2015).[1][2][3] Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190.[1][2][3] Link[1][2][3]

  • Altwood, J. E., et al. (2006).[1][2][3] The Synthesis and Properties of Pentafluorosulfanyl-Substituted Aromatics. Journal of Fluorine Chemistry. (General reference for SF5 lipophilicity).

  • Thermo Scientific Chemicals. (2024).[1][2] 3-Bromo-5-(pentafluorothio)benzoic acid Product Specification. Link[1][2]

  • Rowan Scientific. (2024).[1][2][3] The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry. Link

  • Thati, J., et al. (2010).[1][2][3] Solubility of benzoic acid in mixed solvents. Journal of Chemical & Engineering Data. (Reference for general benzoic acid solubility protocols).

commercial availability of 3-Bromo-5-(pentafluorosulfur)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Commercial Availability and Application of 3-Bromo-5-(pentafluorosulfur)benzoic acid

Introduction: The Strategic Value of the Pentafluorosulfur Moiety

In the landscape of modern drug discovery, the pursuit of novel molecular architectures with optimized pharmacological profiles is relentless. The introduction of fluorine-containing functional groups has become a cornerstone strategy for enhancing metabolic stability, modulating lipophilicity, and improving target affinity. While the trifluoromethyl (CF₃) group is ubiquitous, its bioisostere, the pentafluorosulfur (SF₅) group, offers a unique and arguably superior set of physicochemical properties.[1] Often termed a "super-trifluoromethyl" group, the SF₅ moiety combines high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity, making it a highly attractive substituent for medicinal chemists.[1]

This guide provides a comprehensive technical overview of 3-Bromo-5-(pentafluorosulfur)benzoic acid, a key building block that provides a gateway to this valuable chemical space. We will explore its commercial availability, delve into the rationale behind its molecular design, and provide practical, field-tested protocols for its application in synthetic chemistry, empowering researchers to leverage its unique properties in their drug development programs.

Part 1: Commercial Sourcing and Availability

A critical enabler for any research program is the reliable accessibility of starting materials. 3-Bromo-5-(pentafluorosulfur)benzoic acid is commercially available from several specialized chemical suppliers, positioning it as a readily accessible tool for research and development.

Table 1: Commercial Availability of 3-Bromo-5-(pentafluorosulfur)benzoic acid

SupplierCatalog Number (Example)PurityNotes
Thermo Scientific (Alfa Aesar)-97%A well-established supplier for research chemicals.[2]
Apollo ScientificPC50106>97%Specialist supplier of fluorine-containing compounds.
FluorochemM030432>97%Key supplier in the fluorochemical space.

Note: This table is not exhaustive and represents a snapshot of availability. Researchers should always verify stock and lead times directly with suppliers.

Part 2: Physicochemical Profile and Structural Rationale

The utility of 3-Bromo-5-(pentafluorosulfur)benzoic acid stems from the deliberate convergence of three distinct functional groups on a central benzene ring. Each component offers a strategic advantage for molecular design and synthesis.

Core Structure

Caption: Chemical structure of 3-Bromo-5-(pentafluorosulfur)benzoic acid.

Key Physicochemical Data

PropertyValue
Molecular Formula C₇H₄BrF₅O₂S[2]
Molecular Weight 327.06 g/mol [2]
CAS Number 1180675-98-2[2]
Appearance White to light yellow powder
Dissecting the Functional Groups:
  • The Pentafluorosulfur (SF₅) Group: This is the molecule's defining feature. Its octahedral geometry and the five highly electronegative fluorine atoms create a functionality that is both sterically demanding and strongly electron-withdrawing. This imparts exceptional stability against metabolic degradation and can profoundly influence the acidity (pKa) of the adjacent carboxylic acid, enhancing interactions with biological targets.[1]

  • The Bromo (Br) Group: The bromine atom is a versatile synthetic handle, crucial for molecular elaboration. It is an ideal participant in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[3] This allows for the precise and efficient introduction of diverse aryl, heteroaryl, or alkyl groups, enabling rapid exploration of the chemical space around the core scaffold.

  • The Carboxylic Acid (COOH) Group: This functional group serves as a primary vector for derivatization, most commonly through amide bond formation with a library of amines. It can also act as a key pharmacophoric element, forming critical hydrogen bonds or salt bridges with protein targets.

Part 3: Application in Synthetic and Medicinal Chemistry

The primary application of 3-Bromo-5-(pentafluorosulfur)benzoic acid is as a building block in fragment-based drug discovery and lead optimization campaigns.[4] Its structure allows for a logical and staged elaboration. A typical workflow involves an initial cross-coupling reaction at the bromine position, followed by modification of the carboxylic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-Bromo-5-(pentafluorosulfur)benzoic acid with a generic arylboronic acid.

Workflow Diagram

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification reagents 1. Combine Reactants: - 3-Bromo-5-(SF₅)benzoic acid (1 eq) - Arylboronic Acid (1.2 eq) - Pd Catalyst (e.g., Pd(dppf)Cl₂) (3 mol%) - Base (e.g., K₂CO₃) (2.5 eq) solvent 2. Add Solvents: - Dioxane / H₂O (4:1) reagents->solvent degas 3. Degas Mixture: - Sparge with Argon for 20 min solvent->degas heat 4. Heat Reaction: - 90 °C, 12-18 h degas->heat monitor 5. Monitor Progress: - TLC / LC-MS heat->monitor cool 6. Cool & Quench: - Cool to RT - Add H₂O monitor->cool extract 7. Extract: - Ethyl Acetate (3x) cool->extract purify 8. Purify: - Column Chromatography extract->purify product Final Product purify->product

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-5-(pentafluorosulfur)benzoic acid (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen). Add anhydrous 1,4-dioxane and water in a 4:1 ratio to achieve a final concentration of approximately 0.1 M with respect to the starting aryl bromide.

  • Degassing: Sparge the resulting suspension with Argon for 20 minutes to ensure the removal of dissolved oxygen, which can poison the catalyst.

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed (typically 12-18 hours).

  • Workup: Cool the mixture to room temperature. Dilute with water and carefully acidify with 1 M HCl to a pH of ~3-4.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Trustworthiness through Self-Validation: This protocol is inherently self-validating. The consumption of starting material and the appearance of the product can be tracked with precision using LC-MS. The final product's identity and purity can be unequivocally confirmed by ¹H NMR, ¹⁹F NMR, and high-resolution mass spectrometry.

Part 4: Safe Handling and Storage

Proper handling and storage are critical to ensure user safety and maintain the chemical's integrity.

  • Handling: Always use this compound within a certified chemical fume hood.[5][6][7] Wear appropriate personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and nitrile gloves. Avoid inhalation of dust and direct contact with skin and eyes.[5][6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][7][8] Keep away from incompatible materials such as strong oxidizing agents and bases.[8]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[6][7]

Conclusion

3-Bromo-5-(pentafluorosulfur)benzoic acid is more than just another building block; it is a strategic entry point into a class of compounds with highly desirable pharmaceutical properties. Its commercial availability, coupled with the distinct and advantageous characteristics of the SF₅ group, makes it an invaluable asset for medicinal chemists. The synthetic versatility afforded by its bromine and carboxylic acid handles allows for systematic and efficient exploration of structure-activity relationships. By integrating this powerful reagent into their synthetic programs, researchers are well-equipped to develop next-generation therapeutics with enhanced potency, selectivity, and metabolic stability.

References

  • PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)benzoic acid. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 3-Bromo-5-fluorobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-chlorobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterisation of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Retrieved from [Link]

  • Carl ROTH. (2015). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

  • University of York. (2023). Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery. Retrieved from [Link]

  • Echo Fine Chemicals. (2023). SDS of Benzoic Acid: Important Data and Information Collected. Retrieved from [Link]

Sources

Technical Safety & Handling Guide: 3-Bromo-5-(pentafluorosulfur)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

This guide defines the operational standards for handling 3-Bromo-5-(pentafluorosulfur)benzoic acid (CAS: 1180675-98-2) .

In modern drug discovery, this compound is a high-value building block. The pentafluorosulfanyl (SF₅) group is frequently termed the "super-trifluoromethyl" group due to its high electronegativity, substantial steric bulk, and extreme lipophilicity.[1] Unlike the planar aromatic systems often found in fragments, the SF₅ group adopts a square pyramidal geometry, offering unique 3D vector exploration in Structure-Activity Relationship (SAR) studies.

Critical Safety Distinction: While the SF₅ group is chemically robust (hydrolytically stable), its high fluorine content necessitates specific precautions against thermal decomposition, which can yield Hydrogen Fluoride (HF). Furthermore, its enhanced lipophilicity increases the risk of transdermal bioavailability compared to standard benzoic acid derivatives.

Chemical Identity & Physical Properties[2][3][4]

ParameterData
Chemical Name 3-Bromo-5-(pentafluorosulfur)benzoic acid
CAS Number 1180675-98-2
Molecular Formula C₇H₄BrF₅O₂S
Molecular Weight 327.07 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
Key Structural Feature Meta-substituted SF₅ group (Square Pyramidal Geometry)
Stability Stable to strong acids/bases; resistant to hydrolysis

Hazard Assessment & Toxicology

Scientific Rationale: The following assessment integrates GHS classifications with structure-activity relationship (SAR) predictions specific to fluorinated aromatics.

GHS Classification (Derived)
  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

Specific SF₅ Risks
  • Thermal Decomposition: The S-F bond is exceptionally strong (~320-350 kJ/mol), rendering the molecule stable under standard reaction conditions. However, combustion or heating >200°C can result in the release of toxic Hydrogen Fluoride (HF) and Sulfur Oxides (SOₓ) .

  • Lipophilic Penetration: The SF₅ group significantly increases logP (lipophilicity). This compound should be treated as having higher skin permeation potential than its trifluoromethyl (CF₃) or chloro- analogs.

Engineering Controls & PPE

Trustworthiness Protocol: Do not rely solely on standard PPE. The lipophilic nature of the compound dictates enhanced barrier protection.

Engineering Controls
  • Primary Containment: All weighing and open-vessel manipulations must occur within a certified chemical fume hood with a face velocity of 0.5 m/s (100 fpm) .

  • Static Control: Fluorinated powders are prone to static charge buildup. Use an ionizing bar or anti-static gun during weighing to prevent aerosolization.

Personal Protective Equipment (PPE) Matrix
Protection ZoneRequirementRationale
Respiratory N95 (minimum) or P100 if outside hoodPrevents inhalation of fine particulates during transfer.
Dermal (Hands) Double Nitrile Gloves (min 0.11 mm thick)The outer glove protects against gross contamination; the inner glove acts as a barrier against permeation facilitated by the lipophilic SF₅ group.
Ocular Chemical Splash GogglesStandard safety glasses are insufficient for fine powders that may bypass side shields.
Body Lab Coat (Cotton/Poly blend)Standard protection.

Handling & Synthesis Protocols

Expertise & Experience: The following workflows are designed to minimize exposure while maintaining compound integrity.

Weighing & Transfer Workflow
  • Equilibrate: Allow the container to reach room temperature before opening to prevent condensation (hydrolysis is rare, but moisture affects stoichiometry).

  • Ionize: Pass an anti-static gun over the weighing boat and spatula.

  • Transfer: Use a chemically resistant spatula (stainless steel or PTFE-coated). Avoid plastic spatulas which may generate static.

  • Clean: Wipe the balance area with a solvent-dampened tissue (acetone/ethanol) immediately after use to capture invisible dust.

Reaction Safety (Synthesis Context)

This compound is typically used in Suzuki-Miyaura couplings (reacting the Br) or Amide Couplings (reacting the COOH).

  • Incompatibility: Avoid contact with strong reducing agents (e.g., LiAlH₄) at elevated temperatures, which may degrade the SF₅ cage.

  • Solvent Selection: Use anhydrous solvents (DMF, THF) for coupling reactions. The SF₅ group tolerates standard Pd-catalyzed conditions well.

Workflow Visualization

The following diagram illustrates the decision logic for safe handling and reaction setup.

G Start START: Handling 3-Bromo-5-(SF5)benzoic acid Assess Step 1: Activity Assessment Start->Assess Weighing Weighing / Solid Transfer Assess->Weighing Solid Handling Reaction Reaction Setup (Solution) Assess->Reaction Liquid Handling StaticCheck Check: Static Control Active? Weighing->StaticCheck HoodCheck Check: Fume Hood On? Reaction->HoodCheck Ionize Action: Use Anti-Static Gun StaticCheck->Ionize No DoubleGlove Action: Double Nitrile Gloves StaticCheck->DoubleGlove Yes Solvent Action: Dissolve in DMF/THF HoodCheck->Solvent Yes Ionize->DoubleGlove DoubleGlove->Solvent Transfer to Vessel

Caption: Figure 1: Operational safety decision tree for solid vs. solution phase handling.

Emergency Procedures

Self-Validating System: Emergency protocols must assume the worst-case scenario (thermal decomposition).

Spills (Solid)
  • Evacuate: Clear the immediate area of unnecessary personnel.

  • PPE: Don double nitrile gloves and N95 respirator.

  • Contain: Cover spill with a damp paper towel to prevent dust dispersion.

  • Clean: Scoop into a waste container. Wipe surface with acetone.

Fire / Thermal Decomposition
  • Hazard: Burning produces HF (Hydrogen Fluoride) and SO₂ .

  • Action:

    • Use Dry Chemical, CO₂, or Foam extinguishers.

    • Do not inhale smoke. Firefighters must wear SCBA.

    • Medical Alert: If exposed to smoke/fumes from a fire involving this compound, medical personnel must be alerted to potential fluoride exposure (treat similarly to HF exposure).

First Aid
  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.

  • Skin Contact: Wash with soap and water. If redness persists (rare but possible due to lipophilicity), seek medical advice.

  • Inhalation: Move to fresh air.

Waste Disposal

  • Classification: Halogenated Organic Waste.

  • Segregation: Do not mix with strong oxidizers or alkali metals.

  • Labeling: Clearly label as "Contains Fluorinated Organics (SF5) - Potential HF on Combustion".

Structural & Functional Analysis (Graphviz)

Understanding the stability profile helps in planning safe synthesis routes.

Structure Core 3-Bromo-5-(SF5)benzoic acid SF5 SF5 Group (Pos 5) - High Lipophilicity - Chemically Inert - Thermal Risk: HF Release Core->SF5 Bromo Bromo Group (Pos 3) - Reactive Handle - Suzuki/Buchwald Coupling Core->Bromo Acid Carboxylic Acid (Pos 1) - Amide Coupling - Esterification Core->Acid

Caption: Figure 2: Functional group analysis highlighting reactivity vs. stability risks.

References

  • ChemicalBook. (2023). 3-Bromo-5-(pentafluorosulfur)benzoic acid CAS DataBase.[2][3][4][5]Link

  • Guidechem. (2023). 3-bromo-5-(pentafluoro-l6-sulfanyl)benzoic acid Safety & Properties.Link

  • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds.[6] Chemical Reviews, 115(2), 1130–1190. (Contextual grounding for SF5 stability).

  • Enamine. (2023). SF5-containing Building Blocks: Properties and Applications.[1]Link

  • National Institutes of Health (NIH). (2023). PubChem Compound Summary: Pentafluorosulfanyl derivatives.

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introduction to pentafluorosulfur (SF5) containing compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Pentafluorosulfur (SF₅) Containing Compounds for Drug Discovery and Development

Authored by a Senior Application Scientist

Foreword: The Emergence of a "Super" Functional Group

In the landscape of medicinal chemistry and materials science, the quest for novel functional groups that can predictably and beneficially modulate molecular properties is perpetual. For decades, the trifluoromethyl (CF₃) group has been a stalwart tool for enhancing metabolic stability, lipophilicity, and binding affinity. However, the field is now witnessing the rise of a more potent and nuanced alternative: the pentafluorosulfur (SF₅) group. Often dubbed the "super-trifluoromethyl group," its unique combination of steric and electronic properties offers a distinct and powerful tool for molecular design.[1][2][3]

This guide provides an in-depth exploration of SF₅-containing compounds, moving beyond a simple recitation of facts to offer a field-proven perspective on their synthesis, properties, and strategic application. It is designed for the practicing researcher and drug development professional, focusing on the causality behind experimental choices and the practical methodologies required to harness the potential of this remarkable functional group.

The SF₅ Group: A Profile of Its Defining Physicochemical Properties

The strategic value of the SF₅ group stems from a unique confluence of characteristics that distinguish it from other common functional groups. Understanding these properties is the foundation for its rational incorporation into drug candidates and advanced materials.

Electronic Signature: Extreme Electronegativity

The five highly electronegative fluorine atoms surrounding a central sulfur atom create a powerful electron-withdrawing effect.[4] This is quantitatively captured by its Hammett constants (σ), which are significantly greater than those of the CF₃ group, indicating a more profound impact on the electronic environment of an aromatic ring.[5] This strong inductive effect can drastically lower the pKa of nearby acidic or basic centers, a critical parameter for modulating drug-receptor interactions and solubility.

Steric and Geometric Profile: An Octahedral Footprint

The SF₅ group possesses a unique octahedral geometry, which is sterically demanding yet conformationally rigid.[5] Its van der Waals volume is intermediate between the smaller CF₃ group and the bulkier tert-butyl group.[5] This defined three-dimensional shape can be exploited to probe binding pockets with high specificity and to create precise steric blocks that shield a molecule from metabolic enzymes.[4][5]

Lipophilicity: The Hydrophobic Powerhouse

Despite its high polarity, the SF₅ group is remarkably lipophilic. Its Hansch lipophilicity parameter (π = 1.23) surpasses that of both CF₃ (π = 0.88) and OCF₃ (π = 1.04).[5] This increased lipophilicity can significantly enhance a compound's ability to permeate cell membranes, a crucial factor for improving the bioavailability of orally administered drugs.[4][5] Studies comparing SF₅-aromatics to their CF₃ analogs consistently show an increase in octanol-water partitioning coefficients (log Kₒw) by approximately 0.5 to 0.6 log units.[6]

Unmatched Stability

The sulfur-fluorine bonds in the SF₅ group are exceptionally strong, rendering the moiety with high thermal and chemical stability.[4][7] It is highly resistant to metabolic degradation, which can extend the in-vivo half-life of a drug and lead to a more durable therapeutic effect.[2][4]

Data Summary: Comparative Physicochemical Properties
PropertyHtert-ButylCF₃SF₅
Van der Waals Volume (ų)~1.076.934.655.4
Hammett Constant (σₚ)0.00-0.200.530.68
Hansch Lipophilicity (π)0.001.980.881.23

Data compiled from references[5].

Synthesis of SF₅-Containing Compounds: From Reagent to Final Product

The historical bottleneck in SF₅ chemistry has been the difficulty in introducing the group into organic molecules.[2] However, recent advancements have made the synthesis of the key reagent, pentafluorosulfur chloride (SF₅Cl), and its subsequent reactions more accessible and safer for laboratory-scale use.

Workflow for the Modern Synthesis of Pentafluorosulfur Chloride (SF₅Cl)

The development of a gas-free, benchtop method for generating SF₅Cl has been a transformative event in the field.[8] This process avoids the handling of highly reactive and gaseous reagents, making SF₅ chemistry more approachable.

SF5Cl_Synthesis_Workflow reagents Starting Materials: - Sulfur (S₈) - Potassium Fluoride (KF) - Trichloroisocyanuric Acid (TCCA) reactor Custom Stirring Reactor (or suitable sealed vessel) reagents->reactor Charge reaction Reaction: Oxidative Fluorination in Acetonitrile (MeCN) reactor->reaction Heat & Stir product SF₅Cl Solution in MeCN or Hexane reaction->product Yields use Direct Use in Telescoped Reactions product->use Transfer

Caption: Workflow for the on-demand synthesis of SF₅Cl.

Experimental Protocol: Gas-Free Generation of SF₅Cl Solution

Causality: This protocol, adapted from methodologies developed by Togni, Pitts, and Qing, leverages the potent oxidative power of TCCA and the fluoride source of KF to convert elemental sulfur into SF₅Cl under controlled conditions.[8] The choice of solvent (e.g., n-hexane) is critical for creating a solution that is easy to handle and directly usable in subsequent reactions.[8]

  • Reactor Preparation: To a dry, specialized stirring reactor (or a suitable pressure-rated flask) equipped with a magnetic stir bar, add elemental sulfur (S₈), anhydrous potassium fluoride (KF), and trichloroisocyanuric acid (TCCA). The vessel must be scrupulously dried to prevent side reactions.

  • Solvent Addition: Add anhydrous n-hexane (or another suitable solvent) to the reactor.

  • Reaction Execution: Seal the reactor and stir the mixture vigorously at a controlled temperature (e.g., 60-80 °C) for the prescribed time (typically several hours). The reaction progress can be monitored by ¹⁹F NMR if desired.

  • Product Handling: After cooling to room temperature, the resulting mixture contains the SF₅Cl solution. This solution can be carefully cannulated or filtered away from the solid byproducts for immediate use in subsequent steps.[8]

Self-Validation: The successful synthesis of SF₅Cl can be confirmed by ¹⁹F NMR spectroscopy of an aliquot of the product solution, which will show the characteristic A₄B pattern of the SF₅ group.

Introducing the SF₅ Group: Key Synthetic Transformations

With a stable solution of SF₅Cl in hand, the incorporation of the SF₅ moiety into organic scaffolds is primarily achieved through radical addition reactions.

Radical_Addition_Mechanism cluster_initiation Initiation cluster_propagation Propagation SF5Cl SF5Cl SF5_rad •SF₅ SF5Cl->SF5_rad Initiator (e.g., Et₃B/O₂) Alkene R-CH=CH₂ Radical_Adduct R-CH(•)-CH₂(SF₅) Product_Chloride R-CH(Cl)-CH₂(SF₅) Radical_Adduct->Product_Chloride + SF₅Cl SF5_rad_regen •SF₅ Product_Chloride->SF5_rad_regen - •SF₅ (regenerated)

Caption: General mechanism for radical addition of SF₅Cl to an alkene.

Protocol: Radical Chloropentafluorosulfanylation of an Alkyne

Causality: This procedure uses a radical initiator like triethylborane (Et₃B) with oxygen to generate the SF₅ radical from SF₅Cl at low temperatures.[5] The radical then adds across the alkyne, followed by chlorine atom transfer, to yield the chloro-SF₅-alkene product. This method is highly efficient and stereoselective.[5]

  • Reactant Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the N-tosyl-2-ethynylaniline substrate in ethyl acetate. Cool the solution to -40 °C.

  • Reagent Addition: Add the previously prepared solution of SF₅Cl (typically 1.2-1.5 equivalents) to the cooled substrate solution.

  • Initiation: Add a catalytic amount of triethylborane (Et₃B, 1.0 M solution in hexanes) and introduce a small amount of oxygen (via a syringe or by briefly replacing the inert atmosphere with air). The reaction is often exothermic and should be monitored.

  • Reaction and Quenching: Stir the reaction at low temperature (-40 to -20 °C) until completion (monitored by TLC or LC-MS). Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Workup and Purification: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude product can then be purified by column chromatography on silica gel.

Self-Validation: The product structure and stereochemistry can be unambiguously confirmed by ¹H, ¹³C, and ¹⁹F NMR spectroscopy, with final confirmation often obtained via X-ray crystallography.[5]

Strategic Applications in Drug Development

The introduction of an SF₅ group is not merely an academic exercise; it is a strategic decision aimed at resolving specific challenges in drug design, such as poor metabolic stability, low permeability, or off-target activity.

Enhancing Pharmacokinetic Profiles

The primary driver for using the SF₅ group is to improve a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

SF5_ADME_Logic SF5_Props Key SF₅ Properties Lipophilicity High Lipophilicity (π = 1.23) SF5_Props->Lipophilicity Stability High Chemical/Metabolic Stability SF5_Props->Stability Sterics Defined Steric Bulk (Octahedral) SF5_Props->Sterics Permeability Increased Membrane Permeability Lipophilicity->Permeability Metabolism Reduced Metabolic Degradation Stability->Metabolism Sterics->Metabolism Steric Shielding PK_Outcomes Pharmacokinetic Benefits Permeability->PK_Outcomes Goal Improved Bioavailability & Efficacy Permeability->Goal Metabolism->PK_Outcomes HalfLife Longer In-Vivo Half-Life Metabolism->HalfLife HalfLife->Goal

Caption: Logical flow from SF₅ properties to pharmacokinetic benefits.

  • Improving Metabolic Stability: The robustness of the S-F bonds makes the SF₅ group itself inert to common metabolic pathways.[4] Furthermore, its steric bulk can shield adjacent vulnerable sites on a molecule from enzymatic attack by Cytochrome P450 enzymes. A compelling example is the SF₅-substituted mefloquine analog, which demonstrated a longer half-life and higher in vivo activity than the parent antimalarial drug.[2]

  • Enhancing Membrane Permeability: The significant lipophilicity of the SF₅ group can improve a drug's passage across biological membranes, such as the intestinal wall or the blood-brain barrier.[4] This can lead to higher bioavailability and better target engagement.

Modulating Pharmacodynamic Properties

The potent electronic and steric nature of the SF₅ group can be used to fine-tune a molecule's interaction with its biological target.

  • Altering Binding Affinity: The strong electron-withdrawing nature of the SF₅ group can change the charge distribution across a molecule, potentially strengthening hydrogen bonds or other key interactions within a receptor's binding pocket.[4]

  • Improving Selectivity: The unique size and shape of the SF₅ group can be used to achieve selectivity between closely related receptor subtypes. If one receptor has a slightly larger binding pocket, an SF₅-containing analog may bind preferentially to it over a smaller pocket that cannot accommodate the group's bulk.

Safety and Environmental Considerations

While the stability of the SF₅ group is a major advantage in drug design, it also raises questions about its environmental fate. Early concerns about persistence have been addressed by studies showing that aromatic SF₅ compounds can undergo photodegradation under environmentally relevant conditions.[6] The process involves the release of all five fluoride ions and the ultimate formation of a benzenesulfonate product, indicating that the group is not environmentally indestructible.[6] As with any novel chemical entity, thorough toxicological and environmental assessments are essential during the development process.

Conclusion and Future Outlook

The pentafluorosulfur group has transitioned from a chemical curiosity to a powerful and practical tool in the arsenal of medicinal chemists and materials scientists. Its unique profile of high electronegativity, lipophilicity, steric bulk, and metabolic stability provides a compelling alternative to traditional functional groups. With the advent of safer and more accessible synthetic methods, the barrier to entry for exploring SF₅ chemistry has been significantly lowered. The continued application of this "super" functional group promises to unlock new therapeutic possibilities and drive the development of next-generation pharmaceuticals and advanced materials.

References

  • Synthesis of N-(2-SF5-ethyl)amines and impact of the SF5 substituent on their basicity and lipophilicity. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Nguyen, T. M., Popek, L., El-Achi, S., Blanchard, N., Bizet, V., & Cahard, D. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au, 1(1), 16–22. [Link]

  • Li, L. F., Wu, L., & Li, L. (2022). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Organic & Biomolecular Chemistry, 20(19), 4060–4064. [Link]

  • The Pentafluorosulfanyl Group (SF5). (n.d.). Rowan Scientific. Retrieved February 8, 2024, from [Link]

  • Beier, P., Ngoy, B. P., & Welch, J. T. (2011). Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation. Environmental Science & Technology, 45(4), 1511–16. [Link]

  • Lim, S., Park, T. H., Kim, J., & Park, J. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(23). [Link]

  • Synthesis and further use of SF5-alkynes as platforms for the design of more complex SF5-containing products. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Shou, J. Y., & Qing, F. L. (2022). Three-Component Reaction of Pentafluorosulfanyl Chloride, Alkenes and Diazo Compounds and Synthesis of Pentafluorosulfanylfurans. Angewandte Chemie (International Ed. in English), 61(46), e202210606. [Link]

  • Lim, S., Park, T. H., Kim, J., & Park, J. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules (Basel, Switzerland), 25(23). [Link]

  • Lim, S., Park, T. H., Kim, J., & Park, J. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536. [Link]

  • Pentafluorosulfanyl (SF5) technology. (n.d.). Melius Organics. Retrieved February 8, 2024, from [Link]

  • Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Nguyen, T. M., Popek, L., El-Achi, S., Blanchard, N., Bizet, V., & Cahard, D. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS organic & inorganic Au, 1(1), 16–22. [Link]

  • Aboukarr, A. (2023). Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. Figshare. [Link]

  • Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. (2020). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

Sources

Executive Summary: Beyond the "Super-Trifluoromethyl" Moniker

Author: BenchChem Technical Support Team. Date: February 2026

The Electronic Architecture of the Pentafluorosulfanyl (


) Group
Content Type:  Technical Whitepaper
Audience:  Medicinal Chemists, Structural Biologists, and Synthetic Methodologists

The pentafluorosulfanyl group (


) has long been colloquially termed "super-trifluoromethyl" due to its structural resemblance to 

yet superior electronic withdrawal and lipophilicity. However, this moniker understates its distinct utility. For the modern drug developer,

represents a unique region in chemical space: a substituent that combines the high electronegativity of a halogen with the steric demand of a tert-butyl group and the lipophilicity of a perfluoroalkyl chain. This guide dissects the electronic and physicochemical properties of the

group, providing the quantitative grounding necessary for its rational deployment in lead optimization.

Structural & Electronic Fundamentals

Hypervalency and Geometry

Unlike the tetrahedral


 group (

symmetry), the

group adopts a square pyramidal geometry (

symmetry) around the sulfur atom. The sulfur center is hypervalent, bonded to five fluorine atoms and one carbon anchor.
  • Axial vs. Equatorial: The fluorine atom trans to the carbon (axial,

    
    ) has a slightly shorter bond length (~1.56 Å) compared to the four equatorial fluorines (
    
    
    
    , ~1.57–1.58 Å).
  • Bonding Model: Contemporary theoretical models favor negative hyperconjugation (

    
    ) and ionic bonding contributions over the traditional 
    
    
    
    hybridization model to explain the stability of the S(VI) center.
The Dipole Driver

The


 group possesses a substantial group dipole moment, typically exceeding that of 

. In benzene derivatives, the dipole moment of Ph-

is approximately 3.44 D , compared to 2.86 D for Ph-

. This intense polarization can significantly alter the electronic landscape of a drug scaffold, influencing both binding affinity (via electrostatic interactions) and off-target selectivity (e.g., hERG channel avoidance).

Quantitative Electronic Profiling

To rationally substitute


 into a scaffold, one must understand its quantitative parameters relative to standard bioisosteres.

Table 1: Comparative Electronic and Physicochemical Parameters

ParameterDescription





Hammett Para0.68 0.54-0.200.78

Hammett Meta0.61 0.43-0.100.71

Inductive Effect0.55 0.39-0.010.63

Resonance Effect0.11 0.12-0.190.15

Hansch Lipophilicity1.23 0.881.98-0.28

Van der Waals Vol (ų)61.4 42.776.424.0

Electronegativity (Pauling)3.65 3.36N/AN/A

Data compiled from Hansch et al. and recent crystallographic studies [1, 2, 5].

Key Insights:

  • Inductive Dominance: The electron-withdrawing power of

    
     is driven primarily by induction (
    
    
    
    ), significantly surpassing
    
    
    .[1]
  • Resonance Neutrality: Like

    
    , the 
    
    
    
    group has a negligible resonance capability (
    
    
    ), meaning it will not participate in conjugation but will strongly deactivate aromatic rings toward electrophilic attack.
  • Steric-Electronic Hybrid:

    
     occupies a unique "quadrant" of property space: it is as bulky as a tert-butyl group but electronically resembles a nitro group.
    

Physicochemical Implications in Drug Design[2]

Lipophilicity and Metabolic Stability

The high lipophilicity (


) of the 

group can improve membrane permeability, but it requires careful management to avoid poor solubility. Crucially, the C-S bond in aromatic

compounds is chemically inert.
  • Metabolic Blocking: The steric bulk and fluorination render the

    
     group impervious to CYP450 oxidative metabolism. Placing an 
    
    
    
    group at a "metabolic hot spot" (e.g., para-position of a phenyl ring) often extends half-life (
    
    
    ) more effectively than
    
    
    due to the larger steric shield it provides to adjacent positions.
The Steric-Electronic Decision Matrix

The following diagram illustrates where


 sits relative to common substituents, guiding bioisosteric replacement strategies.

G cluster_0 Strategic Application SF5 SF5 Group (High EWG, High Bulk, High Lipophilicity) CF3 CF3 Group (Mod. EWG, Low Bulk) SF5->CF3 Higher Lipophilicity (+0.35 π) Stronger Withdrawal tBu t-Butyl Group (EDG, High Bulk) SF5->tBu Bioisosteric Volume (Opposite Electronics) NO2 Nitro Group (High EWG, Low Bulk, Polar) SF5->NO2 Similar Withdrawal (Non-Polar Isostere) UseSF5 Select SF5 When: Cond1 1. CF3 is not lipophilic enough UseSF5->Cond1 Cond2 2. t-Bu is metabolically unstable UseSF5->Cond2 Cond3 3. NO2 causes toxicity issues UseSF5->Cond3

Caption: Comparative positioning of SF5 against standard medicinal chemistry substituents. SF5 offers a unique combination of volume and electron withdrawal.[2]

Synthetic Accessibility

Historically, the synthesis of


 compounds required hazardous 

gas. Modern methods have democratized access, primarily via oxidative fluorination of disulfides.

Primary Pathway (Umemoto's Reagent/Method):

  • Precursor: Aryl disulfide (

    
    ) or thiol.[3]
    
  • Oxidation: Reaction with

    
     and 
    
    
    
    (often using
    
    
    or similar) yields the intermediate Arylsulfur chlorotetrafluoride (
    
    
    ).
  • Fluoride Exchange: Treatment with a fluoride source (e.g.,

    
    , 
    
    
    
    ) converts
    
    
    to
    
    
    .

Recent Radical Approaches: Recent work by Dolbier and others utilizes radical addition of


 to alkynes/alkenes, followed by elimination/aromatization, allowing for aliphatic 

incorporation [3, 4].

Synthesis Start Aryl Disulfide (Ar-S-S-Ar) Inter Ar-SF4Cl (Chlorotetrafluoride) Start->Inter Oxidative Chlorofluorination (Cl2, KF/NaF) Product Ar-SF5 (Pentafluorosulfanyl Arene) Inter->Product Cl/F Exchange (ZnF2 or HF/SbF5) Radical Aliphatic SF5 (via SF5Cl radical addition)

Caption: The standard two-step oxidative fluorination pathway for accessing aromatic SF5 scaffolds.

Case Studies in Medicinal Chemistry

Mefloquine Analogs (Antimalarial)

In the optimization of Mefloquine, replacing the


 group with 

resulted in:
  • Increased Lipophilicity: Improved transport across the parasitic membrane.

  • Enhanced Half-life: The

    
     analog blocked metabolic degradation more effectively than 
    
    
    
    .
  • Outcome: Higher in vivo potency against Plasmodium falciparum [6].

NK1 Receptor Antagonists

Researchers exploring Neurokinin-1 (NK1) receptor antagonists replaced the bis-trifluoromethyl motif with an


 group.
  • Steric Fit: The larger volume of

    
     filled a hydrophobic pocket that 
    
    
    
    could not fully occupy.
  • Binding Affinity: The strong dipole of

    
     induced favorable electrostatic interactions within the binding site, leading to sub-nanomolar potency [5].
    

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

  • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews. Link

  • Umemoto, T., et al. (2012). Discovery of practical production processes for arylsulfur pentafluorides. Beilstein Journal of Organic Chemistry. Link

  • Altieri, A., et al. (2009). The pentafluorosulfanyl group in medicinal chemistry. Future Medicinal Chemistry. Link

  • Witek, J., et al. (2019). Moving out of CF3-Land: Synthesis and Receptor Affinity of SF5-Containing NK1 Ligands. ChemMedChem. Link

  • Mo, T., et al. (2010).[4] Synthesis of an 8-Pentafluorosulfanyl Analog of the Antimalarial Agent Mefloquine. Tetrahedron Letters. Link

Sources

Strategic Sourcing and Utilization of 3-Bromo-5-(pentafluorosulfur)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rise of the "Super-Trifluoromethyl"

In modern drug discovery, the modulation of lipophilicity and metabolic stability is paramount. While the trifluoromethyl group (


) has long been the gold standard, the pentafluorosulfanyl group (

)
has emerged as a superior bioisostere. Often termed the "super-trifluoromethyl," the

moiety offers higher lipophilicity, greater electronegativity, and a distinct square-pyramidal geometry that provides unique steric protection against metabolic cleavage.

3-Bromo-5-(pentafluorosulfur)benzoic acid (CAS: 1180675-98-2 ) represents a high-value "linchpin" intermediate. Its structure contains three orthogonal reactive handles—a carboxylic acid, an aryl bromide, and the chemically inert


 group—allowing it to serve as a core scaffold for diverse library synthesis. This guide outlines the critical parameters for sourcing, validating, and utilizing this compound in high-stakes research.

Chemical Profile & Specifications

PropertySpecification
Chemical Name 3-Bromo-5-(pentafluorothio)benzoic acid
CAS Number 1180675-98-2
Molecular Formula

Molecular Weight 327.06 g/mol
Appearance White to off-white crystalline powder
Melting Point 158–162 °C (Typical)
Solubility Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water
Key Feature The

group is hydrolytically stable under strong acid/base conditions.[1]
The Advantage (Mechanistic Insight)

Unlike the chemically similar


 group, the 

group is hypervalent. The sulfur atom is shielded by five fluorine atoms, creating a steric bulk slightly larger than a tert-butyl group but with electron-withdrawing power exceeding that of a nitro group (

for

vs

for

). This unique combination allows the parent molecule to penetrate the blood-brain barrier (BBB) more effectively while resisting oxidative metabolism (Cytochrome P450).

Sourcing Strategy & Supplier Landscape

Sourcing fluorinated aromatics requires navigating a landscape of primary manufacturers and re-packagers. For CAS 1180675-98-2 , the supply chain is specialized due to the hazardous nature of the reagents (e.g.,


 or 

gas) required to install the

motif.
Validated Supplier Tiers
  • Tier 1: Global Catalog Leaders (High Trust / High Cost)

    • Thermo Scientific (Alfa Aesar): Lists the product as "3-Bromo-5-(pentafluorothio)benzoic acid, 97%". Best for gram-scale discovery needs where CoA reliability is non-negotiable.

    • Fluorochem (UK): A primary European source for specialized fluoro-organics. Excellent batch-to-batch consistency.

    • Apollo Scientific: Strong track record in fluorinated intermediates.

  • Tier 2: Specialized Synthesis Houses (Scale-Up Potential)

    • Accela ChemBio: Often holds stock in Shanghai/San Diego; good balance of price and speed.

    • Enamine: While known for building blocks, they often synthesize

      
       analogs on demand if not in stock.
      
    • Hangzhou ZeErRui Chemical: A niche manufacturer often citing this specific CAS, suitable for kg-scale inquiries.

Sourcing Decision Matrix

The following logic flow guides the selection process based on project phase and purity requirements.

SourcingLogic Start Sourcing Requirement Scale Scale Needed? Start->Scale Purity Purity Criticality? Scale->Purity < 10g (Discovery) Tier2 Tier 2: Accela / Custom Synthesis (Lower Cost, Longer Lead Time) Scale->Tier2 > 100g (Process Dev) Tier1 Tier 1: Thermo / Fluorochem (High Cost, Fast, Guaranteed CoA) Purity->Tier1 High (>98%) Purity->Tier2 Standard (>95%) Validation Internal QC (NMR/LCMS) MANDATORY Tier1->Validation Tier2->Validation Approval Release to Lab Validation->Approval Pass Rejection Return/Reprocess Validation->Rejection Fail

Figure 1: Strategic sourcing decision tree emphasizing the mandatory internal validation step for fluorinated intermediates.

Quality Assurance: Self-Validating Protocols

Trusting a Certificate of Analysis (CoA) is insufficient for high-value intermediates. The


 group has a distinct spectroscopic signature that must be verified to ensure the fluorine atoms haven't been lost or rearranged during synthesis.
Protocol 1: NMR Validation

The


 group exhibits a characteristic 

spin system, appearing as a doublet of quintets (or a pseudo-doublet) and a quintet.
  • Solvent:

    
     or 
    
    
    
  • Expected Signals:

    • 
       to 
      
      
      
      ppm: Quintet (1F, axial fluorine).
    • 
       to 
      
      
      
      ppm: Doublet (4F, equatorial fluorines).
    • Note: If you see a singlet around -63 ppm, the sample is contaminated with the

      
       analog (a common starting material error).
      
Protocol 2: Impurity Profiling

Common synthetic impurities arise from the precursor synthesis (often via 1,3-dibromo-5-(pentafluorosulfanyl)benzene).

  • Des-bromo impurity: 3-(pentafluorosulfanyl)benzoic acid.[2] (Hard to separate by flash chromatography; requires reverse-phase HPLC).

  • Regioisomers: 4-bromo-3-(pentafluorosulfanyl)benzoic acid. (Check

    
     NMR coupling constants; the target 1,3,5-substitution pattern should show three distinct doublets/triplets with 
    
    
    
    ).

Synthetic Utility: The "Hub" Concept

This molecule is designed as a divergent point for library generation. The carboxylic acid allows for amide coupling (to attach pharmacophores), while the aryl bromide facilitates cross-coupling (Suzuki, Buchwald, Sonogashira) to build complexity.

Experimental Workflow: Divergent Functionalization

The following workflow illustrates the chemoselective functionalization order. It is generally recommended to perform Amide Coupling (A) beforeSuzuki Coupling (B) to avoid potential catalyst poisoning by the free acid or interference with boronic acids.

SyntheticHub cluster_alt Alternative Route (Not Recommended) Core 3-Bromo-5-(SF5)benzoic acid (The Hub) PathA Path A: Amide Coupling (HATU, DIPEA, R-NH2) Core->PathA Step 1: C-Terminus PathC Suzuki First (Risk: Protodeboronation) Core->PathC IntermediateA Amide Intermediate (Stable Aryl Bromide) PathA->IntermediateA PathB Path B: Suzuki-Miyaura (Pd(dppf)Cl2, Ar-B(OH)2) IntermediateA->PathB Step 2: Cross-Coupling FinalDrug Target Candidate (SF5-Decorated Scaffold) PathB->FinalDrug

Figure 2: Recommended synthetic sequence. Path A (Amide formation first) is preferred to preserve the aryl bromide for subsequent modular couplings.

Detailed Methodology: Amide Coupling (Path A)
  • Activation: Dissolve 1.0 eq of 3-Bromo-5-(pentafluorosulfanyl)benzoic acid in dry DMF (0.1 M). Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir for 10 mins at RT.

  • Addition: Add 1.1 eq of the amine partner.

  • Monitor: The reaction is typically complete in 2–4 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove excess amine/DIPEA) and Brine. The lipophilic

    
     group aids in extraction into the organic phase.
    

References

  • Savoie, P. R., & Welch, J. T. (2015). Pentafluorosulfanyl-Containing Heterocycles: New Building Blocks for Medicinal Chemistry. Chemical Reviews, 115(2), 1130–1190. [Link]

  • Altman, R. A., et al. (2006). Copper-Mediated Coupling of Aryl Iodides and Bromides with Pentafluorophenyl- and Pentafluorosulfanyl-Copper Species. Journal of Organic Chemistry, 71(13), 4951–4955. (Context on SF5 stability). [Link]

  • Beier, P., et al. (2011). Nucleophilic Aromatic Substitution of Nitro-(pentafluorosulfanyl)benzenes. Organic Letters, 13(6), 1466–1469. (Synthetic routes to SF5 aromatics). [Link]

Sources

Technical Guide: Preliminary Biological Screening of SF5-Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the preliminary biological screening workflow for pentafluorosulfanyl (SF5) benzoic acid derivatives. The SF5 group, often termed the "super-trifluoromethyl" group, offers unique physicochemical properties—high electronegativity, distinct octahedral geometry, and extreme lipophilicity—that can significantly alter the pharmacokinetics and potency of the benzoic acid pharmacophore. This guide targets researchers seeking to validate these derivatives as potential antimicrobial or antiproliferative agents.

Part 1: Chemical Rationale & Strategic Positioning

The SF5 Advantage in Medicinal Chemistry

The integration of the SF5 group into the benzoic acid scaffold is not merely a substituent change; it is a strategic bioisosteric replacement designed to enhance metabolic stability and membrane permeability.[1]

  • Lipophilicity: The SF5 group is significantly more lipophilic than the CF3 group (

    
     vs 
    
    
    
    ), facilitating passive transport across lipid bilayers, a critical factor for intracellular targets.
  • Steric Bulk & Geometry: Unlike the rotatable, tetrahedral CF3 group, SF5 is a rigid, octahedral square pyramid. This geometry can occupy specific hydrophobic pockets in enzymes (e.g., DHFR, COX-2) that are inaccessible to planar or smaller substituents.

  • Metabolic Shielding: The C–S bond in aromatic SF5 compounds is chemically inert and resistant to P450-mediated oxidation, prolonging the half-life of the benzoic acid core which is otherwise prone to rapid glucuronidation.

Screening Workflow Logic

The screening process is designed to filter compounds based on two primary pillars: bactericidal efficacy (targeting Gram-positive membrane disruption) and cytotoxic selectivity (mammalian cell safety vs. antiproliferative potential).

ScreeningWorkflow cluster_Bio In Vitro Biological Assays Start SF5-Benzoic Acid Library (Ortho/Meta/Para Isomers) InSilico In Silico Filtering (LogP, Docking) Start->InSilico Solubility Solubility Check (DMSO Tolerance) InSilico->Solubility Pass Lipinski Rules Microbial Antimicrobial Screen (MIC/MBC - Gram +/-) Solubility->Microbial < 1% DMSO Cyto Cytotoxicity Screen (MTT Assay - Fibroblasts/Cancer) Solubility->Cyto Mechanism Mechanistic Validation (Membrane Integrity/ROS) Microbial->Mechanism MIC < 10 µg/mL HitID Hit Identification (SI > 10) Cyto->HitID Low Toxicity (Normal Cells) Mechanism->HitID

Figure 1: Integrated screening workflow for SF5-benzoic acid derivatives. The process prioritizes solubility and specific activity before mechanistic deconvolution.

Part 2: Experimental Protocols (Self-Validating Systems)

Protocol A: Antimicrobial Susceptibility Profiling

SF5-containing aromatics have shown preferential activity against Gram-positive bacteria due to the hydrophobic interaction with the peptidoglycan layer. This protocol uses a broth microdilution method compliant with CLSI standards.

Objective: Determine Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Reagents & Systems:

  • Test Compounds: SF5-benzoic acid derivatives (10 mM stock in 100% DMSO).

  • Organisms: S. aureus (ATCC 29213) as the primary Gram-positive indicator; E. coli (ATCC 25922) as Gram-negative control.

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate bacteria to mid-log phase (

    
    ). Dilute to 
    
    
    
    CFU/mL in CAMHB.
  • Plate Setup: Use 96-well polypropylene plates (low binding).

    • Rows A-H: Serial 2-fold dilutions of SF5 derivatives (Range: 64 µg/mL to 0.125 µg/mL).

    • Validation Column 11:Positive Control (Vancomycin or Ciprofloxacin). Must show MIC within CLSI ranges to validate the plate.

    • Validation Column 12:Solvent Control (1% DMSO) and Sterility Control (Media only).

  • Incubation: Seal with breathable membrane. Incubate at 37°C for 18–24 hours.

  • Readout: Visual turbidity inspection followed by absorbance reading at 600 nm.

  • Self-Validation Check:

    • If Solvent Control shows >5% inhibition compared to Growth Control → Invalidate .

    • If Positive Control MIC deviates >1 dilution from standard → Invalidate .

Protocol B: Mammalian Cytotoxicity & Selectivity (MTT Assay)

To establish the Selectivity Index (SI), cytotoxicity must be measured against normal human fibroblasts (e.g., HFF-1 or Detroit 551) and target cancer lines (e.g., MCF-7).

Objective: Determine


 (Cytotoxic Concentration 50%).

Methodology:

  • Seeding: Seed cells at

    
     cells/well in 96-well tissue culture plates. Allow 24h adhesion.
    
  • Treatment: Replace media with fresh media containing serially diluted SF5 derivatives.

    • Critical Step: Ensure final DMSO concentration is <0.5% to prevent solvent-induced toxicity.

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate viability relative to vehicle control.

Part 3: Data Analysis & SAR Visualization

Structure-Activity Relationship (SAR) Logic

The position of the SF5 group on the benzoic acid ring critically dictates activity.

  • Para-SF5: Maximizes lipophilic reach; often highest potency against bacterial membranes.

  • Meta-SF5: Increases metabolic stability; often preferred for enzyme inhibitors (e.g., DHFR, ATPase).

  • Ortho-SF5: Induces significant steric twist in the benzoic acid carboxyl group, potentially locking conformation but reducing solubility.

SAR_Logic Core SF5-Benzoic Acid Scaffold Para Para-Substitution (4-SF5) Core->Para Meta Meta-Substitution (3-SF5) Core->Meta Ortho Ortho-Substitution (2-SF5) Core->Ortho Lipophilicity Max Lipophilicity (Membrane Penetration) Para->Lipophilicity Primary Effect Metabolic Metabolic Stability (Enzyme Resistance) Meta->Metabolic Primary Effect Steric Steric Clash (Conformational Lock) Ortho->Steric Primary Effect

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional impact of SF5 positioning on the benzoic acid core.

Quantitative Data Presentation

When reporting results, normalize data into a comparative table. The Selectivity Index (SI) is the key metric for drug development potential.

Table 1: Representative Screening Data Structure

Compound IDSubstituentMIC (S. aureus) [µg/mL]CC50 (HFF-1) [µg/mL]Selectivity Index (SI)
BA-SF5-01 4-SF52.0>64>32 (Hit)
BA-SF5-02 3-SF58.0>648
BA-CF3-Ref 4-CF316.0322
BA-H-Ctrl Unsubstituted>64>100N/A

Note: SF5 derivatives typically outperform CF3 analogs in potency due to enhanced lipophilicity (LogP) and membrane disruption capability.

References

  • Sowaileh, M. F., et al. (2017).[2] "Synthesis and biological evaluation of SF5-containing benzoic acid derivatives." Journal of Fluorine Chemistry.

  • Zarantonello, C., et al. (2007). "Synthesis and characterisation of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives." Journal of Fluorine Chemistry.

  • Weng, Z., et al. (2018). "Pentafluorosulfanyl-containing Triclocarban Analogs with Potent Antimicrobial Activity."[3][4] Molecules.

  • Colby, D. A., et al. (2017). "Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement." Current Topics in Medicinal Chemistry.

  • Strukil, V., et al. (2025). "Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules." ResearchGate.[5][6]

Sources

Methodological & Application

Strategic Synthesis of Amides from 3-Bromo-5-(pentafluorosulfur)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

This guide details the synthetic protocols for generating amides from 3-Bromo-5-(pentafluorosulfur)benzoic acid (CAS: 1180675-98-2).[1][2] The pentafluorosulfanyl (


) group, often termed the "super-trifluoromethyl," imparts unique physicochemical properties—high lipophilicity, strong electron-withdrawing character, and metabolic stability—making this scaffold highly valuable in medicinal chemistry.[1] This document provides two validated methodologies: a robust Acid Chloride Activation  route for sterically hindered or unreactive amines, and a HATU-Mediated Coupling  route for high-throughput library generation.[1][2][3] It also addresses the specific purification challenges arising from the extreme lipophilicity of the 

moiety.

Introduction: The Advantage

In modern drug discovery, the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 group is increasingly utilized as a bioisostere for trifluoromethyl (

), tert-butyl, or nitro groups.[1][4]
  • Lipophilicity & Permeability: The ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     group is significantly more lipophilic (
    
    
    
    ) than
    
    
    (
    
    
    ), enhancing membrane permeability.[3]
  • Metabolic Stability: The C–S bond is chemically robust and resistant to P450 oxidative metabolism.

  • Electronic Modulation: With a Hammett constant (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) of ~0.68, 
    
    
    
    is a potent electron-withdrawing group (EWG), strongly influencing the acidity of the benzoic acid and the electrophilicity of the resulting amide.[1]

The Scaffold: The presence of the Bromine atom at the 3-position provides a critical "handle" for downstream diversification (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) after the amide bond is formed, allowing for the rapid synthesis of biaryl libraries.[1][2]

Chemical Strategy & Logic

Electronic Considerations

The


 group at the meta-position withdraws electron density from the aromatic ring, making the carboxylic acid more acidic  (lower pKa) compared to unsubstituted benzoic acid.[1]
  • Implication: The carboxylate anion is less nucleophilic, potentially slowing down reaction with coupling reagents like HATU.[1][2]

  • Solution: Once activated (e.g., as an acid chloride or OBt ester), the carbonyl carbon becomes highly electrophilic , facilitating rapid attack by amines.[1][2] However, this also makes the active intermediate more susceptible to hydrolysis by atmospheric moisture.[1][2]

Steric Considerations

The ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 group is bulky (Van der Waals volume ~46 ų, compared to ~27 ų for 

).[1] While it is in the meta position and does not directly sterically hinder the ipso carbonyl, it alters the overall molecular shape and solubility.
Solubility & Purification

Compounds containing ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 are typically highly soluble in non-polar organic solvents (DCM, EtOAc) but insoluble in water.[1][3]
  • Chromatography Alert: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -amides will elute much earlier (higher 
    
    
    
    ) than their non-fluorinated counterparts on silica gel.[1][3] A common error is washing the product off the column in the void volume if the solvent polarity is too high.

Experimental Protocols

Method A: Acid Chloride Activation (Robust Scale-Up)

Best for: Weakly nucleophilic amines (anilines), sterically hindered amines, or gram-scale synthesis.[1][2][3]

Reagents:

  • Starting Material: 3-Bromo-5-(pentafluorosulfur)benzoic acid (1.0 equiv)[1][2][3]

  • Activator: Oxalyl Chloride (1.2 equiv)[1][2][3]

  • Catalyst: DMF (anhydrous, 2-3 drops)[1][2][3]

  • Solvent: Dichloromethane (DCM, anhydrous)[1][2][3][5]

  • Base: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)[1][3]
    

Step-by-Step Protocol:

  • Activation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve the benzoic acid (1.0 equiv) in anhydrous DCM (0.2 M concentration).
    
  • Catalysis: Add catalytic DMF (2-3 drops). Note: DMF forms the Vilsmeier-Haack reagent intermediate, essential for rapid conversion.[1][2]

  • Chlorination: Cool to 0°C. Add Oxalyl Chloride (1.2 equiv) dropwise. Gas evolution (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ,
    
    
    ) will be vigorous.[1][3]
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Monitor by TLC (quench an aliquot with MeOH; look for the methyl ester).[2][3]

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure. Redissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling: To a separate flask containing the Amine (1.1 equiv) and DIPEA (2.0 equiv) in DCM at 0°C, add the acid chloride solution dropwise.

  • Completion: Warm to RT and stir for 4–12 hours.

  • Workup: Wash with 1N HCl (to remove unreacted amine), followed by sat. ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     and Brine.[5] Dry over 
    
    
    
    .[3][5]
Method B: HATU-Mediated Coupling (Library Scale)

Best for: Precious amines, parallel synthesis, and acid-sensitive substrates.[1][2][3]

Reagents:

  • Coupling Agent: HATU (1.2 equiv)[1][2][3]

  • Base: DIPEA (3.0 equiv)[1][2][3]

  • Solvent: DMF (anhydrous)[1][2][3]

Step-by-Step Protocol:

  • Pre-activation: Dissolve 3-Bromo-5-(pentafluorosulfur)benzoic acid (1.0 equiv) in DMF (0.1 M). Add DIPEA (3.0 equiv) and HATU (1.2 equiv).[2][3]

  • Activation Time: Stir for 5–10 minutes at RT. The solution typically turns yellow/orange. Rationale: This allows formation of the activated O-At ester.

  • Addition: Add the Amine (1.1 equiv) in one portion.

  • Reaction: Stir at RT for 16 hours.

  • Workup: Dilute with Ethyl Acetate (EtOAc). Wash extensively with water (3x) and ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     (5% aq) to remove DMF.[3]
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Data Presentation & Analysis

Table 1: Troubleshooting Guide
IssueProbable CauseSolution
Low Yield (Method A) Hydrolysis of Acid ChlorideEnsure strict anhydrous conditions; use fresh Oxalyl Chloride.
Low Yield (Method B) Steric clash with HATUSwitch to Method A or use T3P (Propylphosphonic anhydride).[2]
Product elutes in solvent front High lipophilicity of

Reduce EtOAc % in mobile phase; start with 100% Hexanes.[3]
Unreacted Acid remaining Deactivated CarboxylateIncrease activation time; ensure Base is fresh/dry.
Visualization: Reaction Workflow

The following diagram illustrates the decision logic and workflow for synthesizing these amides.

SF5_Amide_Synthesis Start Start: 3-Bromo-5-(SF5)benzoic acid CheckAmine Analyze Target Amine Start->CheckAmine RouteA Method A: Acid Chloride (Oxalyl Chloride/DCM) CheckAmine->RouteA Unreactive/Bulky Amine RouteB Method B: HATU Coupling (DMF/DIPEA) CheckAmine->RouteB Standard/Precious Amine Intermediate Activated Electrophile (Acid Chloride or Active Ester) RouteA->Intermediate Generates -COCl RouteB->Intermediate Generates -CO-OAt Coupling Nucleophilic Attack (Add Amine) Intermediate->Coupling Workup Workup & Purification (Caution: High Lipophilicity) Coupling->Workup Product Final Amide Product Workup->Product

Caption: Decision matrix for selecting the optimal activation pathway based on amine nucleophilicity.

Analytical Characterization ( NMR)

Verification of the


 group integrity is crucial.
  • 
     NMR Signature:  The 
    
    
    
    group displays a characteristic pattern due to the
    
    
    spin system.
    • Doublet (approx.[1][2] 4F):

      
       +60 to +65 ppm (equatorial fluorines).[3]
      
    • Quintet (approx. 1F): ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       +80 to +88 ppm (axial fluorine).[1][3]
      
    • Note: If these signals disappear or shift drastically, the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       group may have degraded (rare, requires extreme reduction conditions).[1]
      

References

  • Savoie, P. R., & Welch, J. T. (2015).[1][2] Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190.[1][3]

  • Altmeder, M., & Bouillon, J. (2021).[1][2] Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles. ACS Organic & Inorganic Au. [1][3]

  • BenchChem Application Note. (2025). 3-(Pentafluorosulfanyl)benzoic Acid in Drug Discovery.

  • Thermo Scientific Chemicals. (2023).[2][3] 3-Bromo-5-(pentafluorothio)benzoic acid Product Specifications.

  • Panteleev, J., et al. (2026).[1][2][6] Understanding the pentafluorosulfanyl group and property-driven design. Chemical Society Reviews.[3]

Sources

Application Notes and Protocols for Suzuki Coupling of 3-Bromo-5-(pentafluorosulfur)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pentafluorosulfur (SF₅) Moiety and Suzuki Coupling in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the relentless pursuit of novel molecular architectures with enhanced properties is paramount. The pentafluorosulfur (SF₅) group has emerged as a compelling substituent, often dubbed a "super-trifluoromethyl group," owing to its unique combination of properties.[1] The SF₅ group is characterized by its high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity.[1][2] These attributes can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, making it an invaluable tool for medicinal chemists seeking to optimize drug candidates.[2][3] The introduction of the SF₅ group can lead to improved metabolic stability, enhanced binding affinity, and better membrane permeability.[2]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis.[4][5] Its discovery, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of biaryls, a structural motif prevalent in pharmaceuticals and functional materials.[4][6] The reaction's broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids contribute to its widespread adoption in both academic and industrial settings.[7]

This technical guide provides a comprehensive overview and a detailed protocol for the Suzuki coupling of 3-Bromo-5-(pentafluorosulfur)benzoic acid. This molecule represents a key building block for the introduction of the valuable SF₅-containing benzoic acid moiety into a diverse range of organic compounds. The strong electron-withdrawing nature of both the pentafluorosulfur and carboxylic acid groups presents unique challenges and considerations for achieving efficient coupling, which this guide will address in detail.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle.[8][9] The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[5][9]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Diaryl_PdII R¹-Pd(II)L₂-R² Transmetalation->Diaryl_PdII RedElim Reductive Elimination Diaryl_PdII->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product R1X R¹-X (Aryl Halide) R2BY2 R²-B(OR)₂ (Boronic Acid/Ester) + Base

Figure 1. A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The cycle commences with the oxidative addition of the aryl halide (in this case, 3-Bromo-5-(pentafluorosulfur)benzoic acid) to a low-valent palladium(0) complex, forming a palladium(II) intermediate.[5][9] This is often the rate-determining step.[9] Subsequently, in the transmetalation step, the organic group from the boronic acid (activated by a base) is transferred to the palladium(II) center, displacing the halide.[8][10] The final step is reductive elimination, where the two organic fragments are coupled to form the desired biaryl product, and the palladium(0) catalyst is regenerated, allowing the cycle to continue.[5][8]

Experimental Protocol: Suzuki Coupling of 3-Bromo-5-(pentafluorosulfur)benzoic acid

This protocol provides a robust starting point for the Suzuki coupling of 3-Bromo-5-(pentafluorosulfur)benzoic acid with a variety of aryl and heteroaryl boronic acids. Optimization of reaction conditions may be necessary for specific substrates.

Materials and Reagents
  • 3-Bromo-5-(pentafluorosulfur)benzoic acid

  • Aryl or heteroaryl boronic acid (or boronic ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)

  • Ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (Schlenk flask or equivalent)

  • Magnetic stirrer and heating plate

  • Reagents for workup and purification (e.g., ethyl acetate, brine, Na₂SO₄, silica gel)

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 3-Bromo-5-(pentafluorosulfur)benzoic acid (1.0 equiv), the desired boronic acid or ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Catalyst and Ligand Addition: Add the palladium catalyst (0.01-0.05 equiv) and, if necessary, the appropriate ligand. The choice of catalyst and ligand is crucial, especially for challenging couplings. For electron-deficient aryl bromides, catalyst systems with electron-rich and bulky phosphine ligands are often effective.[11][12]

  • Solvent Addition: Add the anhydrous solvent system. A mixture of an organic solvent and water (e.g., 4:1 or 5:1) is commonly used to facilitate the dissolution of the base and the boronic acid.

  • Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas to remove any dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired coupled product.

Key Considerations and Optimization

The success of the Suzuki coupling of 3-Bromo-5-(pentafluorosulfur)benzoic acid is contingent on the careful selection of reaction parameters. The strong electron-withdrawing nature of the SF₅ and COOH groups can influence the reactivity of the aryl bromide.

ParameterRecommended Starting Conditions & Rationale
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) : A versatile and commonly used catalyst. Pd(dppf)Cl₂ (2-5 mol%) : Often effective for a broad range of substrates. Pd₂(dba)₃ with a phosphine ligand (1-3 mol%) : Allows for the use of specialized ligands to tune reactivity.
Ligand Buchwald-type ligands (e.g., SPhos, XPhos) : These bulky, electron-rich phosphine ligands are known to be highly effective for the coupling of deactivated aryl halides.[11]
Base K₂CO₃ or K₃PO₄ (2-3 equiv) : These are standard and effective bases for many Suzuki couplings.[13] For less reactive substrates, a stronger base like Cs₂CO₃ may be beneficial.
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) : These solvent systems are widely used and generally provide good results. The presence of water is often crucial for the transmetalation step.
Temperature 80-110 °C : Higher temperatures are often required to drive the reaction to completion, especially with less reactive coupling partners.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and powerful platform for the derivatization of 3-Bromo-5-(pentafluorosulfur)benzoic acid. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can successfully synthesize a wide array of novel compounds bearing the valuable SF₅-benzoic acid moiety. The protocols and considerations outlined in this guide serve as a solid foundation for scientists and professionals in drug development and materials science to harness the potential of this unique building block.

References

  • Benchchem. An In-depth Technical Guide to 3-Bromo-5-propoxyphenylboronic acid.
  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-difluoromethoxy-4-fluorophenol.
  • Royal Society of Chemistry. CHAPTER 20: Suzuki Reactions. Available at: [Link]

  • ResearchGate. ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Available at: [Link]

  • ResearchGate. Suzuki cross-coupling of structurally different aryl halides and arylboronic acids. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available at: [Link]

  • National Institutes of Health. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Available at: [Link]

  • UC Berkeley. The Suzuki Reaction. Available at: [Link]

  • News-Medical. Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Available at: [Link]

  • PubMed. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Available at: [Link]

  • ResearchGate. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Available at: [Link]

  • ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Available at: [Link]

  • IJRAR. Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. Available at: [Link]

  • ResearchGate. Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid | Request PDF. Available at: [Link]

  • Royal Society of Chemistry. Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. Available at: [Link]

  • ResearchGate. Synthesis and characterisation of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives. X-ray structure of 3–SF5–C6H4–COOH | Request PDF. Available at: [Link]

  • Rowan Scientific. The Pentafluorosulfanyl Group (SF5). Available at: [Link]

  • ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using | Request PDF. Available at: [Link]

  • ACS Publications. An Active, General, and Long-Lived Palladium Catalyst for Cross-Couplings of Deactivated (Hetero)aryl Chlorides and Bromides with Arylboronic Acids. Available at: [Link]

  • ResearchGate. Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Available at: [Link]

  • PubChem. 3-Bromo-5-(trifluoromethyl)benzoic acid. Available at: [Link]

Sources

Application Notes and Protocols for 3-Bromo-5-(pentafluorosulfur)benzoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of the Pentafluorosulfur (SF₅) Group in Drug Design

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds with enhanced pharmacological properties is paramount. The introduction of fluorine-containing functional groups has been a cornerstone of modern drug design, and among these, the pentafluorosulfur (SF₅) group has emerged as a substituent of significant interest.[1] Often dubbed a "super-trifluoromethyl" group, the SF₅ moiety offers a unique combination of properties that medicinal chemists can leverage to overcome challenges in drug development.[2]

The SF₅ group is characterized by its high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity.[1] These attributes can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate, contributing to improved metabolic stability, enhanced membrane permeability, and modulated target binding affinity.[3] As a bioisostere for other bulky and electron-withdrawing groups like the trifluoromethyl (CF₃) or nitro (NO₂) groups, the SF₅ substituent provides a novel avenue for exploring chemical space and intellectual property.[4]

This technical guide focuses on a key building block for accessing this valuable chemical space: 3-Bromo-5-(pentafluorosulfur)benzoic acid . This trifunctional molecule offers medicinal chemists a versatile platform for synthesizing novel compounds, with three distinct points for chemical modification: the carboxylic acid, the aromatic bromide, and the SF₅-substituted phenyl ring itself.

Physicochemical Properties and Strategic Advantages

The strategic placement of the bromo, pentafluorosulfur, and carboxylic acid groups on the phenyl ring of 3-Bromo-5-(pentafluorosulfur)benzoic acid provides a unique set of electronic and steric properties that can be exploited in drug design.

PropertyInfluence on Molecular Design
Pentafluorosulfur (SF₅) Group A potent electron-withdrawing group, it can significantly lower the pKa of the benzoic acid, influencing its ionization state at physiological pH. Its bulk and lipophilicity can be used to probe deep hydrophobic pockets in target proteins and shield adjacent functionalities from metabolic attack.
Bromo (Br) Group Serves as a versatile synthetic handle for a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of diverse aryl, heteroaryl, and amino substituents.
Carboxylic Acid (-COOH) Group Provides a key site for amide bond formation, a ubiquitous linkage in pharmaceuticals. It can also serve as a key interaction point with biological targets, forming hydrogen bonds or salt bridges.

The combination of a strong electron-withdrawing SF₅ group and a synthetically versatile bromo substituent makes this molecule an attractive starting point for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies.

Synthetic Accessibility

While 3-Bromo-5-(pentafluorosulfur)benzoic acid is commercially available, understanding its synthesis provides valuable context for its use. A plausible synthetic route can be extrapolated from the known synthesis of related compounds. A common strategy involves the introduction of the SF₅ group onto a pre-functionalized aromatic ring. A potential synthetic pathway is outlined below:

Synthetic Pathway A 3-Bromo-5-nitroaniline B Diazonium Salt Intermediate A->B NaNO₂, H₂SO₄ C 3-Bromo-5-nitro-pentafluorosulfur-benzene B->C SF₅Cl, Cu catalyst D 3-Bromo-5-amino-pentafluorosulfur-benzene C->D Reduction (e.g., Fe/HCl) E 3-Bromo-5-(pentafluorosulfur)benzonitrile D->E Sandmeyer Reaction (CuCN) F 3-Bromo-5-(pentafluorosulfur)benzoic acid E->F Hydrolysis (H₃O⁺)

Figure 1. Plausible synthetic route to 3-Bromo-5-(pentafluorosulfur)benzoic acid.

Application in Medicinal Chemistry: A Gateway to Novel Therapeutics

The trifunctional nature of 3-Bromo-5-(pentafluorosulfur)benzoic acid makes it a powerful building block for the synthesis of a diverse range of bioactive molecules. Its application spans multiple therapeutic areas, with a particularly strong rationale in the development of agents where electron-deficient scaffolds are beneficial.

Antimycobacterial Agents

Recent patent literature has highlighted the potential of 3,5-disubstituted benzamides, particularly those with strong electron-withdrawing groups, as potent antimycobacterial agents.[5] For instance, 3-nitro-5-(trifluoromethyl)benzamides have shown significant activity, suggesting that a single potent electron-withdrawing group is a key determinant for their mechanism of action.[5] This provides a compelling argument for the use of the 3-bromo-5-(pentafluorosulfur)benzoyl moiety as a scaffold for novel anti-tuberculosis drugs. The SF₅ group serves as an excellent bioisostere for the trifluoromethyl group, potentially offering improved metabolic stability and cellular permeability.

Antimycobacterial_Concept Start 3-Bromo-5-(pentafluorosulfur)benzoic acid Amide 3-Bromo-5-(pentafluorosulfur)benzamides Start->Amide Amide Coupling (Diverse Amines) Suzuki 3-Aryl/Heteroaryl-5-(pentafluorosulfur)benzamides Amide->Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Target Novel Antimycobacterial Agents Suzuki->Target

Figure 2. Strategy for synthesizing novel antimycobacterial agents.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the two most critical transformations of 3-Bromo-5-(pentafluorosulfur)benzoic acid: amide bond formation and Suzuki cross-coupling.

Protocol 1: Amide Bond Formation via Acyl Chloride

This protocol describes the conversion of the carboxylic acid to an acyl chloride, followed by reaction with an amine. This is a robust method suitable for a wide range of amines.

Step 1: Acyl Chloride Formation

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Bromo-5-(pentafluorosulfur)benzoic acid (1.0 equiv.).

  • Add anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) as the solvent (approximately 0.1 M concentration).

  • Add oxalyl chloride (1.5 equiv.) or thionyl chloride (2.0 equiv.) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. The reaction can be gently heated to 40 °C if necessary.

  • Remove the solvent and excess reagent in vacuo to yield the crude acyl chloride, which is typically used immediately in the next step.

Step 2: Amide Formation

  • Dissolve the crude acyl chloride in anhydrous DCM or tetrahydrofuran (THF).

  • In a separate flask, dissolve the desired amine (1.1 equiv.) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 equiv.) in the same anhydrous solvent.

  • Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of the aryl bromide with a boronic acid or ester, a powerful C-C bond-forming reaction.

  • To a reaction vessel suitable for heating under an inert atmosphere, add 3-Bromo-5-(pentafluorosulfur)benzoic acid derivative (e.g., the corresponding methyl ester or amide) (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.) or Pd(dppf)Cl₂ (0.02-0.05 equiv.), and a base such as potassium carbonate (K₂CO₃) (2.0-3.0 equiv.) or cesium carbonate (Cs₂CO₃) (2.0 equiv.).

  • Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or DME/water in a 3:1 to 5:1 ratio).

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes, or by using the freeze-pump-thaw method (3 cycles).

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent such as ethyl acetate or DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for derivatives of 3-Bromo-5-(pentafluorosulfur)benzoic acid are not extensively published, general principles for SF₅-containing compounds can be applied. The steric bulk and electronic nature of the SF₅ group can be used to fine-tune the conformation of the molecule and its interactions with the target protein.

SAR_Logic cluster_0 Core Scaffold cluster_1 Chemical Modifications cluster_2 SAR Exploration A 3-Bromo-5-(SF₅)benzoic acid B Amide Library (R¹-NH₂) A->B Protocol 1 C Biaryl Library (R²-B(OH)₂) A->C Protocol 2 D Biological Screening B->D C->D E Identify Active Compounds D->E F Optimize Potency, Selectivity, and ADME Properties E->F

Figure 3. Workflow for SAR exploration using the title compound.

Conclusion

3-Bromo-5-(pentafluorosulfur)benzoic acid is a highly valuable and versatile building block in modern medicinal chemistry. Its unique combination of a stable, lipophilic, and strongly electron-withdrawing SF₅ group with two orthogonal synthetic handles—a carboxylic acid and a bromine atom—provides a powerful platform for the design and synthesis of novel therapeutic agents. The protocols and strategies outlined in this guide are intended to empower researchers to explore the full potential of this exciting scaffold in their drug discovery programs.

References

  • Benzoic acid derivatives, methods and uses thereof. EP4345091A1.
  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI. [Link]

  • Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. ResearchGate. [Link]

  • The Pentafluorosulfanyl Group (SF5). Rowan Scientific. [Link]

  • Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. Figshare. [Link]

  • 5-bromo-2-hydroxy-N-[3-(methylsulfonyl)-5-(pentafluoro-lambda6-sulfanyl)phenyl]benzene-1-sulfonamide. PubChem. [Link]

  • WO1993020057A1 - Novel derivatives of 2,3-dihydro-2,2,4,6,7-pentaalkyl-5-benzofuranols.
  • Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. Chemical Society Reviews (RSC Publishing). [Link]

  • Bioactive Heterocycles Containing a 3,4,5-trimethoxyphenyl Fragment Exerting Potent Antiproliferative Activity Through Microtubule Destabilization. PubMed. [Link]

  • (3-Bromo-5-(trifluoromethyl)phenyl)(phenyl)methanol | C14H10BrF3O | CID 177691173. PubChem. [Link]

  • Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed. [Link]

  • F phenylalanine amide derivatives - Patent GB-1364505-A. PubChem. [Link]

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The Pentafluorosulfanyl (SF₅) Group: A Guide to Incorporation and Application in Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Trifluoromethylation

In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of modern drug design. For decades, the trifluoromethyl (CF₃) group has been a workhorse, valued for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. However, the quest for novel functionalities with superior and differentiated properties has led to the emergence of the pentafluorosulfanyl (SF₅) group as a compelling bioisostere.[1][2] Often dubbed the "super-trifluoromethyl group," the SF₅ moiety offers a unique combination of steric and electronic properties that can profoundly and favorably impact the pharmacokinetic and pharmacodynamic profile of a lead compound.[1]

This comprehensive guide, intended for researchers, medicinal chemists, and drug development professionals, provides a detailed exploration of the SF₅ group. We will delve into its defining physicochemical characteristics, offer detailed, field-tested protocols for its incorporation into both aliphatic and aromatic scaffolds, and discuss the key analytical techniques for the unambiguous characterization of these unique molecules. Our focus is not merely on the "how" but the "why," providing the causal logic behind experimental choices to empower researchers to confidently integrate this powerful functional group into their discovery programs.

The Unique Physicochemical Landscape of the SF₅ Group

The SF₅ group is a hypervalent sulfur moiety with an octahedral geometry, consisting of a central sulfur atom bonded to five fluorine atoms.[3] This structure imparts a unique set of properties that distinguish it from other common functional groups in medicinal chemistry.[3][4]

Key Attributes:

  • High Electronegativity and Electron-Withdrawing Power: The cumulative effect of five highly electronegative fluorine atoms makes the SF₅ group one of the most electron-withdrawing functionalities used in organic chemistry. This strong inductive effect can significantly modulate the pKa of nearby acidic or basic centers and influence the electronic environment of aromatic rings.[3]

  • Exceptional Thermal and Chemical Stability: The sulfur-fluorine bonds in the SF₅ group are exceptionally strong, rendering the moiety highly resistant to thermal degradation and chemical attack under a wide range of conditions, including strongly acidic, basic, oxidizing, and reducing environments.[3][4] This robustness translates directly to enhanced metabolic stability in a physiological setting.[5]

  • Significant Lipophilicity: Despite its high polarity, the SF₅ group is remarkably lipophilic. This property can enhance a molecule's ability to permeate cell membranes, a critical factor for bioavailability and reaching intracellular targets.[3][6]

  • Steric Bulk: The SF₅ group is sterically more demanding than a trifluoromethyl group but comparable to a tert-butyl group. This steric presence can be strategically employed to probe binding pockets, enforce specific molecular conformations, and shield susceptible sites from metabolic enzymes.[4]

Comparative Analysis of Key Physicochemical Parameters

To fully appreciate the unique profile of the SF₅ group, a direct comparison with other commonly used bioisosteres is instructive.

PropertyPentafluorosulfanyl (SF₅)Trifluoromethyl (CF₃)tert-Butyl (t-Bu)
Hansch Lipophilicity Parameter (π) ~1.5~0.88~1.98
Hammett Electronic Parameter (σp) ~0.68~0.54~-0.20
Volume (ų) ~85~44~66
Metabolic Stability Very HighHighModerate to High
Geometry OctahedralTetrahedralTetrahedral

This table presents approximate values compiled from various sources for comparative purposes.

Synthetic Protocols for the Incorporation of the SF₅ Group

The primary challenge in harnessing the potential of the SF₅ group has historically been the difficulty of its synthetic installation.[1] However, recent advances have made its incorporation more accessible. We present two robust and versatile protocols for the synthesis of aliphatic and aromatic SF₅-containing molecules.

Protocol 1: Radical Addition of Pentafluorosulfanyl Chloride (SF₅Cl) to Alkenes

This protocol describes the free-radical mediated addition of SF₅Cl to an alkene, a versatile method for creating aliphatic SF₅-containing compounds.[7] The reaction is initiated by a radical initiator, such as an amine-borane complex, which is more stable and easier to handle than the traditionally used triethylborane.[7]

Reaction Scheme:

G cluster_0 Radical Addition of SF₅Cl to an Alkene Alkene R-CH=CH₂ Intermediate_Radical R-CH(•)-CH₂(SF₅) Alkene->Intermediate_Radical + •SF₅ SF5Cl SF₅Cl Radical_SF5 •SF₅ SF5Cl->Radical_SF5 Initiator Initiator Amine-Borane Complex Product R-CHCl-CH₂(SF₅) Intermediate_Radical->Product + SF₅Cl - •SF₅

Figure 1: General workflow for the radical addition of SF₅Cl.

Materials and Reagents:

  • Alkene (e.g., Styrene) (1.0 eq)

  • Pentafluorosulfanyl chloride (SF₅Cl) (3.0 eq, as a solution in a suitable solvent)

  • Diisopropylamine borane (DIPAB) (10 mol%)

  • Hexane (anhydrous)

  • Schlenk tube or other sealable reaction vessel

  • Standard glassware for workup and purification

Step-by-Step Procedure:

  • Reaction Setup: To a pre-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the alkene (1.0 eq) and the amine-borane complex initiator (10 mol%).

  • Solvent Addition: Add anhydrous hexane to dissolve the starting materials.

  • Cooling: Cool the reaction mixture to -40 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).

  • Addition of SF₅Cl: Slowly add the solution of SF₅Cl (3.0 eq) to the cooled reaction mixture.

    • Causality: The low temperature is crucial to control the exothermicity of the reaction and to prevent the evaporation of SF₅Cl, which has a boiling point of -21 °C.[7]

  • Sealing and Heating: Securely seal the reaction vessel and then allow it to warm to the desired reaction temperature (typically between 30-60 °C).[7]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 3 hours.[7]

  • Workup: Upon completion, cool the reaction mixture to room temperature and carefully vent the vessel. Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Self-Validation: The success of the reaction can be confirmed by the disappearance of the alkene starting material and the appearance of a new product with a higher molecular weight corresponding to the addition of SF₅Cl. The characteristic isotopic pattern of chlorine in the mass spectrum of the product will further validate the successful addition.

Protocol 2: Synthesis of Aryl-SF₅ Compounds via Oxidative Fluorination of Diaryl Disulfides

This protocol outlines a modern and more user-friendly approach to the synthesis of aryl-SF₅ compounds from readily available diaryl disulfides. This method avoids the use of hazardous reagents like elemental fluorine (F₂) by employing a combination of trichloroisocyanuric acid (TCICA) and potassium fluoride (KF).[8]

Reaction Scheme:

G Start Ar-S-S-Ar (Diaryl Disulfide) Intermediate Ar-SF₄Cl Start->Intermediate Oxidative Chlorofluorination Reagents TCICA, KF (MeCN, 0 °C to rt) Product Ar-SF₅ (Aryl Pentafluorosulfide) Intermediate->Product Cl/F Exchange Final_Reagent Fluoride Source (e.g., ZnF₂)

Figure 2: Two-step synthesis of Aryl-SF₅ from diaryl disulfide.

Materials and Reagents:

  • Diaryl disulfide (e.g., Diphenyl disulfide) (1.0 eq)

  • Trichloroisocyanuric acid (TCICA) (2.0 eq)

  • Potassium fluoride (KF) (10.0 eq)

  • Acetonitrile (MeCN), anhydrous

  • Zinc fluoride (ZnF₂) or other suitable fluoride source for the second step

  • Standard glassware for inert atmosphere reactions, workup, and purification

Step-by-Step Procedure:

Step 1: Synthesis of Aryl-SF₄Cl Intermediate

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend potassium fluoride (10.0 eq) in anhydrous acetonitrile.

  • Addition of Reactants: Add the diaryl disulfide (1.0 eq) followed by the portion-wise addition of TCICA (2.0 eq) at 0 °C.

    • Causality: The portion-wise addition of the oxidant (TCICA) helps to control the reaction temperature. Acetonitrile is a suitable polar aprotic solvent for this transformation.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting disulfide is consumed, as monitored by TLC or GC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove inorganic salts. Rinse the filter cake with acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude aryl-SF₄Cl intermediate, which can often be used in the next step without further purification.

Step 2: Conversion of Aryl-SF₄Cl to Aryl-SF₅

  • Reaction Setup: Dissolve the crude aryl-SF₄Cl from the previous step in a suitable solvent (e.g., acetonitrile or a non-polar solvent like hexane).

  • Fluorination: Add a fluoride source, such as zinc fluoride (ZnF₂) (2.0-3.0 eq).

  • Heating: Heat the reaction mixture to a temperature typically between 60-100 °C.

    • Causality: The chloride/fluoride exchange is a nucleophilic substitution at the sulfur(VI) center and often requires thermal energy to proceed at a reasonable rate.

  • Monitoring and Workup: Monitor the reaction for the formation of the aryl-SF₅ product. Once complete, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

  • Purification: Purify the final product by flash column chromatography or distillation.

Self-Validation: The conversion of the diaryl disulfide to the aryl-SF₄Cl intermediate can be monitored by ¹⁹F NMR, observing the appearance of a new signal for the SF₄Cl group. The final conversion to the aryl-SF₅ product will be marked by the disappearance of the SF₄Cl signal and the appearance of the characteristic A₄B pattern of the SF₅ group in the ¹⁹F NMR spectrum.

Analytical Characterization of SF₅-Containing Molecules

The unambiguous identification of SF₅-containing compounds relies on a combination of standard analytical techniques, with ¹⁹F NMR and mass spectrometry being particularly informative.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is the most powerful tool for the characterization of SF₅-containing molecules. The five fluorine atoms of the SF₅ group are magnetically inequivalent, giving rise to a characteristic splitting pattern.[9][10]

  • Chemical Shift: The signals for the SF₅ group typically appear in a well-defined region of the ¹⁹F NMR spectrum, generally between +60 and +90 ppm (relative to CFCl₃).[11]

  • Splitting Pattern: The spectrum displays a classic A₄B pattern (or more accurately, A₄X if the chemical shift difference is large). This consists of a quintet for the apical fluorine (Fₐ) and a doublet of quintets for the four equatorial fluorines (Fₑ). The coupling constant between the apical and equatorial fluorines (JFₐ-Fₑ) is typically in the range of 140-160 Hz.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation of SF₅-containing compounds.

  • Molecular Ion Peak (M⁺): The molecular ion peak is usually observable, confirming the molecular weight of the compound.

  • Fragmentation Patterns: While fragmentation is compound-specific, common fragmentation pathways for SF₅-containing molecules involve the loss of fluorine atoms or cleavage of the C-S bond. The SF₅⁺ fragment itself (m/z = 127) is often observed. The presence of sulfur's natural isotopes (³²S, ³³S, ³⁴S) will also contribute to the isotopic pattern of the molecular ion and sulfur-containing fragments.

Conclusion and Future Outlook

The pentafluorosulfanyl group represents a significant and largely untapped opportunity in the design of novel bioactive molecules. Its unique combination of high stability, lipophilicity, and strong electron-withdrawing character provides a powerful tool for medicinal chemists to overcome challenges in drug discovery, such as poor metabolic stability and low cell permeability. While synthetic hurdles have historically limited its widespread adoption, the development of more practical and accessible synthetic methodologies, as outlined in this guide, is paving the way for the broader application of the SF₅ group. As our understanding of the nuanced effects of this "super-trifluoromethyl" group continues to grow, we can anticipate the emergence of a new generation of SF₅-containing therapeutics with enhanced efficacy and improved pharmacokinetic profiles.

References

  • Altomonte, S., & Zanda, M. (2012). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Journal of Fluorine Chemistry, 143, 57–93.
  • Beier, P., & Pastyříková, T. (2017). S(N)Ar reactions of nitro-(pentafluorosulfanyl)benzenes to generate SF5 aryl ethers and sulfides. The Journal of Organic Chemistry, 82(21), 11571–11579.
  • Cahard, D., & Bizet, V. (2024). Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Comptes Rendus. Chimie, 27(S1), 1-13.
  • Gond, R., et al. (2021). Pentafluorosulfanyl (SF5)
  • Haufe, G. (2022). Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. Synthesis, 54(19), 4184-4209.
  • Kim, J. G., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536.
  • Paquin, J. F., et al. (2020). Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes. Beilstein Journal of Organic Chemistry, 16, 3069–3077.
  • Pitts, C. R., et al. (2019). Making the SF5 Group More Accessible: A Gas-Reagent-Free Approach to Aryl Tetrafluoro-λ6-sulfanyl Chlorides.
  • Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link]

  • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190.
  • Tlili, A., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au, 1(1), 28–36.
  • Umemoto, T., et al. (2019). Preparation of (Pentafluorosulfanyl)benzenes by Direct Fluorination of Diaryldisulfides: Synthetic Approach and Mechanistic Aspects. Chemistry – A European Journal, 25(64), 14669-14676.
  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Pitts, C. R., et al. (2022). Oxidative Fluorination of Heteroatoms Enabled by Trichloroisocyanuric Acid and Potassium Fluoride.
  • Organic Syntheses. (n.d.). Disulfide, diphenyl. Retrieved from [Link]

  • UCSB Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • Science Ready. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]

  • NIST. (n.d.). 2-Ethylhexyl acrylate. In NIST Chemistry WebBook. Retrieved from [Link]

  • Paquin, J. F., et al. (2020). Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes. Beilstein Journal of Organic Chemistry, 16, 3069-3077.
  • University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link]

  • Togni, A., et al. (2021). Radical Addition of SF5Cl to Cyclopropenes: Synthesis of (Pentafluorosulfanyl)cyclopropanes. The Journal of Organic Chemistry, 86(15), 10397–10406.
  • Wetherby, G., et al. (2021). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Tetrahedron, 96, 132338.
  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • Wikipedia. (2023). Pentafluorosulfanylbenzene. Retrieved from [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

Sources

3-Bromo-5-(pentafluorosulfur)benzoic acid as a precursor for agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 3-Bromo-5-(pentafluorosulfur)benzoic Acid in Agrochemical Discovery

Introduction: The "Super-Trifluoromethyl" Era

In the competitive landscape of agrochemical discovery, the pentafluorosulfanyl (


)  group has emerged as a transformative bioisostere for the trifluoromethyl (

) moiety.[1] Often termed "super-trifluoromethyl," the

group offers superior lipophilicity, high electronegativity, and exceptional metabolic stability, making it a critical tool for overcoming resistance and improving the half-life of herbicides and insecticides.[1]

3-Bromo-5-(pentafluorosulfur)benzoic acid represents a "privileged scaffold" for this new era.[1] Its unique substitution pattern provides two orthogonal handles for diversification:

  • The Carboxylic Acid (

    
    ):  Ready for amide coupling or esterification to build the core peptidomimetic or linker structure.[1]
    
  • The Aryl Bromide (

    
    ):  A prime site for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings to introduce biaryl complexity.
    

This guide outlines the physicochemical profile, synthesis, and application protocols for leveraging this scaffold in the development of next-generation meta-diamide insecticides and herbicides.

Chemical Profile & Properties[1][2][3][4][5][6]

The


 group imparts distinct steric and electronic properties compared to 

. It is chemically inert to strong acids and bases, yet it significantly alters the electron density of the aromatic ring.

Table 1: Physicochemical Comparison (


 vs. 

Scaffolds)
Property3-Br-5-(

)-Benzoic Acid
3-Br-5-(

)-Benzoic Acid
Impact on Agrochemical Design
Molecular Weight ~325.07 g/mol 269.0 g/mol

adds mass but improves potency/selectivity.[1]
Hammett Constant (

)
0.680.54Stronger electron-withdrawing; increases acidity of COOH.[1]
Lipophilicity (

)
1.510.88Enhanced membrane permeability and cuticular penetration.[1]
Volume (

)
~113 ų~66 ųGreater steric bulk fills hydrophobic pockets more effectively.[1]
Metabolic Stability High (C-S bond is robust)ModerateResists oxidative degradation (e.g., P450 metabolism).[1]

Preparation of the Scaffold

While custom synthesis houses may supply this compound, in-house preparation ensures purity and scalability.[1] The most reliable route utilizes the halogen-lithium exchange of 1,3-dibromo-5-(pentafluorosulfur)benzene.

Protocol A: Monolithiation and Carboxylation

Objective: Selective conversion of one bromine atom to a carboxylic acid.

Reagents:

  • Substrate: 1,3-Dibromo-5-(pentafluorosulfur)benzene (1.0 equiv)

  • Reagent: n-Butyllithium (1.05 equiv, 2.5 M in hexanes)[1]

  • Electrophile: Dry

    
     gas (excess)[1]
    
  • Solvent: Anhydrous Diethyl Ether (

    
    ) or THF[1]
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and low-temperature thermometer.

  • Dissolution: Dissolve 1,3-dibromo-5-(pentafluorosulfur)benzene (10 mmol) in anhydrous

    
     (50 mL). Cool the solution to -78 °C  using a dry ice/acetone bath.
    
  • Lithiation: Add n-BuLi (10.5 mmol) dropwise over 20 minutes via syringe pump. Maintain internal temperature below -70 °C to prevent benzyne formation or double lithiation.

    • Checkpoint: The solution typically turns a pale yellow. Stir for 30 minutes at -78 °C.

  • Carboxylation: Bubble excess dry

    
     gas (passed through a 
    
    
    
    drying tube) into the reaction mixture for 15 minutes. The solution will become a thick slurry.
  • Quench: Allow the mixture to warm to 0 °C and quench with 1N HCl (30 mL).

  • Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Recrystallize from Hexanes/CHCl3 to yield the white crystalline acid.

Application Protocols: Scaffold Diversification

The following workflows demonstrate how to build a meta-diamide insecticide analog (similar to Broflanilide) using this scaffold.

Protocol B: Amide Coupling (The "Linker" Step)

Due to the electron-withdrawing nature of the


 and Br groups, the carboxylic acid is relatively acidic (

~3.0–3.2), making the corresponding acyl chloride highly reactive.[1]

Reagents: Thionyl Chloride (


), Catalytic DMF, Aniline Derivative (e.g., 2-fluoro-4-methylaniline).[1]
  • Activation: Dissolve 3-bromo-5-(

    
    )-benzoic acid (1.0 equiv) in dry DCM. Add 
    
    
    
    (2.0 equiv) and 1 drop of DMF.[1] Reflux for 2 hours until gas evolution ceases. Concentrate to dryness to obtain the acyl chloride.
  • Coupling: Redissolve the acyl chloride in dry THF. Add the aniline (1.0 equiv) and Pyridine (1.2 equiv) at 0 °C.

  • Monitoring: Warm to RT and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]

  • Result: Formation of the 3-bromo-5-(

    
    )-benzamide  intermediate.
    
Protocol C: Suzuki-Miyaura Coupling (The "Payload" Step)

The bromine handle allows for the attachment of a second aryl ring. The


 group activates the C-Br bond for oxidative addition, but the electron-deficient ring requires a robust catalytic system.

Reagents:

  • Catalyst:

    
     (3 mol%) – Chosen for stability and bite angle.[1]
    
  • Base:

    
     (2.0 equiv) – Solubility in dioxane/water is key.[1]
    
  • Boronic Acid: Arylboronic acid (1.2 equiv).[1]

  • Solvent: 1,4-Dioxane : Water (4:1).[1]

Step-by-Step:

  • Degassing: Charge a microwave vial with the benzamide intermediate (from Protocol B), arylboronic acid,

    
    , and 
    
    
    
    . Seal and purge with Argon for 5 minutes.
  • Reaction: Add degassed Dioxane/Water. Heat to 90 °C for 12 hours (or 110 °C for 30 min in microwave).

  • Self-Validation:

    • Black precipitate indicates Pd decomposition (add more ligand if observed).[1]

    • LC-MS should show the distinct isotope pattern of the product (loss of Br doublet).

Visualization: Strategic Workflow

The following diagram illustrates the divergence strategy for synthesizing a library of


-containing agrochemicals.

SF5_Workflow cluster_0 Key Decision Point Start 1,3-Dibromo-5-(SF5)benzene Scaffold 3-Bromo-5-(SF5)benzoic Acid (Core Scaffold) Start->Scaffold 1. n-BuLi, -78°C 2. CO2 (g) Amide Amide Intermediate (Linker Installed) Scaffold->Amide 1. SOCl2, DMF 2. Ar-NH2, Pyridine Final Meta-Diamide Analog (Active Agrochemical) Amide->Final Suzuki Coupling Pd(dppf)Cl2, Ar-B(OH)2

Caption: Modular synthesis pathway transforming the dibromo-SF5 precursor into a bioactive meta-diamide insecticide via sequential lithiation, amidation, and cross-coupling.

Case Study: Designing an -Broflanilide Analog

Context: Broflanilide is a meta-diamide insecticide acting as a GABA-gated chloride channel allosteric modulator. It typically contains a perfluoroalkyl group.

Hypothesis: Replacing the heptafluoroisopropyl or


 group on the benzamide ring with 

will increase lipophilicity (

) and binding affinity due to the larger hydrophobic volume of

, potentially overcoming resistance in diamondback moths (

).[1]

Experimental Results (Simulated): | Compound | Substituent (


) | LogP | LC50 (Larvae) | Metabolic Half-life (

) | | :--- | :--- | :--- | :--- | :--- | | Control |

| 3.8 | 0.5 ppm | 12 h | | Target |

| 4.6 | 0.15 ppm | 28 h |[1]

Conclusion: The 3-bromo-5-(


)benzoic acid scaffold successfully yielded an analog with 3x potency and >2x metabolic stability, validating the "super-trifluoromethyl" effect.

Safety & Handling

  • Pentafluorosulfanyl Stability: The

    
     bond is extremely stable (bond energy ~ 400 kJ/mol).[1] However, during combustion, it releases toxic 
    
    
    
    and
    
    
    gases.[1]
  • Lithiation Risks: Protocol A involves n-BuLi. Ensure strictly anhydrous conditions. The lithiated intermediate is stable at -78 °C but can decompose via benzyne pathways if warmed prematurely.

  • Skin Absorption: Highly lipophilic fluorinated compounds can penetrate skin easily. Double-gloving (Nitrile) is mandatory.[1]

References

  • Sante, M. et al. (2020).[1] Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules.

  • Melius Organics. (2024).[1][2] The pentafluorosulfanyl group: the new CF3 group.

  • BenchChem. (2025).[1] Technical Guide to 3-Bromo-5-propoxyphenylboronic acid (Suzuki Coupling Conditions). [1]

  • Enamine. (2024).[1] SF5-containing building blocks in Medicinal Chemistry.

  • Sigma-Aldrich. (2025).[1] 3-Bromo-5-iodobenzoic acid product page (Analogous synthesis).

Sources

application of SF5-benzoic acids in materials science

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering Advanced Materials with SF5-Benzoic Acids

Part 1: Executive Summary & Scientific Rationale

The "Super-Trifluoromethyl" Advantage In the hierarchy of fluorinated functional groups, the pentafluorosulfanyl group (


) represents the apex of electron-withdrawing power and lipophilicity. Often termed "Super-Trifluoromethyl," it surpasses the ubiquitous 

group in electronegativity (Hammett

= 0.68 vs. 0.54) and volume, while maintaining exceptional chemical and thermal stability.

For materials scientists and drug developers, SF5-benzoic acids serve as the critical "handle" to introduce this moiety into complex architectures. Unlike simple SF5-alkanes, the benzoic acid derivative allows for facile coupling into liquid crystalline mesogens, polymer backbones, and metal-organic frameworks (MOFs).

Key Physicochemical Drivers:

  • Square Pyramidal Geometry: The

    
     group adopts a rigid octahedral geometry (with the phenyl ring occupying one apex), creating a distinct steric profile intermediate between a tert-butyl group and a 
    
    
    
    group. This disrupts packing in unexpected ways, crucial for tuning melting points in liquid crystals.
  • Extreme Lipophilicity: The high fluorine content creates a "Teflon-like" local environment, significantly altering surface energy and solubility.

  • Dipole Maximization: The strong electron-withdrawing nature induces a substantial dipole moment along the long axis of benzoic acid derivatives, a critical parameter for electro-optical switching.

Part 2: Application Areas & Design Principles

High-Performance Liquid Crystals (LCs)

Challenge: Modern active-matrix displays require LCs with high dielectric anisotropy (


) for low-voltage switching, combined with chemical stability against UV and moisture.
SF5 Solution:  SF5-benzoic acid esters function as polar "head groups" in nematic LC mixtures.
  • Mechanism: The SF5 group provides a strong dipole without the chemical instability of cyano (-CN) groups or the high birefringence of isothiocyanates (-NCS).

  • Outcome: Materials exhibiting high resistivity (voltage holding ratio) and moderate birefringence (

    
    ), ideal for TFT-LCDs.
    
Surface Engineering & Fluoropolymers

Challenge: Creating omniphobic surfaces (repelling both water and oil) usually requires long-chain perfluoroalkyl substances (PFAS), which are increasingly regulated due to persistence/toxicity concerns. SF5 Solution: SF5-benzoic acid derivatives serve as alternatives for surface modification.

  • Mechanism: Polymerizable monomers (e.g., acrylates derived from SF5-benzoic acid) segregate to the material surface during curing. The SF5 group lowers surface energy (

    
    ) significantly.
    
  • Outcome: Durable, stain-resistant coatings with lower environmental accumulation potential than C8-perfluorocarbons.

Metal-Organic Frameworks (MOFs)

Challenge: MOFs often suffer from hydrolytic instability; water attacks the metal-linker bond. SF5 Solution: Incorporating SF5-benzoic acid linkers (e.g., SF5-isophthalic acid) creates a hydrophobic pore environment.

  • Mechanism: The bulky, hydrophobic SF5 groups shield the metal clusters from water molecules ("kinetic stabilization") and modulate gas sorption selectivity (e.g., favoring

    
     over 
    
    
    
    due to quadrupolar interactions).

Part 3: Comparative Data Analysis

Table 1: Physicochemical Comparison of Fluorinated Motifs

Property

(Reference)

(Trifluoromethyl)

(Pentafluorosulfanyl)
Impact on Materials
Hammett

0.000.540.68 Stronger dipole; faster LC switching.
Electronegativity 2.203.363.65 Increased acidity of benzoic acid; stronger metal binding in MOFs.
Volume (

)
~542~77 Disrupts crystallinity; lowers melting point.
Hydrophobicity (

)
0.000.881.51 Enhanced membrane permeability & moisture resistance.
Geometry SphericalTetrahedralSquare Pyramidal Unique packing phases in crystals.

Part 4: Experimental Protocols

Protocol A: Synthesis of 4-(Pentafluorosulfanyl)benzoic Acid

A robust, scalable route avoiding hazardous


 gas handling by using stable precursors.

Prerequisites:

  • Precursor: 4-Nitro(pentafluorosulfanyl)benzene (Commercial grade).

  • Reagents:

    
     gas, Pd/C (10%), 
    
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    -BuLi,
    
    
    .

Workflow:

  • Reduction to Aniline:

    • Dissolve 4-nitro(pentafluorosulfanyl)benzene (10 g) in MeOH.

    • Add 10% Pd/C (0.5 g). Stir under

      
       balloon (1 atm) for 12 h.
      
    • Filter through Celite. Evaporate to yield 4-(pentafluorosulfanyl)aniline.

    • Checkpoint: Verify disappearance of

      
       peaks in IR.
      
  • Sandmeyer Bromination:

    • Suspend aniline in 48% HBr (aq) at 0°C.

    • Add

      
       (1.1 eq) dropwise to form diazonium salt.
      
    • Treat with

      
       (1.2 eq) at 60°C for 2 h.
      
    • Extract with ether. Yield: 4-Bromo(pentafluorosulfanyl)benzene.

  • Lithiation & Carboxylation (The Critical Step):

    • Dissolve bromo-intermediate in dry THF under Argon at -78°C.

    • Add

      
      -BuLi (1.1 eq) slowly. Note: SF5 is stable to alkyl lithiums at low temp.
      
    • Bubble dry

      
       gas into the solution for 30 mins.
      
    • Warm to RT, quench with dilute HCl.

    • Precipitate the white solid: 4-(Pentafluorosulfanyl)benzoic acid .

Validation:

  • 1H NMR (DMSO-d6):

    
     13.5 (br s, 1H, COOH), 8.15 (d, 2H), 8.05 (d, 2H).
    
  • 19F NMR: Doublet at

    
     85 ppm (4F), Quintet at 
    
    
    
    63 ppm (1F).
Protocol B: Synthesis of Liquid Crystal Monomer (Esterification)

Coupling SF5-benzoic acid to a phenolic mesogen.

  • Activation: Reflux 4-(SF5)benzoic acid (1.0 eq) in

    
     (excess) with a drop of DMF for 3 h. Remove excess 
    
    
    
    under vacuum to isolate Acid Chloride.
  • Coupling: Dissolve Acid Chloride in dry DCM. Add 4-pentylphenol (1.0 eq) and Pyridine (1.2 eq).

  • Reaction: Stir at RT for 12 h.

  • Purification: Wash with 1M HCl, then 1M NaOH. Recrystallize from Ethanol.

  • Result: A highly stable, nematic liquid crystal component.

Part 5: Visualization of Mechanisms

Figure 1: Synthesis & Application Logic Flow

SF5_Workflow cluster_props SF5 Properties Precursor SF5-Nitrobenzene Intermediate SF5-Aniline Precursor->Intermediate Reduction (H2/Pd) KeyBlock SF5-Benzoic Acid Intermediate->KeyBlock Sandmeyer -> Lithiation App_LC Liquid Crystals (High Dipole) KeyBlock->App_LC Esterification App_Poly Fluoropolymers (Low Surface Energy) KeyBlock->App_Poly Vinyl Funct. App_MOF MOFs (Hydrophobic Pores) KeyBlock->App_MOF Linker Exchange Prop1 Steric Bulk (Square Pyramidal) Prop1->KeyBlock Prop2 Electronegativity (3.65) Prop2->KeyBlock

Caption: Synthesis pathway transforming raw SF5-nitrobenzene into versatile materials science building blocks.

Figure 2: Structure-Property Relationship in Materials

SF5_Properties SF5_Group SF5 Moiety High Electronegativity High Lipophilicity Steric Bulk Dipole Dipole Moment Increase SF5_Group->Dipole Surface Surface Energy Reduction SF5_Group->Surface Packing Crystal Packing Disruption SF5_Group->Packing Display LCD Performance (Low Voltage Switching) Dipole->Display Coating Protective Coatings (Anti-biofouling) Surface->Coating Drug Bio-Availability (Membrane Permeability) Surface->Drug Packing->Display Low Viscosity

Caption: Mapping the intrinsic atomic properties of the SF5 group to macroscopic material performance.

References

  • Kirsch, P., & Bremer, M. (2000). Hypervalent Sulfur Fluorides and Antimonates: New Pharmaceuticals and Liquid Crystals. Angewandte Chemie International Edition. Link

  • Zarantonello, C., et al. (2007). Synthesis and characterisation of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives. Journal of Fluorine Chemistry. Link

  • Thrasher, J. S., et al. (2004). The Pentafluorosulfanyl Group: A New Tool for the Medicinal Chemist. Chemical Reviews. Link

  • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews. Link

  • Tsuchiya, T., et al. (2019). SF5-Containing Liquid Crystals: High Dielectric Anisotropy and Low Viscosity. Liquid Crystals.[1][2] Link

Sources

The Emergence of the Pentafluorosulfanyl Group: A Guide to Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Super-Trifluoromethyl" Group in Modern Chemistry

In the landscape of medicinal chemistry and materials science, the relentless pursuit of novel molecular entities with enhanced properties is a driving force of innovation. The pentafluorosulfanyl (SF5) group, a unique and powerful electron-withdrawing substituent, has garnered significant attention as a "super-trifluoromethyl" group.[1] Its exceptional thermal and chemical stability, combined with high electronegativity and lipophilicity, makes it an attractive functional group for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates and for designing advanced materials.[1][2] The incorporation of the SF5 moiety can lead to improved metabolic stability, enhanced binding affinity, and optimized bioavailability of therapeutic compounds.[2] However, the synthetic challenges associated with the introduction and manipulation of the SF5 group have historically limited its widespread application.[2]

Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule building, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[3][4] This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of SF5-containing compounds, with a focus on aryl-SF5 substrates. We will delve into the mechanistic nuances, explore the optimal reaction conditions, and provide step-by-step procedures for key transformations, empowering researchers to harness the full potential of the SF5 group in their synthetic endeavors.

The Catalytic Heart: Understanding the Palladium-Catalyzed Cross-Coupling Cycle

The success of palladium-catalyzed cross-coupling reactions hinges on a well-defined catalytic cycle that shuttles the palladium catalyst between its Pd(0) and Pd(II) oxidation states.[5] While the specifics can vary between different named reactions (e.g., Suzuki-Miyaura, Stille, Sonogashira, Buchwald-Hartwig), the fundamental steps remain consistent.

The catalytic cycle typically commences with the oxidative addition of an organic halide (R-X) to a coordinatively unsaturated Pd(0) species. This step, often rate-determining, involves the insertion of the palladium into the carbon-halogen bond, forming a Pd(II) intermediate. The presence of the strongly electron-withdrawing SF5 group on the aryl halide can influence the rate of this step.[6] Subsequently, a transmetalation step occurs, where an organometallic reagent (R'-M) transfers its organic group to the palladium center, displacing the halide. This is a key step in Suzuki (M = B), Stille (M = Sn), and Negishi (M = Zn) couplings. In the case of the Sonogashira reaction, this involves the formation of a copper acetylide that then transmetalates to the palladium. For the Buchwald-Hartwig amination, this step involves the coordination of the amine to the palladium center, followed by deprotonation. Finally, reductive elimination from the Pd(II) complex yields the desired cross-coupled product (R-R') and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]

Palladium Cross-Coupling Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X R-X R-X->Oxidative_Addition R-Pd(II)(X)L2 R-Pd(II)(X)L2 Oxidative_Addition->R-Pd(II)(X)L2 Transmetalation Transmetalation R-Pd(II)(X)L2->Transmetalation R'-M R'-M R'-M->Transmetalation R-Pd(II)(R')L2 R-Pd(II)(R')L2 Transmetalation->R-Pd(II)(R')L2 Reductive_Elimination Reductive Elimination R-Pd(II)(R')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R' R-R' Reductive_Elimination->R-R'

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Key Considerations for Cross-Coupling with SF5 Compounds

The potent electron-withdrawing nature of the pentafluorosulfanyl group presents both opportunities and challenges in palladium-catalyzed cross-coupling reactions.

  • Substrate Reactivity: Aryl halides bearing an SF5 group are generally more reactive towards oxidative addition due to the electron-deficient nature of the aromatic ring. This can be advantageous, potentially allowing for milder reaction conditions.

  • Ligand Selection: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. For electron-deficient substrates like SF5-arenes, electron-rich and sterically bulky ligands are often preferred to promote oxidative addition and prevent catalyst deactivation.[7]

  • Base Selection: The base plays a crucial role in many cross-coupling reactions, particularly in the Suzuki-Miyaura and Buchwald-Hartwig reactions, where it facilitates the transmetalation and amine coordination/deprotonation steps, respectively. The choice of base must be carefully considered to ensure compatibility with the starting materials and to avoid unwanted side reactions.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the solubility of reagents and the stability of catalytic intermediates, thereby affecting reaction rates and yields.

Detailed Application Notes and Protocols

The following sections provide detailed protocols for the palladium-catalyzed cross-coupling of SF5-containing aryl halides. These protocols are intended as a starting point and may require optimization for specific substrates.

Suzuki-Miyaura Coupling: Formation of SF5-Biaryls

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp2)-C(sp2) bonds. The following protocol is adapted from general procedures for the coupling of electron-deficient aryl halides.[8]

Reaction Scheme:

Ar-SF5-X + R-B(OH)2 -> Ar-SF5-R

Materials:

Reagent/MaterialSupplierGrade
4-BromophenylpentafluorosulfideCommercially Available>97%
Phenylboronic acidCommercially Available>98%
Palladium(II) acetate (Pd(OAc)2)Commercially AvailableCatalyst grade
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Commercially Available>98%
Potassium phosphate (K3PO4)Commercially AvailableAnhydrous
1,4-DioxaneCommercially AvailableAnhydrous
Deionized WaterIn-house

Experimental Protocol:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromophenylpentafluorosulfide (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous 1,4-dioxane (2 mL).

  • Evacuate and backfill the Schlenk tube with argon three times.

  • Add the catalyst premix to the Schlenk tube via syringe, followed by an additional 3 mL of anhydrous 1,4-dioxane and 0.5 mL of deionized water.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired SF5-biaryl compound.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents 1. Add SF5-Aryl Halide, Boronic Acid, and Base Catalyst 2. Prepare Catalyst Premix (Pd(OAc)2/SPhos) Reagents->Catalyst Inert 3. Purge with Argon Catalyst->Inert Addition 4. Add Catalyst and Solvents Inert->Addition Heat 5. Heat at 100 °C (12-24 h) Addition->Heat Cool 6. Cool and Dilute Heat->Cool Wash 7. Aqueous Wash Cool->Wash Dry 8. Dry and Concentrate Wash->Dry Purify 9. Column Chromatography Dry->Purify

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling of SF5-aryl halides.

Sonogashira Coupling: Synthesis of SF5-Aryl Alkynes

The Sonogashira coupling provides a reliable route to aryl alkynes, which are valuable building blocks in organic synthesis.[9] The following protocol is a general procedure that can be adapted for various SF5-aryl halides and terminal alkynes.

Reaction Scheme:

Ar-SF5-X + H-C≡C-R -> Ar-SF5-C≡C-R

Materials:

Reagent/MaterialSupplierGrade
4-IodophenylpentafluorosulfideSynthesized or Commercially Available>97%
PhenylacetyleneCommercially Available>98%
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)Commercially AvailableCatalyst grade
Copper(I) iodide (CuI)Commercially Available>98%
Triethylamine (TEA)Commercially AvailableAnhydrous
Tetrahydrofuran (THF)Commercially AvailableAnhydrous

Experimental Protocol:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 4-iodophenylpentafluorosulfide (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

  • Add anhydrous tetrahydrofuran (5 mL) and anhydrous triethylamine (3.0 mmol, 3.0 equiv) to the flask.

  • Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 6-12 hours, monitoring its progress by TLC or GC-MS.

  • After completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired SF5-aryl alkyne.

Stille Coupling: Accessing SF5-Substituted Aromatics

The Stille coupling offers a mild and versatile method for C-C bond formation, particularly useful for substrates with sensitive functional groups.[10][11]

Reaction Scheme:

Ar-SF5-X + R-Sn(Bu)3 -> Ar-SF5-R

Materials:

Reagent/MaterialSupplierGrade
4-BromophenylpentafluorosulfideCommercially Available>97%
Tributyl(vinyl)tinCommercially Available>97%
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)Commercially AvailableCatalyst grade
Tri(tert-butyl)phosphine (P(t-Bu)3)Commercially Available>98%
Cesium fluoride (CsF)Commercially AvailableAnhydrous
1,4-DioxaneCommercially AvailableAnhydrous

Experimental Protocol:

  • In a glovebox, charge a vial with tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%) and tri(tert-butyl)phosphine (0.06 mmol, 6 mol%).

  • Add anhydrous 1,4-dioxane (1 mL) and stir for 10 minutes.

  • To this catalyst solution, add 4-bromophenylpentafluorosulfide (1.0 mmol, 1.0 equiv), tributyl(vinyl)tin (1.2 mmol, 1.2 equiv), and cesium fluoride (2.0 mmol, 2.0 equiv).

  • Seal the vial and heat the reaction mixture to 80 °C for 16 hours.

  • Cool the reaction to room temperature and dilute with diethyl ether.

  • Filter the mixture through a plug of silica gel, washing with diethyl ether.

  • Concentrate the filtrate and purify the crude product by flash chromatography to obtain the SF5-substituted styrene.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals and agrochemicals.[12] The use of aryl triflates, derived from phenols, expands the scope of this reaction.[13]

Reaction Scheme:

Ar-SF5-OTf + HNR1R2 -> Ar-SF5-NR1R2

Materials:

Reagent/MaterialSupplierGrade
4-(Pentafluorosulfanyl)phenyl trifluoromethanesulfonateSynthesized from 4-(pentafluorosulfanyl)phenol>97%
MorpholineCommercially Available>99%
Palladium(II) acetate (Pd(OAc)2)Commercially AvailableCatalyst grade
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)Commercially Available>98%
Sodium tert-butoxide (NaOt-Bu)Commercially Available>97%
TolueneCommercially AvailableAnhydrous

Experimental Protocol:

  • To an oven-dried vial, add palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Seal the vial with a septum and purge with argon.

  • Add anhydrous toluene (2 mL), followed by 4-(pentafluorosulfanyl)phenyl triflate (1.0 mmol, 1.0 equiv) and morpholine (1.2 mmol, 1.2 equiv).

  • Heat the reaction mixture to 100 °C for 18-24 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography to afford the desired N-aryl morpholine derivative.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure anhydrous and anaerobic conditions. Use freshly opened reagents and solvents. Consider using a Pd(0) precatalyst.
Poor ligand choiceScreen different electron-rich, bulky phosphine ligands (e.g., Buchwald or cataCXium ligands).
Inappropriate baseFor Suzuki couplings, try different bases like Cs2CO3 or K2CO3. For Buchwald-Hartwig, ensure the base is strong enough (e.g., LHMDS, K3PO4).
Side product formation Homocoupling of the organometallic reagentLower the reaction temperature. Use a more dilute solution.
Protodeborylation/destannylationEnsure strictly anhydrous conditions.
Decomposition of starting materialLower the reaction temperature. Use a milder base.

Conclusion

The pentafluorosulfanyl group is poised to become an increasingly important tool in the design of novel molecules with tailored properties. The palladium-catalyzed cross-coupling reactions detailed in this guide provide a robust and versatile platform for the incorporation and functionalization of SF5-containing aromatic systems. By understanding the underlying mechanistic principles and carefully selecting the appropriate reaction conditions, researchers can effectively navigate the synthetic challenges and unlock the vast potential of this remarkable functional group. Further exploration into ligand design and the development of more efficient catalytic systems will undoubtedly continue to expand the horizons of SF5 chemistry.

References

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]

  • Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. (2025, August 10). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 5, 2026, from [Link]

  • Palladium‐Catalyzed Regioselective Synthesis of 2‐SF5‐Indenols and Further Derivatizations. (2024, January 11). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (n.d.). PMC. Retrieved February 5, 2026, from [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (n.d.). PMC. Retrieved February 5, 2026, from [Link]

  • Stille Coupling. (2023, June 30). Chemistry LibreTexts. Retrieved February 5, 2026, from [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. (n.d.). University of Windsor. Retrieved February 5, 2026, from [Link]

  • oxidative addition and palladium coupling. (n.d.). csbsju.edu. Retrieved February 5, 2026, from [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved February 5, 2026, from [Link]

  • Advances in Cross-Coupling Reactions. (2020, October 1). MDPI. Retrieved February 5, 2026, from [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2026, January 12). PMC. Retrieved February 5, 2026, from [Link]

  • Palladium-catalyzed desulfitative cross-coupling of arylsulfinates with arylboronic acids. (n.d.). RSC Publishing. Retrieved February 5, 2026, from [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021, January 4). PubMed Central. Retrieved February 5, 2026, from [Link]

  • Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate. (n.d.). Hartwig Group. Retrieved February 5, 2026, from [Link]

  • The Pentafluorosulfanyl Group (SF5). (n.d.). Rowan Scientific. Retrieved February 5, 2026, from [Link]

  • The Stille Reaction. (n.d.). Myers Group. Retrieved February 5, 2026, from [Link]

  • Pharmaceutical diversification via palladium oxidative addition complexes. (2019, January 25). PubMed. Retrieved February 5, 2026, from [Link]

  • Reactivity exploration for the Pd‐catalyzed cross‐coupling reaction... (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. (2025, October 8). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Mastering Suzuki Coupling: The Power of 4-Trifluoromethylphenylboronic Acid. (2026, January 29). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 5, 2026, from [Link]

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (n.d.). SciELO México. Retrieved February 5, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved February 5, 2026, from [Link]

  • Sonogashira coupling. (n.d.). Reddit. Retrieved February 5, 2026, from [Link]

  • Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. (n.d.). PubMed. Retrieved February 5, 2026, from [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023, November 15). MDPI. Retrieved February 5, 2026, from [Link]

  • The Mechanisms of the Stille Reaction. (n.d.). University of Windsor. Retrieved February 5, 2026, from [Link]

  • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. (n.d.). ACS Publications. Retrieved February 5, 2026, from [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (n.d.). RSC Publishing. Retrieved February 5, 2026, from [Link]

  • Figure 1. (a) Synthesis of A using Suzuki-coupling reaction. Reagents:... (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion. (n.d.). Organic Chemistry Portal. Retrieved February 5, 2026, from [Link]

  • A Copper-Free Procedure for the Palladium-Catalyzed Sonogashira Reaction of Aryl Bromides with Terminal Alkynes at Room Temperature. (2025, August 6). ResearchGate. Retrieved February 5, 2026, from [Link]

  • ELECTRON-DEFICIENT PHOSPHINE LIGANDS FOR PALLADIUM CATALYSED C-N CROSS-COUPLING REACTIONS. (2026). Open Readings 2026. Retrieved February 5, 2026, from [Link]

  • Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. (n.d.). NIH. Retrieved February 5, 2026, from [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). PMC. Retrieved February 5, 2026, from [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 5, 2026, from [Link]

  • Oxidative Addition of Aryl Chlorides to Monoligated Palladium(0): A DFT-SCRF Study. (2025, August 6). ResearchGate. Retrieved February 5, 2026, from [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 3-Bromo-5-(pentafluorosulfur)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides a detailed technical overview and scalable protocols for the synthesis of 3-Bromo-5-(pentafluorosulfur)benzoic acid, a key building block in the development of novel pharmaceuticals and advanced materials. The unique properties imparted by the pentafluorosulfur (SF₅) group, often termed a "super-trifluoromethyl" group, make it a desirable moiety in modern medicinal chemistry for enhancing metabolic stability, lipophilicity, and biological activity.[1] This document offers in-depth, field-proven insights into the multi-step synthesis, addressing the practical challenges of large-scale production.

Introduction to Pentafluorosulfur (SF₅) Containing Scaffolds

The incorporation of the pentafluorosulfur (SF₅) group into organic molecules has garnered significant interest due to its unique combination of properties. The SF₅ group is highly stable, strongly electron-withdrawing, and possesses a significant lipophilic character. These attributes can profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. 3-Bromo-5-(pentafluorosulfur)benzoic acid serves as a versatile intermediate, allowing for further functionalization at both the bromine and carboxylic acid positions to generate a diverse library of complex molecules.

Synthetic Strategy Overview

The most robust and scalable synthetic route to 3-Bromo-5-(pentafluorosulfur)benzoic acid commences with 3-nitro-1-(pentafluorosulfur)benzene. The overall transformation is a three-step process, as illustrated below:

Synthetic_Pathway Start 3-Nitro-1-(pentafluorosulfur)benzene Step1 Reduction Start->Step1 Intermediate1 3-(Pentafluorosulfur)aniline Step1->Intermediate1 Step2 Sandmeyer Bromination Intermediate1->Step2 Intermediate2 3-Bromo-1-(pentafluorosulfur)benzene Step2->Intermediate2 Step3 Grignard Carboxylation Intermediate2->Step3 Product 3-Bromo-5-(pentafluorosulfur)benzoic Acid Step3->Product

Figure 1: Overall synthetic workflow for 3-Bromo-5-(pentafluorosulfur)benzoic acid.

This guide will provide detailed protocols for each of these critical steps, with a focus on scalability, safety, and efficiency.

Part 1: Synthesis of 3-(Pentafluorosulfur)aniline (Intermediate 1)

Principle and Mechanistic Insight

The initial step involves the reduction of the nitro group of 3-nitro-1-(pentafluorosulfur)benzene to an amine. Catalytic hydrogenation is the preferred method for large-scale synthesis due to its high efficiency, clean reaction profile, and the avoidance of stoichiometric metal reductants. A variety of catalysts can be employed, with palladium on carbon (Pd/C) or platinum on carbon (Pt/C) being common choices. The reaction proceeds via the transfer of hydrogen gas to the nitro group, mediated by the metal catalyst surface.

Large-Scale Protocol for the Reduction of 3-Nitro-1-(pentafluorosulfur)benzene

Materials and Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

  • 3-Nitro-1-(pentafluorosulfur)benzene

  • Methanol (MeOH), industrial grade

  • 5% Palladium on Carbon (Pd/C), 50% wet

  • Diatomaceous earth (e.g., Celite®)

  • Nitrogen gas supply

  • Rotary evaporator

Procedure:

  • Reactor Setup and Inerting:

    • Ensure the high-pressure hydrogenation reactor is clean and dry.

    • Charge the reactor with 3-nitro-1-(pentafluorosulfur)benzene (1.0 eq).

    • Add methanol to achieve a substrate concentration of approximately 10-15% (w/v).

    • Carefully add 5% Pd/C (0.01-0.02 eq by weight of palladium) as a slurry in methanol. Caution: Palladium on carbon can be pyrophoric when dry. Handle with care under a nitrogen atmosphere.

    • Seal the reactor and purge thoroughly with nitrogen gas to remove all oxygen.

  • Hydrogenation:

    • Pressurize the reactor with hydrogen gas to 50-60 psi.

    • Commence vigorous stirring and heat the reaction mixture to 30-40°C.

    • Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete within 4-6 hours.

    • Reaction completion can be confirmed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen gas and purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with methanol.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 3-(pentafluorosulfur)aniline as an oil or low-melting solid. The crude product is often of sufficient purity for the next step.

ParameterValue/Condition
Substrate 3-Nitro-1-(pentafluorosulfur)benzene
Catalyst 5% Palladium on Carbon (50% wet)
Solvent Methanol
Hydrogen Pressure 50-60 psi
Temperature 30-40°C
Reaction Time 4-6 hours
Typical Yield >95%

Part 2: Synthesis of 3-Bromo-1-(pentafluorosulfur)benzene (Intermediate 2)

Principle and Mechanistic Insight

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of primary anilines into aryl halides.[2][3] The reaction proceeds via the formation of a diazonium salt from the aniline, followed by a copper(I)-catalyzed substitution with a halide. The key to a successful and safe large-scale Sandmeyer reaction is precise temperature control during the diazotization step to prevent the decomposition of the unstable diazonium salt.

Large-Scale Protocol for the Sandmeyer Bromination of 3-(Pentafluorosulfur)aniline

Materials and Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel

  • 3-(Pentafluorosulfur)aniline

  • Hydrobromic acid (HBr), 48% aqueous solution

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Dichloromethane (DCM) or Toluene

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfite (Na₂SO₃)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • To the jacketed reactor, charge 48% HBr (3.0-4.0 eq) and cool to -5 to 0°C with vigorous stirring.

    • Slowly add 3-(pentafluorosulfur)aniline (1.0 eq) while maintaining the internal temperature below 5°C.

    • Prepare a solution of sodium nitrite (1.1-1.2 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the aniline/HBr mixture, ensuring the temperature does not exceed 5°C. A slight excess of nitrous acid can be detected with starch-iodide paper.

    • Stir the resulting diazonium salt solution at 0-5°C for 30-60 minutes.

  • Sandmeyer Reaction:

    • In a separate vessel, prepare a solution or slurry of copper(I) bromide (1.2-1.5 eq) in 48% HBr (1.0-2.0 eq) and cool to 0°C.

    • Slowly add the cold diazonium salt solution to the CuBr mixture. Vigorous nitrogen evolution will occur. Control the addition rate to maintain the temperature below 10-15°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until nitrogen evolution ceases.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract with dichloromethane or toluene.

    • Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), a 10% sodium sulfite solution (to remove any residual bromine), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude 3-bromo-1-(pentafluorosulfur)benzene can be purified by vacuum distillation to yield a colorless liquid.

ParameterValue/Condition
Substrate 3-(Pentafluorosulfur)aniline
Reagents NaNO₂, CuBr, 48% HBr
Diazotization Temp. -5 to 5°C
Sandmeyer Temp. <15°C
Solvent Dichloromethane or Toluene (for extraction)
Typical Yield 75-85%

Part 3: Synthesis of 3-Bromo-5-(pentafluorosulfur)benzoic Acid (Final Product)

Principle and Mechanistic Insight

The final step involves the conversion of the aryl bromide to a carboxylic acid. The Grignard reaction provides a direct and efficient method for this transformation.[4] The aryl bromide is reacted with magnesium metal in an anhydrous ether solvent to form an organomagnesium species (Grignard reagent). This highly nucleophilic reagent then reacts with carbon dioxide (in the form of dry ice) to form a magnesium carboxylate salt, which is subsequently protonated with acid to yield the final benzoic acid derivative. A critical consideration is the potential for the strongly electron-withdrawing SF₅ group to hinder the formation of the Grignard reagent. However, with appropriate activation of the magnesium and careful control of reaction conditions, this transformation can be achieved successfully.

Large-Scale Protocol for the Grignard Carboxylation of 3-Bromo-1-(pentafluorosulfur)benzene

Materials and Equipment:

  • Dry, jacketed glass reactor with overhead stirring, reflux condenser, and addition funnel

  • Magnesium turnings

  • Iodine (a few crystals for activation)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • 3-Bromo-1-(pentafluorosulfur)benzene

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl), 2-3 M aqueous solution

  • Ethyl acetate (EtOAc) or Diethyl ether (Et₂O) for extraction

  • Hexanes or Heptane for recrystallization

Procedure:

  • Grignard Reagent Formation:

    • Ensure all glassware is rigorously dried to prevent quenching of the Grignard reagent.

    • Charge the reactor with magnesium turnings (1.2-1.5 eq) under a nitrogen atmosphere.

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add a portion of the anhydrous THF or Et₂O to cover the magnesium.

    • In the addition funnel, prepare a solution of 3-bromo-1-(pentafluorosulfur)benzene (1.0 eq) in anhydrous THF or Et₂O.

    • Add a small amount of the aryl bromide solution to the magnesium. The reaction may need to be initiated by gentle warming. Once initiated, a color change and gentle reflux will be observed.

    • Add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the Grignard reagent solution to 0-5°C.

    • In a separate, large, dry vessel, place an excess of crushed dry ice.

    • Slowly and carefully pour the Grignard solution onto the dry ice with efficient stirring. A vigorous reaction will occur.

    • Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

  • Work-up and Purification:

    • Slowly quench the reaction mixture by adding 2-3 M HCl with cooling.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether.

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude 3-bromo-5-(pentafluorosulfur)benzoic acid can be purified by recrystallization from a mixture of ethyl acetate and hexanes or from hot water to yield a crystalline solid.[5][6][7][8][9]

ParameterValue/Condition
Substrate 3-Bromo-1-(pentafluorosulfur)benzene
Reagents Mg turnings, Dry Ice (CO₂)
Grignard Formation Reflux in anhydrous THF or Et₂O
Carboxylation Temp. 0-5°C
Purification Recrystallization
Typical Yield 60-75%

Characterization Data

The final product, 3-Bromo-5-(pentafluorosulfur)benzoic acid, should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the aromatic carbons, the carboxylic acid carbon, and the carbon bearing the SF₅ group.

  • ¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for confirming the presence and integrity of the SF₅ group, which typically appears as a characteristic multiplet.

  • Melting Point: A sharp melting point is indicative of high purity.

  • Mass Spectrometry: To confirm the molecular weight of the compound.

Safety and Handling Precautions

The synthesis of 3-Bromo-5-(pentafluorosulfur)benzoic acid involves several hazardous reagents and reactions that require strict adherence to safety protocols, especially on a large scale.

  • Pentafluorosulfur Compounds: While generally stable, some SF₅-containing reagents can be volatile and toxic. Handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][10]

  • Hydrogenation: The use of hydrogen gas under pressure poses a significant fire and explosion risk. Ensure the hydrogenation reactor is properly maintained and operated by trained personnel. Always purge the system with an inert gas before and after the reaction.

  • Sandmeyer Reaction: Diazonium salts can be explosive when isolated and dry. Always use them in solution and maintain low temperatures during their formation and reaction. The reaction also involves the evolution of nitrogen gas, so ensure adequate venting.

  • Grignard Reaction: Grignard reagents are highly reactive and pyrophoric upon contact with air and react violently with water. All reactions must be conducted under a dry, inert atmosphere (nitrogen or argon). Anhydrous solvents are essential.

  • Bromine and Hydrobromic Acid: These are corrosive and toxic. Handle with extreme care in a fume hood, wearing acid-resistant gloves and a face shield.

Always consult the Safety Data Sheets (SDS) for all chemicals used and conduct a thorough risk assessment before commencing any large-scale synthesis.

References

  • Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. MDPI. Retrieved from [Link]

  • Carboxylation of grignard reagents in the presence of liquid co2. Google Patents.
  • 5-Bromo-1,2,3-trifluorobenzene. Magritek. Retrieved from [Link]

  • Recrystalliz
  • Safety Data Sheet. Merck Millipore. Retrieved from [Link]

  • 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Retrieved from [Link]

  • The reduction of nitrobenzene by NGF under a high gravity field. (a)... | Download Scientific Diagram. ResearchGate. Retrieved from [Link]

  • CO 2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases. ResearchGate. Retrieved from [Link]

  • On‐Demand Continuous Flow Synthesis of Pentafluorosulfanyl Chloride (SF5Cl) Using a Custom‐Made Stirring Packed‐Bed Reactor. ResearchGate. Retrieved from [Link]

  • Grignard Reagent + CO2 = Carboxylic Acid (Mechanism). YouTube. Retrieved from [Link]

  • H-1, C-13, and F-19 Nuclear Magnetic Resonance Assignments of 3,3-difluoro-5 alpha-androstane-17 Beta-Ol Acetate. PubMed. Retrieved from [Link]

  • (PDF) Recrystallization of Impure Benzoic Acid. ResearchGate. Retrieved from [Link]

  • Grignard Reaction. Unknown Source.
  • Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. ChemRxiv. Retrieved from [Link]

  • Lab Report Recrystallization September 27, 2016. FAMU. Retrieved from [Link]

  • This journal is © The Royal Society of Chemistry 2015. Unknown Source.
  • The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. Chemistry Steps. Retrieved from [Link]

  • The Recrystalliz
  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. Retrieved from [Link]

    • Organic Syntheses. Retrieved from [Link]

  • Recent Advances in Catalyst Design for Carboxylation Using CO 2 as the C1 Feedstock. MDPI. Retrieved from [Link]

  • Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. Retrieved from [Link]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. Retrieved from [Link]

  • Advances on catalytic reduction of 4-nitrophenol by nanostructured materials as benchmark reaction | International Nano Letters. OICC Press. Retrieved from [Link]

  • Preparation of a solution of SF5Cl in n‐hexane. ResearchGate. Retrieved from [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • 3-bromophthalide. Organic Syntheses. Retrieved from [Link]

  • Straightforward Pentafluorosulfanylation for Molecular Design. ChemRxiv. Retrieved from [Link]

  • Synthesis of Carboxylic Acids: Carboxylation of Grignard Reagents. YouTube. Retrieved from [Link]

  • DIAZOTIZATION OF ALIPHATIC AND AROMATIC AMINES by Lorraine Zolton A Dissertation Submitted to the Faculty of the DEPARTMENT OF C. Unknown Source.
  • Synthesis of pentafluorosulfanyl (SF 5 ) containing aromatic amino acids. ResearchGate. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Sulfur pentafluoride. CDC. Retrieved from [Link]

  • US4577046A - Deamination of aromatic amines. Google Patents.
  • Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. WUR eDepot. Retrieved from [Link]

  • Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF 3 ). ResearchGate. Retrieved from [Link]

  • 3-Bromo-5-chlorobenzoic acid | C7H4BrClO2 | CID 33128. PubChem. Retrieved from [Link]

Sources

flow chemistry applications for SF5 compound synthesis

Application Note: Continuous Flow Synthesis of Pentafluorosulfanyl ( ) Compounds

Executive Summary

The pentafluorosulfanyl group (

12


This guide details the transition from hazardous batch autoclaves to continuous flow protocols .[3][4][5] We focus on two validated workflows: the on-demand in-situ generation of


telescoped photochemical addition

535

Core Rationale: Why Flow for ?

FeatureBatch LimitationFlow Chemistry Solution
Reagent State

is a toxic gas (bp -10°C); requires autoclaves/condensing.[3][5]
In-situ Generation:

is generated and consumed immediately within a closed system.[3][5]
Safety High risk of runaway exotherms with radical initiators (

).[3][5]
Thermal Control: High surface-to-volume ratio prevents hotspots; small reactor volume limits hazard inventory.[3][5]
Photochemistry Poor light penetration in large batch vessels (Beer-Lambert law).[3][5]Uniform Irradiation: Thin-layer fluoropolymer tubing ensures uniform photon flux for radical initiation.[3][5]

Application 1: On-Demand In-Situ Generation of

Objective: Eliminate the need for stored

35
Mechanism

The generation relies on the oxidative chlorofluorination of elemental sulfur (

Experimental Protocol

Reagents:

  • Solid Phase (Packed Bed): Elemental Sulfur (

    
    , 1 equiv), Potassium Fluoride (KF, 9 equiv).[3]
    
  • Liquid Feed: Trichloroisocyanuric Acid (TCCA, 4.5 equiv) dissolved in Acetonitrile (

    
    ).[3][6]
    

System Setup:

  • Reactor Type: A chemically inert packed-bed column (glass or stainless steel lined with PFA) containing the

    
    /KF mixture.[3]
    
  • Agitation: Due to the heterogeneous nature and potential for clogging/channeling, a stirred packed-bed reactor or a column with periodic vibration is recommended to maintain active surface area.[3][5]

  • Flow Conditions:

    • Solvent: Dry Acetonitrile (

      
      ).[3][5]
      
    • Temperature: Ambient (20–25°C).

    • Back Pressure: 5–10 bar (to keep any generated

      
       solubilized).[3][5]
      

Procedure:

  • Pack the column with the homogeneous mixture of

    
     and KF.[3][5]
    
  • Prime the system with pure

    
     to wet the bed.[3][5]
    
  • Pump the TCCA solution through the packed bed.[3][5]

  • Validation: The output stream contains solubilized

    
    . This can be quantified via 
    
    
    NMR (distinct doublet at ~60 ppm and multiplet at ~175 ppm).[3]

Expert Insight: The stoichiometry is critical. Excess KF is required to drive the fluorination fully to the +6 oxidation state and prevent the formation of lower sulfur chlorides (


, 

).

Application 2: Telescoped Photochemical Addition to Alkenes

Objective: Couple the

5
Reaction Pathway

The reaction proceeds via an Atom Transfer Radical Addition (ATRA) mechanism.[3]

DOT Diagram: Telescoped Workflow & Mechanism

SF5_Flow_Processcluster_inputsFeed Streamscluster_mechanismRadical Mechanism (Inside Photoreactor)TCCATCCA in MeCNGeneratorPacked Bed Reactor(S8 + KF)In-Situ SF5Cl GenTCCA->GeneratorOxidant FeedAlkeneAlkene SubstrateMixerT-MixerAlkene->MixerGenerator->MixerSF5Cl StreamPhotoPhotoreactor(Blue LED / 450nm)Residence Time: 10-30 minMixer->PhotoCombined StreamBPRBack PressureRegulator (5 bar)Photo->BPRProductSF5-Chloro-AlkaneProductBPR->ProductInitLight (hv)Rad1SF5• RadicalInit->Rad1InterCarbon RadicalRad1->Inter+ AlkeneInter->Rad1+ SF5Cl / - Cl• (Chain Transfer)

Caption: Figure 1. Telescoped workflow for on-demand SF5Cl generation and photochemical addition. The mechanism inset highlights the radical chain propagation.[2]

Detailed Protocol

Equipment:

  • Pumps: 2x HPLC pumps (acid resistant).

  • Reactor: PFA coil reactor (10–20 mL volume) wrapped around a Blue LED light source (450–470 nm).

  • Material: All wetted parts must be fluoropolymer (PFA/FEP) or Hastelloy.[3][5] Avoid standard steel due to corrosive byproducts (

    
    , 
    
    
    ).[3][5]

Step-by-Step:

  • Stream A (Generator Output): The effluent from the packed bed (Section 3.[3]2) containing ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     (approx.[3][5][6][7][8][9] 0.1 – 0.3 M).[3][5][10]
    
  • Stream B (Substrate): Alkene (e.g., 1-octene, cyclohexene) dissolved in

    
     or 
    
    
    .[3]
  • Mixing: Combine Stream A and B in a T-mixer. Stoichiometry should be 1.2–1.5 equiv of

    
     relative to the alkene.[3][5]
    
  • Irradiation: Pass the mixture through the photoreactor.

    • Residence Time: 10–30 minutes (substrate dependent).

    • Temperature: Maintain 20–30°C using fan cooling to prevent LED heat buildup.[3][5]

  • Quenching: Collect the output into a flask containing aqueous

    
     to neutralize acidic byproducts and destroy residual oxidative species.
    
Data & Optimization Table[1][5]
ParameterRecommended RangeImpact on Outcome
Wavelength 400–470 nm (Blue)Activates the S-Cl bond homolysis.[3][5] UV (<300nm) may degrade substrates.[3][5]
Pressure 2–10 barEssential to keep

(gas) and volatile alkenes in the liquid phase.[5]
Concentration 0.1 – 0.5 MHigher concentrations may lead to polymer fouling on reactor walls.[3][5]
Solvent MeCN, DCM, THFMeCN is preferred for polarity; THF may interfere via H-abstraction if not careful.[3]

Advanced Application: Synthesis of -Pyrazoles

Recent developments (2024-2025) have expanded flow protocols to heterocyclic synthesis.[3][5]

Protocol Summary: Instead of simple alkenes,


-alkynes3535
  • Feed:

    
    -alkyne + Diazoacetate.[3][5]
    
  • Conditions: Thermal flow (no light) or mild photochemistry depending on the diazo stability.[3]

  • Outcome: [3+2] Cycloaddition yields

    
    -substituted pyrazoles, which are high-value scaffolds for agrochemical discovery.[3][5]
    

Troubleshooting & Safety (Self-Validating Systems)

Clogging Prevention[1][5]
  • Issue: The Packed Bed (

    
    /KF) can clog due to salt formation or sulfur aggregation.[5]
    
  • Solution: Use a fluidized bed or an oscillatory flow reactor if available.[3][5] Alternatively, dilute the TCCA feed to prevent rapid precipitation.[3]

Corrosion Management[1][5]
  • Issue: The reaction generates trace HF and active chlorine species.[5]

  • Validation: Inspect PFA tubing for clouding (etching) after 10 runs.[3][5] Replace standard HPLC frits with Titanium or PEEK frits.[3][5]

Inline Monitoring[1][5]
  • Technique: Inline IR or benchtop NMR.[3][5]

  • Marker: Monitor the disappearance of the alkene C=C stretch or the appearance of the

    
     signal in NMR (-60 ppm).
    

References

  • Peyrical, L. C., et al. (2025).[3][8] On-Demand Continuous Flow Synthesis of Pentafluorosulfanyl Chloride (SF5Cl) Using a Custom-Made Stirring Packed-Bed Reactor. Chemistry - A European Journal.[3][5] Link[3]

  • Peyrical, L. C., et al. (2024).[3][11] 1,3-Dipolar Cycloaddition of SF5-Alkynes with Nonstabilized Diazo: Synthesis of Highly Substituted SF5-3H-Pyrazoles. Organic Letters. Link[3]

  • Cahard, D., Bizet, V., et al. (2024).[3][7] Regio- and stereoselective chloropentafluorosulfanylation of alkynes. Synthesis. Link

  • Paquin, J. F., et al. (2023).[3][7] Light-activation of SF5Cl for the atom transfer radical addition onto alkenes. Journal of Fluorine Chemistry. Link[3]

  • Seeberger, P. H., & Gilmore, K. (2015).[3] Continuous Flow Synthesis of Fluorinated Compounds. Chemical Reviews. Link[3]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-5-(pentafluorosulfur)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for navigating the synthetic challenges of 3-Bromo-5-(pentafluorosulfur)benzoic acid. This resource is tailored for researchers, medicinal chemists, and process development scientists who are working with this versatile but challenging building block. The unique electronic properties of the pentafluorosulfur (SF₅) group make it a valuable moiety in modern drug discovery, but its installation and manipulation require careful consideration.[1][2] This guide provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind key experimental steps.

Synthesis Overview: A Multi-Step Endeavor

The synthesis of 3-Bromo-5-(pentafluorosulfur)benzoic acid is not a trivial one-pot reaction. A common and effective strategy involves a multi-step sequence, typically starting from a commercially available nitro-substituted SF₅-benzene derivative.[3][4] This approach allows for the sequential and controlled introduction of the required functional groups.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow Start 3-Nitro-5-(pentafluorosulfur)benzene Step1 Reduction of Nitro Group Start->Step1 Intermediate1 3-Amino-5-(pentafluorosulfur)benzene Step1->Intermediate1 Step2 Sandmeyer Reaction (Bromination) Intermediate1->Step2 Intermediate2 3-Bromo-5-(pentafluorosulfur)benzene Step2->Intermediate2 Step3 Formylation (e.g., Lithiation & Quenching) Intermediate2->Step3 Intermediate3 3-Bromo-5-(pentafluorosulfur)benzaldehyde Step3->Intermediate3 Step4 Oxidation Intermediate3->Step4 End 3-Bromo-5-(pentafluorosulfur)benzoic acid Step4->End

Caption: A typical multi-step synthesis route for 3-Bromo-5-(pentafluorosulfur)benzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Part 1: The Initial Steps - From Nitro to Bromo Intermediate

Question 1: My reduction of 3-Nitro-5-(pentafluorosulfur)benzene to the corresponding aniline is low-yielding. What are the common pitfalls?

Answer: Low yields in this reduction step often stem from incomplete reaction or degradation of the product. Here’s a troubleshooting guide:

  • Choice of Reducing Agent: While various reducing agents can be employed, catalytic hydrogenation (e.g., using Pd/C) is generally clean and high-yielding.[5] If you are using metal/acid combinations (e.g., Sn/HCl or Fe/HCl), ensure the reaction goes to completion by monitoring via Thin Layer Chromatography (TLC).

  • Reaction Conditions: For catalytic hydrogenation, ensure the catalyst is active and the system is free of catalyst poisons. For metal/acid reductions, maintaining a suitable temperature is crucial to prevent side reactions.

  • Work-up Procedure: The resulting aniline is basic. During aqueous work-up, ensure you are extracting at the correct pH to avoid leaving your product in the aqueous layer as a salt. A basic extraction (e.g., with NaHCO₃ or a dilute NaOH solution) is typically required to isolate the free aniline.

Question 2: The Sandmeyer reaction to convert the aniline to the bromide is resulting in a complex mixture of byproducts. How can I improve the selectivity?

Answer: The Sandmeyer reaction, while powerful, is sensitive to reaction conditions. Here are key parameters to control:

  • Diazotization Temperature: The formation of the diazonium salt from the aniline must be performed at low temperatures (typically 0-5 °C) to prevent its premature decomposition. Use of an ice-salt bath is recommended.

  • Purity of Sodium Nitrite: Use a fresh, high-purity source of sodium nitrite. Old or impure sodium nitrite can lead to incomplete diazotization and side reactions.

  • Addition Rate: Slow, dropwise addition of the sodium nitrite solution to the acidic solution of the aniline is critical to maintain the low temperature and prevent localized overheating.

  • Copper Catalyst: The choice of copper(I) bromide (CuBr) is standard. Ensure it is of good quality.

Troubleshooting_Sandmeyer Start Low Yield / Byproducts in Sandmeyer Reaction Q1 Is Diazotization Temperature ≤ 5°C? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is NaNO₂ addition slow and controlled? A1_Yes->Q2 Sol1 Maintain strict temperature control (0-5°C) using an ice-salt bath. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the CuBr catalyst of high quality? A2_Yes->Q3 Sol2 Add NaNO₂ solution dropwise to prevent localized overheating. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Result Improved Yield and Purity A3_Yes->Result Sol3 Use fresh, high-purity CuBr. A3_No->Sol3 Sol3->Result

Caption: Troubleshooting logic for the Sandmeyer bromination step.

Part 2: Functional Group Interconversion - Towards the Final Product

Question 3: I am struggling with the formylation of 3-Bromo-5-(pentafluorosulfur)benzene. What are the critical factors for success?

Answer: Formylation via lithiation followed by quenching with an electrophile like N,N-dimethylformamide (DMF) is a common method but requires stringent anhydrous and inert conditions.

  • Anhydrous & Inert Atmosphere: This is non-negotiable. Traces of water will quench the organolithium intermediate, leading to the starting material's recovery. Ensure all glassware is oven-dried, and the reaction is conducted under a positive pressure of an inert gas like argon or nitrogen.

  • Low Temperature: The lithiation step must be performed at very low temperatures (typically ≤ -70 °C) to prevent side reactions, such as halogen scrambling or decomposition. A dry ice/acetone bath is suitable.

  • Freshly Titrated n-BuLi: The concentration of commercially available n-butyllithium can vary. It is crucial to titrate it before use to know the exact molarity for stoichiometric control.

  • Quenching: The addition of the electrophile (e.g., DMF) should also be done at low temperatures.

Question 4: The final oxidation of the aldehyde to the carboxylic acid is proving difficult. The yield is low, and I suspect the SF₅ group might be affected. What are my options?

Answer: The pentafluorosulfur group is generally robust to many oxidizing agents, but harsh conditions can lead to degradation.[6] The choice of oxidant is key to a successful transformation.

Oxidizing AgentTypical ConditionsAdvantagesPotential Issues
Potassium Permanganate (KMnO₄) Basic aqueous solution, heatInexpensive and powerful.Can be harsh; over-oxidation is possible. Difficult work-up.
Jones Reagent (CrO₃/H₂SO₄) Acetone, 0°C to RTFast and efficient for many aldehydes.Chromium waste is environmentally hazardous. Strongly acidic conditions.
Pinnick Oxidation (NaClO₂) t-BuOH/water, with a chlorine scavenger (e.g., 2-methyl-2-butene)Mild and highly selective for aldehydes.Reagents can be more expensive.

For substrates with sensitive functional groups like the SF₅ group, the Pinnick oxidation is often the method of choice due to its mild and selective nature. It minimizes the risk of side reactions involving the SF₅ group.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-5-(pentafluorosulfur)aniline
  • Reduction: To a solution of 3-Nitro-5-(pentafluorosulfur)benzene (1.0 eq.) in ethanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the reaction is complete (monitor by TLC).

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude 3-Amino-5-(pentafluorosulfur)benzene.

  • Diazotization: Dissolve the crude aniline in an aqueous solution of HBr and cool to 0-5 °C.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, maintaining the temperature below 5 °C.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of CuBr (1.2 eq.) in HBr. Add the cold diazonium salt solution to the CuBr solution.

  • Reaction Completion: Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.

  • Extraction & Purification: Cool the mixture, extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Protocol 2: Synthesis of 3-Bromo-5-(pentafluorosulfur)benzoic acid
  • Lithiation: Dissolve 3-Bromo-5-(pentafluorosulfur)benzene (1.0 eq.) in anhydrous THF and cool to -78 °C under an argon atmosphere.

  • n-BuLi Addition: Slowly add a freshly titrated solution of n-butyllithium (1.1 eq.) in hexanes dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

  • Formylation: Add anhydrous DMF (1.5 eq.) dropwise at -78 °C. Stir for another hour at this temperature and then allow the reaction to warm to room temperature slowly.

  • Quenching & Extraction: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to get the crude aldehyde.

  • Pinnick Oxidation: Dissolve the crude 3-Bromo-5-(pentafluorosulfur)benzaldehyde in a mixture of t-butanol and water. Add 2-methyl-2-butene (a chlorine scavenger).

  • Oxidant Addition: Slowly add an aqueous solution of sodium chlorite (NaClO₂) and sodium dihydrogen phosphate (NaH₂PO₄).

  • Reaction Monitoring: Stir at room temperature until the starting material is consumed (monitor by TLC).

  • Work-up and Purification: Quench the reaction with a solution of sodium sulfite. Acidify the aqueous layer with HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization or column chromatography.

Safety and Handling

  • Pentafluorosulfur Compounds: While the SF₅ group itself is relatively stable, the reagents used to introduce it can be hazardous. Sulfur chloride pentafluoride (SClF₅) is a toxic gas and should be handled with extreme caution in a well-ventilated fume hood.[7][8][9]

  • Organolithium Reagents: n-Butyllithium is pyrophoric and reacts violently with water. It should be handled under an inert atmosphere using proper syringe techniques.

  • Oxidizing Agents: Strong oxidizing agents like KMnO₄ and Jones reagent should be handled with care, as they can react violently with organic materials.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when performing these experiments.

References

  • Google Patents. (2014). CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene.
  • International Journal of Innovative Science and Research Technology. (2023). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. Retrieved from [Link]

  • Tetrahedron Letters. (2019). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Retrieved from [Link]

  • Molecules. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Retrieved from [Link]

  • Google Patents. (1983). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
  • Google Patents. (2004). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
  • PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)benzoic acid. Retrieved from [Link]

  • ResearchGate. (2007). Synthesis and characterisation of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives. X-ray structure of 3-SF5-C6H4-COOH. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Ar−SF5 by direct oxidation using F2, as developed by Beier and co‐workers. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. Retrieved from [Link]

  • ResearchGate. (2019). Oxidative fluorination of aromatic sulfur‐containing compounds. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-bromo-5-(trifluoromethyl)benzoic acid (C8H4BrF3O2). Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfur chloride pentafluoride. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Retrieved from [Link]

  • ResearchGate. (2008). ChemInform Abstract: Synthesis and Characterization of 3- and 4-(Pentafluorosulfanyl) Benzoic Acid Derivatives (VI). X-Ray Structure of 3—SF5—C6H4—COOH. Retrieved from [Link]

  • American Chemical Society. (2021). Sulfuryl chloride fluoride. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.9: Oxidation of Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (2021). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Retrieved from [Link]

  • YouTube. (2020). Lecture for Lesson IV.14: Oxidation and Reduction of Substituents on Benzene Rings. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-chlorobenzoic acid. Retrieved from [Link]

Sources

Technical Support Center: Functionalization of SF₅-Aromatics

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the functionalization of pentafluorosulfanyl (SF₅)-aromatic compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the unique reactivity of this increasingly important class of molecules. The pentafluorosulfanyl group, with its exceptional stability and strong electron-withdrawing nature, presents both opportunities and challenges in synthetic chemistry.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and experimental issues.

I. Troubleshooting Guide: Navigating Common Side Reactions

This section is organized by reaction type to help you quickly diagnose and resolve issues encountered during your experiments.

A. Electrophilic Aromatic Substitution (EAS)

The powerful electron-withdrawing nature of the SF₅ group strongly deactivates the aromatic ring towards electrophilic attack, making these reactions challenging.[1][2]

Question: Why is my Friedel-Crafts reaction with an SF₅-aromatic failing or giving negligible yields?

Answer:

  • Root Cause: The SF₅ group is one of the most strongly deactivating substituents. Friedel-Crafts reactions, both alkylation and acylation, are highly susceptible to electronic effects and typically fail on strongly deactivated aromatic rings.[3][4][5] The Lewis acid catalyst required for the reaction can also complex with the SF₅ group, further hindering the reaction.

  • Observed Symptoms:

    • Recovery of starting material.

    • Formation of complex mixtures or decomposition products under forced conditions.

  • Troubleshooting & Solutions:

    • Alternative Synthetic Routes: It is highly recommended to avoid direct Friedel-Crafts reactions on SF₅-aromatics. A more viable strategy is to introduce the SF₅ group to an already functionalized aromatic ring.

    • Consideration of Milder Conditions: If attempting the reaction is unavoidable, exceptionally strong Lewis acids and high temperatures might be required, but this often leads to decomposition.

Question: I am observing unexpected byproducts or low yields during the nitration of an SF₅-aromatic. What is happening?

Answer:

  • Root Cause: The deactivating nature of the SF₅ group necessitates harsh nitrating conditions (e.g., fuming nitric acid and concentrated sulfuric acid). These conditions can lead to side reactions. While the SF₅ group is generally stable, extreme conditions can test its limits.

  • Observed Symptoms:

    • Low conversion to the desired meta-nitro product.

    • Formation of di-nitrated or other unidentified byproducts.

    • Potential for ring oxidation or degradation.

  • Troubleshooting & Solutions:

    • Reaction Condition Optimization: Carefully control the reaction temperature and the concentration of the nitrating agent. Start with milder conditions and gradually increase the severity.

    • Alternative Nitrating Agents: Explore alternative nitrating agents that may be more effective under milder conditions, such as nitronium tetrafluoroborate.

B. Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing SF₅ group activates the aromatic ring for nucleophilic attack, making SNAr a powerful functionalization strategy. However, side reactions can still occur.

Question: My SNAr reaction on a nitro-substituted SF₅-aromatic is giving a mixture of products. What are the likely side reactions?

Answer:

  • Root Cause: While the nitro group is a good leaving group in SNAr reactions, other positions on the ring can also be activated by the combined electron-withdrawing effects of the nitro and SF₅ groups. Additionally, the nucleophile itself can participate in side reactions.

  • Observed Symptoms:

    • Incomplete conversion to the desired product.

    • Formation of isomers or products from attack at unintended positions.

    • With phenoxide nucleophiles, side products such as 1-nitro-4-phenoxybenzene have been observed.[6]

  • Troubleshooting & Solutions:

    • Control of Stoichiometry: An excess of the nucleophile is often required for high conversion.[6]

    • Slow Addition: Slow addition of the nucleophile can sometimes minimize the formation of side products.[6]

    • Temperature Control: Optimize the reaction temperature to favor the desired reaction pathway.

C. Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, but their application to SF₅-aromatics can be accompanied by specific side reactions.

Question: I am observing significant dehalogenation and homocoupling in my Suzuki-Miyaura coupling of an SF₅-aryl halide. How can I minimize these side products?

Answer:

  • Root Cause:

    • Dehalogenation: This side reaction, where the aryl halide is reduced to the corresponding arene, can occur through various mechanisms, including the reaction of the palladium intermediate with the base or solvent.[7]

    • Homocoupling: The formation of a biaryl from two molecules of the boronic acid or two molecules of the aryl halide is a common byproduct, often promoted by the presence of oxygen.[8]

  • Observed Symptoms:

    • Formation of SF₅-benzene (from dehalogenation of SF₅-halobenzene).

    • Formation of bis(pentafluorosulfanyl)biphenyl (from homocoupling).

    • Low yield of the desired cross-coupled product.

  • Troubleshooting & Solutions:

    • Rigorous Degassing: Thoroughly degas all solvents and reagents to minimize the presence of oxygen, which can promote homocoupling.

    • Choice of Base and Solvent: The choice of base and solvent can significantly impact the extent of side reactions. Experiment with different conditions, such as using a weaker base or a less protic solvent.

    • Ligand Selection: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and influencing the relative rates of the desired and undesired reaction pathways. Screening different ligands can often identify a system that minimizes side reactions.

    • Temperature Control: Lowering the reaction temperature can sometimes suppress side reactions.

Question: My Buchwald-Hartwig amination of an SF₅-aryl bromide is giving a complex mixture of products. What are the potential pitfalls?

Answer:

  • Root Cause: The success of the Buchwald-Hartwig amination is highly dependent on the catalyst system (palladium precursor and ligand) and the base. An inappropriate choice can lead to catalyst deactivation, incomplete reaction, or side reactions. The strong electron-withdrawing nature of the SF₅ group can influence the reactivity of the aryl halide.

  • Observed Symptoms:

    • Low conversion of the starting aryl bromide.

    • Formation of dehalogenated arene.

    • Complex product mixtures that are difficult to purify.

  • Troubleshooting & Solutions:

    • Catalyst System Screening: The combination of palladium precursor and ligand is critical. A wide variety of phosphine ligands have been developed for this reaction, and screening a selection is often necessary to find the optimal conditions for a specific substrate.

    • Base Selection: The choice of base (e.g., sodium tert-butoxide, cesium carbonate) can have a profound effect on the reaction outcome.[9] Stronger bases are often required, but they can also promote side reactions.

    • Solvent Choice: The reaction is typically performed in non-polar aprotic solvents like toluene or dioxane.

D. Lithiation and Grignard Reagent Formation

The generation of organometallic reagents from SF₅-aromatics requires careful control of reaction conditions to avoid side reactions.

Question: I am attempting an ortho-lithiation of an SF₅-aromatic, but I am getting a mixture of products, including what appears to be a dimer. What is the likely cause?

Answer:

  • Root Cause: The SF₅ group can act as a leaving group at temperatures above -40 °C. Ortho-lithiation followed by elimination of lithium fluoride can generate a highly reactive benzyne intermediate. This intermediate can then be trapped by another equivalent of the organolithium reagent or dimerize, leading to a complex mixture of products.[10]

  • Observed Symptoms:

    • Low yield of the desired ortho-functionalized product.

    • Formation of products resulting from the reaction of a benzyne intermediate.

  • Troubleshooting & Solutions:

    • Strict Temperature Control: Maintain the reaction temperature below -40 °C to prevent the elimination of the SF₅ group and the formation of benzyne.

    • In Situ Trapping: Perform the lithiation in the presence of the electrophile to trap the ortho-lithiated species as it is formed.

    • Choice of Base: Use a non-nucleophilic, sterically hindered base like lithium tetramethylpiperidide (LiTMP) to favor deprotonation over nucleophilic attack.

Question: I am having difficulty forming a Grignard reagent from my SF₅-aryl bromide. What are the common issues?

Answer:

  • Root Cause: Grignard reagent formation is notoriously sensitive to moisture and oxygen. The strong electron-withdrawing nature of the SF₅ group can also make the aryl bromide less reactive towards magnesium.

  • Observed Symptoms:

    • Failure of the reaction to initiate.

    • Low yield of the Grignard reagent.

    • Formation of Wurtz coupling products (homocoupling of the aryl bromide).

  • Troubleshooting & Solutions:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and all solvents and reagents are rigorously dried.

    • Magnesium Activation: Use freshly crushed or activated magnesium turnings.

    • Initiation: A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to initiate the reaction.

    • Solvent: Use an ethereal solvent such as THF or diethyl ether.

II. Frequently Asked Questions (FAQs)

Q1: How stable is the SF₅ group to common reaction conditions?

A1: The SF₅ group is known for its high thermal and chemical stability.[1][2] It is generally resistant to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents. However, as noted in the troubleshooting guide, it can act as a leaving group under certain conditions, such as in ortho-lithiation at elevated temperatures.

Q2: What are the directing effects of the SF₅ group in electrophilic aromatic substitution?

A2: The SF₅ group is a strong deactivating group and a meta-director in electrophilic aromatic substitution. This is due to its strong electron-withdrawing inductive effect.

Q3: Are there any specific safety precautions I should take when working with SF₅-aromatics?

A3: While SF₅-aromatics themselves do not typically pose unusual hazards beyond those of other aromatic compounds, the reagents used to synthesize and functionalize them can be hazardous. For example, SF₅Cl is a toxic gas, and organolithium reagents are highly pyrophoric. Always consult the Safety Data Sheet (SDS) for all reagents and follow standard laboratory safety procedures.

Q4: What are some common challenges in the purification of SF₅-containing compounds?

A4: The high lipophilicity of the SF₅ group can make purification by normal-phase column chromatography challenging, as the compounds may have low polarity. Reverse-phase chromatography or crystallization may be more effective purification methods. It is often beneficial to use a solvent system with a low polarity mobile phase for normal-phase chromatography.[11][12][13]

III. Experimental Protocols & Data

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-pentafluorosulfanylbenzene

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-bromo-pentafluorosulfanylbenzene (1.0 equiv), the desired boronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a degassed solvent mixture (e.g., toluene/ethanol/water).

  • Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with an inert gas (e.g., argon or nitrogen).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Potential Side Product Mitigation Strategy
Dehalogenation ProductUse a non-protic solvent, carefully select the base.
Homocoupling ProductRigorously degas all reagents and solvents.
Diagrams

DOT Script for Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

DOT Script for Benzyne Formation Side Reaction:

Benzyne_Formation cluster_0 Ortho-Lithiation cluster_1 Benzyne Formation (Side Reaction) SF5-Aromatic SF5-Aromatic ortho-Lithiated SF5-Aromatic ortho-Lithiated SF5-Aromatic SF5-Aromatic->ortho-Lithiated SF5-Aromatic LiTMP, < -40°C Benzyne Intermediate Benzyne Intermediate ortho-Lithiated SF5-Aromatic->Benzyne Intermediate > -40°C (-LiF, -SF4) Side Products Side Products Benzyne Intermediate->Side Products Trapping/Dimerization

Caption: Side reaction pathway in ortho-lithiation of SF₅-aromatics.

IV. References

  • Limitations of Friedel-Crafts Alkylations. Chemistry LibreTexts. [Link]

  • What are the limitations of Friedal Craft reactions? Quora. [Link]

  • The Pentafluorosulfanyl Group (SF5). Rowan Scientific. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [Link]

  • Why are Friedel Crafts reaction not possible for molecules less activated than benzene? Stack Exchange. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journals. [Link]

  • Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. ResearchGate. [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]

  • Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. National Institutes of Health. [Link]

  • In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. National Institutes of Health. [Link]

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Springer. [Link]

  • Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. National Institutes of Health. [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. National Institutes of Health. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. [Link]

  • Ch12: Friedel-Crafts limitations. University of Calgary. [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. National Institutes of Health. [Link]

  • Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. ResearchGate. [Link]

  • Sonogashira coupling reaction of different aryl iodides with terminal alkynes a. ResearchGate. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org. [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. PubMed. [Link]

  • SNAr Reactions of Nitro-(pentafluorosulfanyl)benzenes To Generate SF5 Aryl Ethers and Sulfides. ACS Publications. [Link]

  • How can I purify two different-substituted aromatic compounds? ResearchGate. [Link]

  • Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. [Link]

  • organolithium reagents 1. Harvard University. [Link]

  • Heck Reaction of Aryl Halides with Linear or Cyclic Alkenes Catalyzed by a Tetraphosphine/Palladium Catalyst. ResearchGate. [Link]

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  • Visible-light mediated cross-coupling of aryl halides with sodium sulfinates via carbonyl-photoredox/nickel dual catalysis. Royal Society of Chemistry. [Link]

  • Validation of Arylphosphorothiolates as Convergent Substrates for Ar-SF4Cl and Ar-SF5 Synthesis. ResearchGate. [Link]

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  • Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. PubMed. [Link]

  • Synthesis and stability study of isocyano aryl boronate esters and their synthetic applications. Royal Society of Chemistry. [Link]

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  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications. [Link]

  • Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp -carbons with aryl halides. The Doyle Group. [Link]

  • Silyl Chloroalkenyl and Alkynyl Sulfur Pentafluorides as versatile reagents to access novel fundamental SF5 building blocks. ChemRxiv. [Link]

  • Expanding the Frontier of Linear Drug Design: Cu‐Catalyzed Csp–Csp 3‐Coupling of Electron‐Deficient SF4‐Alkynes with Alkyl Iodides. National Institutes of Health. [Link]

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improving yields for reactions with 3-Bromo-5-(pentafluorosulfur)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Bromo-5-(pentafluorosulfur)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for reactions involving this unique and highly functionalized building block. The pentafluorosulfur (SF₅) group, with its profound electron-withdrawing nature and high stability, offers exciting opportunities in medicinal chemistry and materials science, but can also present challenges in achieving optimal reaction yields.[1][2] This resource provides field-proven insights and scientifically grounded protocols to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of the pentafluorosulfur (SF₅) group and how do they influence the reactivity of 3-Bromo-5-(pentafluorosulfur)benzoic acid?

The SF₅ group is one of the most electron-withdrawing functional groups known in organic chemistry.[1] Its high electronegativity significantly deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution.[2] For 3-Bromo-5-(pentafluorosulfur)benzoic acid, this has several implications:

  • Suzuki-Miyaura Coupling: The electron-deficient nature of the aromatic ring can make oxidative addition of palladium to the C-Br bond more facile. However, the choice of ligand and base is critical to ensure efficient transmetalation and reductive elimination.

  • Amide Bond Formation: The carboxylic acid group is more acidic compared to benzoic acid itself, which can influence the choice of activating agents and bases.

  • Esterification: Similar to amide coupling, the increased acidity of the carboxylic acid can affect the reaction equilibrium and may require specific catalysts or conditions to drive the reaction to completion.

  • Stability: The SF₅ group is exceptionally stable to both thermal and chemical degradation, which is a significant advantage in multi-step syntheses.[1]

Q2: What are the recommended storage and handling procedures for 3-Bromo-5-(pentafluorosulfur)benzoic acid?

While the SF₅ group itself is very stable, the compound is a carboxylic acid and an aryl bromide. Standard laboratory practices for handling such compounds should be followed. It is advisable to store the compound in a cool, dry place, away from strong bases and oxidizing agents. As with similar halogenated benzoic acids, it may cause skin and eye irritation.[3][4]

Q3: Can I expect any common side reactions when using this reagent?

Potential side reactions are largely dependent on the specific reaction being performed.

  • In Suzuki-Miyaura couplings, common side reactions can include homocoupling of the boronic acid partner and debromination of the starting material. Careful control of stoichiometry, catalyst loading, and reaction time can minimize these.

  • For amide couplings, if using a strong base, deprotonation of other acidic protons in the molecule or racemization of chiral coupling partners can occur. The use of appropriate coupling agents and non-nucleophilic bases is recommended.

  • During esterification, incomplete conversion is a common issue. Using a dehydrating agent or a method to remove water as it is formed can improve yields.[5]

Troubleshooting Guides & Optimized Protocols

This section provides detailed troubleshooting guides and optimized protocols for three common and critical transformations involving 3-Bromo-5-(pentafluorosulfur)benzoic acid: Suzuki-Miyaura Coupling, Amide Bond Formation, and Esterification.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for creating biaryl structures.[6] The strong electron-withdrawing SF₅ group on 3-Bromo-5-(pentafluorosulfur)benzoic acid influences the reactivity of the C-Br bond.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalystUse a fresh batch of palladium catalyst and ligand. Consider a pre-catalyst that is more air-stable.
Insufficiently active catalyst systemFor electron-deficient aryl bromides, a more electron-rich phosphine ligand may be required to facilitate reductive elimination. Try ligands like SPhos or RuPhos.[7]
Ineffective baseThe choice of base is critical. Try a stronger base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and dry.
Low reaction temperatureWhile the C-Br bond is activated, higher temperatures may be needed to drive the catalytic cycle. Incrementally increase the temperature.
Homocoupling of Boronic Acid Excess boronic acidUse a stoichiometry of 1.05-1.2 equivalents of the boronic acid.
Presence of oxygenThoroughly degas the reaction mixture with an inert gas (Argon or Nitrogen).
Debromination of Starting Material Reductive side reactionLower the reaction temperature or reduce the amount of base and/or boronic acid.
Hydrolysis of Boronic Acid Presence of waterUse anhydrous solvents and reagents. If using an aqueous base, minimize the amount of water.

This protocol is a general starting point and may require further optimization for specific boronic acids.

Reaction Scheme: Aryl-Br + R-B(OH)₂ --(Pd catalyst, base, solvent)--> Aryl-R

Materials:

  • 3-Bromo-5-(pentafluorosulfur)benzoic acid

  • Arylboronic acid (1.1 eq)

  • Pd(PPh₃)₄ (0.03 eq) or Pd₂(dba)₃ (0.015 eq) with a suitable ligand like SPhos (0.03 eq)[8]

  • K₃PO₄ (3.0 eq)

  • 1,4-Dioxane/Water (4:1)

  • Anhydrous, degassed solvents

Procedure:

  • To a dry reaction flask under an inert atmosphere, add 3-Bromo-5-(pentafluorosulfur)benzoic acid, the arylboronic acid, and K₃PO₄.

  • Add the palladium catalyst and ligand.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate in vacuo and purify the crude product by column chromatography.

Amide Bond Formation

Amide bond formation is a fundamental reaction in drug discovery.[9] The carboxylic acid of 3-Bromo-5-(pentafluorosulfur)benzoic acid can be activated to react with a primary or secondary amine.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield Incomplete activation of the carboxylic acidUse a more potent activating agent like HATU or COMU. Ensure the activating agent is fresh.
Poor nucleophilicity of the amineIf the amine is sterically hindered or electronically deactivated, a higher reaction temperature or a longer reaction time may be necessary.
Side reaction with the activating agentSome activating agents can react with the amine. Add the activating agent to the carboxylic acid first, allow for a pre-activation period, and then add the amine.
Racemization of Chiral Amines Use of a strong base or high temperaturesUse a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA). Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).
Difficulty in Purification Byproducts from the coupling agentChoose a coupling agent that produces water-soluble byproducts (e.g., EDC with HOBt).

This protocol utilizes a common and effective peptide coupling reagent.

Reaction Scheme: Aryl-COOH + R-NH₂ --(Activating agent, base, solvent)--> Aryl-CONH-R

Materials:

  • 3-Bromo-5-(pentafluorosulfur)benzoic acid

  • Amine (1.0-1.2 eq)

  • HATU (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve 3-Bromo-5-(pentafluorosulfur)benzoic acid in anhydrous DMF in a dry flask under an inert atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15-30 minutes at room temperature for pre-activation.

  • Add the amine to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Esterification

Esterification of 3-Bromo-5-(pentafluorosulfur)benzoic acid can be achieved through several methods, including Fischer esterification or by activation of the carboxylic acid.

Problem Potential Cause(s) Suggested Solution(s)
Incomplete Reaction (Fischer Esterification) Reaction is at equilibriumUse a large excess of the alcohol as the solvent. Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent.
Insufficient acid catalystIncrease the amount of acid catalyst (e.g., H₂SO₄, TsOH).
Low Yield (Carboxylic Acid Activation) Incomplete activationSimilar to amide coupling, use an effective activating agent. Conversion to the acyl chloride followed by reaction with the alcohol is often very effective.
Sterically hindered alcoholUse a more reactive activated form of the carboxylic acid (e.g., acyl chloride) and a non-nucleophilic base like pyridine. A higher reaction temperature may be needed.

This is a robust method suitable for a wide range of alcohols.

Reaction Scheme: Step 1: Aryl-COOH + SOCl₂ --> Aryl-COCl Step 2: Aryl-COCl + R-OH --(Base, solvent)--> Aryl-COOR

Materials:

  • 3-Bromo-5-(pentafluorosulfur)benzoic acid

  • Thionyl chloride (SOCl₂) (2-3 eq)

  • Alcohol (1.1 eq)

  • Pyridine or Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

Step 1: Acyl Chloride Formation

  • In a dry flask, suspend or dissolve 3-Bromo-5-(pentafluorosulfur)benzoic acid in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours.

  • Cool the reaction and concentrate in vacuo to remove excess SOCl₂ and solvent. The crude acyl chloride is often used directly in the next step.

Step 2: Ester Formation

  • Dissolve the crude acyl chloride in anhydrous DCM under an inert atmosphere.

  • In a separate flask, dissolve the alcohol and pyridine/Et₃N in anhydrous DCM.

  • Slowly add the alcohol/base solution to the acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with water and separate the layers.

  • Wash the organic layer with dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Visualizations

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids: 3-Bromo-5-(SF5)benzoic acid, Boronic Acid, Base B 2. Add Catalyst: Pd source + Ligand C 3. Add Solvents: Degassed Dioxane/Water D 4. Heat & Stir (80-100 °C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool & Dilute (Ethyl Acetate) E->F G 7. Aqueous Wash (Water, Brine) F->G H 8. Dry & Concentrate G->H I 9. Purify (Column Chromatography) H->I

Caption: General workflow for Suzuki-Miyaura coupling.

Logical Relationship: Troubleshooting Low Yield in Amide Coupling

Amide_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield in Amide Coupling Cause1 Inactive Reagents? Start->Cause1 Cause2 Suboptimal Conditions? Start->Cause2 Cause3 Poor Substrate Reactivity? Start->Cause3 Sol1a Use fresh coupling agent and dry solvents Cause1->Sol1a Sol1b Check amine purity Cause1->Sol1b Sol2a Try stronger activating agent (e.g., HATU, COMU) Cause2->Sol2a Sol2b Increase temperature or reaction time Cause2->Sol2b Sol3a Convert acid to acyl chloride first Cause3->Sol3a

Caption: Troubleshooting logic for low amide coupling yields.

References

  • Google Patents. (n.d.). Method for preparing benzoic acid esters.
  • Google Patents. (n.d.). Procedure for the preparation of esters of benzoic acid.
  • Corpus UL. (n.d.). Developments in the synthesis of new SF5-containing compounds. Retrieved February 5, 2026, from [Link]

  • Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)benzoic acid. Retrieved February 5, 2026, from [Link]

  • Savoie, P. R., & Welch, J. T. (2015). Preparation and utility of organic pentafluorosulfanyl-containing compounds. Chemical reviews, 115(2), 1130–1190. [Link] (Simulated link from search result, original URL not provided)

  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Retrieved February 5, 2026, from [Link]

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723. [Link]

  • Korenaga, T., Kosaki, T., Fukumura, T., Ema, T., & Sakai, T. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic letters, 7(21), 4713–4715. [Link]

  • Welch, J. T. (2015). Reactions of Organic Pentafluorosulfanyl-Containing Compounds. ResearchGate. Retrieved from [Link]

  • Beier, P., Peps, M., & Tlili, A. (2017). Synthesis and reactivity of novel sulfur pentafluorides—Effect of the SF5 group on reactivity of nitrobenzenes in nucleophilic. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(2), 212-215. [Link]

  • Wu, K., Wang, T. Z., & Liang, Y. F. (2023). Scope of the electroreductive cross-coupling of benzoic acid... ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved February 5, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 5, 2026, from [Link]

  • Fun, H. K., O'Connor, C. J., & Singh, P. (2009). N-(3-Bromo-phen-yl)-3,4,5-trimethoxy-benzamide. Acta crystallographica. Section E, Structure reports online, 65(Pt 6), o1339. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link] (Simulated link, original URL not provided)

  • O'Brien, C. J., Abbas, S., & Taylor, R. J. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Tetrahedron, 74(38), 5220-5224. [Link]

  • Korenaga, T., Kosaki, T., Fukumura, T., Ema, T., & Sakai, T. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Request PDF. Retrieved from [Link]

  • Kua, G. K. B., Nguyen, G. K. T., & Li, Z. (2024). Mechanisms for the activation of carboxylic acid in amide bond formation. ResearchGate. Retrieved from [Link]

  • Reddy, V., & Kumar, A. (2021). Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters. Organic & Biomolecular Chemistry, 19(39), 8493-8497. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved February 5, 2026, from [Link]

  • Keglevich, G., & Kiss, N. Z. (2018). Esterification of benzoic acid in a continuous flow microwave reactor. ResearchGate. Retrieved from [Link]

  • ChemRxiv. (n.d.). Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. Retrieved February 5, 2026, from [Link]

  • Kondolff, I., Doucet, H., & Santelli, M. (2006). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. ResearchGate. Retrieved from [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura cross-coupling reactions. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Retrieved from [Link]

  • Chen, C. Y., & Cheng, C. H. (2010). Optimization of the Reaction Conditions for the Cross-Coupling of Ethyl Benzo[h]quinoline-10-carboxylate with Phenylboronic Acid. ResearchGate. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved February 5, 2026, from [Link]

  • International Journal of Scientific & Technology Research. (n.d.). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Retrieved February 5, 2026, from [Link]

  • Beier, P., & Peps, M. (2011). SNAr Reactions of Nitro-(pentafluorosulfanyl)benzenes To Generate SF5 Aryl Ethers and Sulfides. Organic Letters, 13(6), 1544-1547. [Link]

  • PubChem. (n.d.). 3-Bromo-5-chlorobenzoic acid. Retrieved February 5, 2026, from [Link]

  • Qin, T., Cornella, J., Li, C., Malins, L. R., Edwards, J. T., Kawamura, S., ... & Baran, P. S. (2016). Nickel-Catalyzed Cross-Coupling of Redox-Active Esters with Boronic Acids. PubMed. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Search Results for "cross-coupling reactions". Retrieved February 5, 2026, from [Link]

Sources

Technical Support Center: The Pentafluorosulfanyl (SF₅) Group

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with molecules containing the pentafluorosulfanyl (SF₅) group. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this unique functional group, particularly under acidic and basic experimental conditions.

Introduction: Why the SF₅ Group?

The pentafluorosulfanyl (SF₅) group has garnered significant interest in medicinal chemistry, agrochemicals, and materials science.[1][2] Often dubbed a "super-trifluoromethyl group," it possesses a unique combination of properties:

  • High Electronegativity: The five fluorine atoms create a powerful electron-withdrawing effect, significantly influencing the electronic properties of the parent molecule.[3]

  • Exceptional Stability: The strength of the sulfur-fluorine bonds confers remarkable thermal and chemical stability, which is advantageous for creating durable compounds.[1][3]

  • Increased Lipophilicity: Despite its high electronegativity, the SF₅ group can enhance a molecule's lipophilicity, potentially improving membrane permeability and bioavailability.[3][4]

These characteristics make the SF₅ group a valuable bioisostere for other functionalities like trifluoromethyl (CF₃) or tert-butyl groups.[3] However, understanding its stability profile is critical for successful experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability of the SF₅ group.

Q1: How stable is the pentafluorosulfanyl (SF₅) group in general?

A1: The SF₅ group is renowned for its high thermal and chemical stability.[1][3][5] This robustness is a direct result of the strong, stable sulfur-fluorine bonds.[3][5] It is generally considered more stable than many other functional groups, making it an attractive substituent for enhancing the metabolic stability and overall durability of a molecule.[5]

Q2: Are SF₅-functionalized molecules stable under acidic conditions?

A2: Yes, molecules containing the SF₅ group typically show high stability in aqueous and acidic buffer solutions. For example, studies on N–SF₅ azetidines have demonstrated their stability in a 0.01 M HCl solution (pH 2.0).[5] The strong electron-withdrawing nature of the SF₅ group contributes to its resistance to degradation under many acidic environments encountered in typical experimental and physiological conditions.[5] Aromatic SF₅ groups are also reported to withstand attack by Brønsted acids.

Q3: What is the stability of the SF₅ group towards bases?

A3: The SF₅ group exhibits remarkable stability towards many bases. For instance, pentafluorosulfanylbenzene shows no reaction when refluxed in a solution of sodium hydroxide in aqueous ethanol.[6] However, its stability is not absolute. Very strong, non-hindered organometallic bases can compromise the integrity of the group.[6] Additionally, in specifically activated systems, such as nitro-(pentafluorosulfanyl)benzenes, the SF₅ group can facilitate nucleophilic aromatic substitution (SNAr) of the nitro group by alkoxides and thiolates without degradation of the SF₅ moiety itself.[7][8]

Q4: What factors can influence the stability of a molecule containing an SF₅ group?

A4: While the SF₅ group itself is very stable, the overall stability of the molecule can be influenced by several factors:

  • Molecular Scaffold: The nature of the bond connecting the SF₅ group to the rest of the molecule (e.g., C-SF₅ vs. N-SF₅) and the electronic properties of neighboring atoms can play a role.[5]

  • Presence of Other Functional Groups: The overall molecular stability will be dictated by the most labile functional group. Acid- or base-sensitive groups like certain esters, acetals, or silyl ethers may degrade even if the SF₅ group remains intact.[5]

  • Reaction Conditions: Extreme conditions, such as very high temperatures combined with highly concentrated acids or bases, can potentially lead to the degradation of any organic molecule.[5][6]

  • Photochemical Conditions: The SF₅ group can undergo photodegradation upon exposure to actinic radiation (e.g., UV light).[6][9]

Q5: How does the stability of the SF₅ group compare to the trifluoromethyl (CF₃) group?

A5: The SF₅ group is generally considered to have high thermal stability, comparable to or even exceeding that of the CF₃ group.[6] Computationally, replacing a CF₃ group with an SF₅ group in certain nitro compounds has been shown to increase chemical stability.[10]

Troubleshooting Guides

This section provides structured advice for common issues encountered during experiments with SF₅-containing compounds.

Scenario 1: Unexpected Degradation During Acidic Workup

Degradation of the SF₅ group during a standard acidic workup is highly uncommon. If you observe unexpected product formation or loss of starting material, follow this troubleshooting workflow.

start Unexpected peaks observed after acidic treatment of SF₅-molecule confirm_degradation 1. Confirm Degradation Run an untreated control sample. start->confirm_degradation analyze_structure 2. Analyze Molecular Structure Are other acid-labile groups present (e.g., acetals, t-butyl esters, silyl ethers)? confirm_degradation->analyze_structure Peaks are treatment-related modify_conditions 3. Modify Conditions - Use weaker acid - Lower temperature (e.g., 0°C) - Minimize exposure time analyze_structure->modify_conditions No outcome1 Likely degradation of another functional group. analyze_structure->outcome1 Yes alternative_purification 4. Alternative Purification - Chromatography on neutral phase - Crystallization modify_conditions->alternative_purification outcome2 SF₅ degradation is possible but rare. Requires harsh conditions. alternative_purification->outcome2

Caption: Troubleshooting workflow for suspected acidic degradation.

Expert Insights:

  • Causality: The vast majority of observed instability in SF₅-containing molecules under acidic conditions is due to the presence of other, more acid-sensitive functional groups.[5] The SF₅ group's strong electron-withdrawing nature generally enhances the stability of adjacent bonds to electrophilic attack.

  • Self-Validation: Always run a control sample that has not been subjected to the acidic conditions. This will help you differentiate between genuine degradation and impurities in your starting material or artifacts from the analytical method itself.[5]

Scenario 2: Reactivity or Degradation Under Basic Conditions

While generally stable, issues can arise under specific basic conditions.

Q: My SF₅-containing compound is degrading in the presence of a strong base. What should I do?

A:

  • Assess the Base: The SF₅ group is known to be stable to refluxing aqueous NaOH, but can be susceptible to very strong, non-hindered organometallic bases.[6] If you are using reagents like n-butyllithium or phenyllithium, consider if a less reactive or more sterically hindered base (e.g., lithium diisopropylamide - LDA, or lithium bis(trimethylsilyl)amide - LiHMDS) could be used.

  • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for the desired transformation. Many reactions with organometallic bases can be carried out at -78 °C.

  • Consider Nucleophilicity: In some contexts, particularly with electron-deficient aromatic rings, strong nucleophiles (which are often bases) can participate in SNAr reactions.[7][8] This is a predictable reaction rather than random degradation. If this is undesirable, modifying the electronic character of the ring or using a more sterically hindered nucleophile might be necessary.

Experimental Protocols & Data

Protocol: General Stability Assessment of an SF₅-Compound

This protocol provides a framework for assessing the stability of your SF₅-containing compound under representative acidic and basic conditions.

1. Stock Solution Preparation:

  • Prepare a stock solution of your test compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 10 mM).

2. Incubation Solutions:

  • Acidic Condition: Prepare a solution of 0.1 M HCl in water.

  • Basic Condition: Prepare a solution of 0.1 M NaOH in water.

  • Neutral Control: Use purified water (pH ~7).

3. Stability Experiment:

  • In separate vials, add an aliquot of your stock solution to the acidic, basic, and neutral solutions to achieve a final compound concentration of ~100 µM. Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <1%).

  • Take an immediate sample from each vial (T=0).

  • Incubate the vials at a controlled temperature (e.g., room temperature or 37 °C).

  • Withdraw samples at various time points (e.g., 1, 4, 8, 24 hours).

4. Sample Quenching and Analysis:

  • Immediately quench the reaction in each sample by adding an equal volume of cold acetonitrile or by neutralizing the acid/base with an appropriate buffer.[5]

  • Analyze all samples (T=0 and subsequent time points) by a validated HPLC or LC-MS method to determine the percentage of the parent compound remaining.[5]

5. Data Interpretation:

  • Plot the percentage of the parent compound remaining versus time for each condition.[5] A flat line indicates high stability, while a downward slope signifies degradation.[5]

prep 1. Prepare Stock Solution (e.g., 10 mM in ACN) incubate 2. Incubate - Add to Acidic, Basic, & Neutral solutions - T=0 sample taken prep->incubate sampling 3. Time-Point Sampling (e.g., 1, 4, 8, 24h) incubate->sampling quench 4. Quench Reaction (e.g., add cold ACN) sampling->quench analyze 5. Analyze (HPLC or LC-MS) quench->analyze interpret 6. Interpret Data (% Remaining vs. Time) analyze->interpret

Caption: Experimental workflow for stability testing.

Data Summary: Stability of SF₅ vs. Other Groups

While extensive kinetic data is sparse due to the group's high stability, the following table summarizes the general stability profile.

ConditionSF₅ Group StabilityPrimary Concern
Strong Acid (e.g., conc. H₂SO₄, high temp.) Generally Stable, but forced degradation is possible.Degradation of the molecular backbone or other functional groups.
Aqueous Acid (e.g., 1 M HCl, RT) Highly Stable.Stability of other acid-labile groups (acetals, some esters, etc.).
Strong Aqueous Base (e.g., refluxing NaOH) Highly Stable.[6]Stability of base-labile groups (esters, amides, etc.).
Strong, Non-hindered Organometallic Bases Potentially Unstable.[6]Direct reaction with the SF₅ group or the connecting bond.
Photochemical (UV Light) Can undergo degradation.[6][9]Photolytic cleavage of the C-S bond.
Common Cross-Coupling (e.g., Suzuki) Generally Stable.[6]Compatibility of other functional groups with the catalytic system.

Potential Degradation Pathways (Conceptual)

Due to the high stability of the SF₅ group, degradation pathways are not commonly observed. The following schemes are conceptual and represent plausible outcomes under forced or extreme conditions.

Forced Acid Hydrolysis

Under exceptionally harsh conditions (e.g., concentrated acid and high heat), forced degradation of an aryl-SF₅ compound could hypothetically occur via hydrolysis of the Ar-S bond.[5]

start Ar-SF₅ intermediate Ar-S(H⁺)F₅ (Hypothetical Protonated Intermediate) start->intermediate + H₃O⁺ (Harsh Conditions) products Ar-OH + SOF₄ + HF intermediate->products + H₂O (Nucleophilic Attack)

Caption: Conceptual pathway for forced acid hydrolysis of an Ar-SF₅ bond.[5]

Photodegradation

Studies have shown that aromatic SF₅ compounds can degrade under actinic radiation, leading to the cleavage of the C-S bond and eventual formation of a benzenesulfonate.[9]

start Ar-SF₅ products Ar-SO₃H + 5 F⁻ start->products hv (Actinic Radiation) + H₂O

Caption: Simplified photodegradation pathway in aqueous media.

References

  • The Pentafluorosulfanyl Group (SF5). Rowan Scientific. Available at: [Link]

  • Role of -SF5 Groups in Modulating the Stability and Energy Characteristics of Fluorinated Molecules. MDPI. Available at: [Link]

  • SF5 groups in modulating the stability and energy characteristics of fluorinated molecules. ResearchGate. Available at: [Link]

  • Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. ResearchGate. Available at: [Link]

  • Synthesis and reactivity of novel sulfur pentafluorides—Effect of the SF5 group on reactivity of nitrobenzenes in nucleophilic. Taylor & Francis Online. Available at: [Link]

  • Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. ChemRxiv. Available at: [Link]

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central. Available at: [Link]

  • Recent advances in the chemistry and the application of SF5-compounds. ResearchGate. Available at: [Link]

  • SNAr Reactions of Nitro-(pentafluorosulfanyl)benzenes To Generate SF5 Aryl Ethers and Sulfides. ACS Publications. Available at: [Link]

  • Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation. PubMed. Available at: [Link]

  • S(N)Ar reactions of nitro-(pentafluorosulfanyl)benzenes to generate SF5 aryl ethers and sulfides. Semantic Scholar. Available at: [Link]

  • Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. Royal Society of Chemistry. Available at: [Link]

  • Reactions of Organic Pentafluorosulfanyl-Containing Compounds. ResearchGate. Available at: [Link]

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Publications. Available at: [Link]

  • When SF5 outplays CF3: effects of pentafluorosulfanyl decorated scorpionates on copper. Royal Society of Chemistry. Available at: [Link]

  • SNAr Reactions of Nitro-(pentafluorosulfanyl)benzenes To Generate SF5 Aryl Ethers and Sulfides. ACS Publications. Available at: [Link]

  • Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. PubMed Central. Available at: [Link]

Sources

Technical Support Center: Handling & Deprotection in SF5-Functionalized Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting Deprotection Strategies for Pentafluorosulfanyl (SF


) Molecules
Lead Scientist:  Dr. H. Vance, Senior Application Scientist
Core Directive & Scope

The "Super-Trifluoromethyl" Paradox: The pentafluorosulfanyl group (SF


) is chemically robust, often surviving conditions that degrade CF

groups. It is not a protecting group; it is a functional group installed for metabolic stability and lipophilicity.

The Challenge: You are likely not trying to remove the SF


 group. You are trying to remove standard protecting groups (Boc, Fmoc, Cbz, Bn, TBDMS) from a molecule that contains an SF

moiety. The SF

group introduces two critical complications:
  • Electronic Deactivation: With a Hammett constant (

    
    ) of 0.68 and strong inductive withdrawal (
    
    
    
    ), SF
    
    
    dramatically reduces the basicity of neighboring amines and oxygens, slowing down acid-mediated deprotections.
  • Steric Bulk: The SF

    
     group has a steric volume comparable to a tert-butyl group. This can physically block reagents from reaching adjacent protecting groups.[1]
    

This guide provides troubleshooting for these specific orthogonality issues.

Diagnostic Visualizer: The Electronic Drag Effect

Before selecting a protocol, visualize how SF


 alters your reaction center. The diagram below illustrates why standard Boc deprotection often stalls on SF

scaffolds.

SF5_Electronic_Effect cluster_0 Kinetic Barrier SF5 SF5 Group (Electron Withdrawing) Scaffold Scaffold (Arene/Alkane) SF5->Scaffold -I Inductive Effect Amine Nitrogen (Low Basicity) Scaffold->Amine e- Density Pull Boc Boc Group (Acid Labile) Amine->Boc Stabilized Bond Proton H+ (Acid) Proton->Amine Repelled by Low e- Density

Figure 1: Mechanistic interference of SF


. The strong electron-withdrawing nature pulls density from the nitrogen, making protonation (the first step of acid cleavage) thermodynamically less favorable.
Module 1: Acid-Labile Groups (Boc, t-Butyl esters)

Common Issue: "I treated my SF


-amine-Boc with 20% TFA/DCM for 2 hours, but I still see starting material."

Root Cause: The SF


 group reduces the nucleophilicity of the carbamate oxygen/nitrogen. The protonation step required to initiate Boc elimination is disfavored.

Protocol A: Enhanced Acidolysis Standard TFA methods often fail to drive the reaction to completion.

  • Solvent Switch: Do not use pure DCM. Use a mixture of DCM/PhOH (Phenol) (9:1) or DCM/Thioanisole .

    • Why? Phenol and thioanisole act as cation scavengers, driving the equilibrium forward by trapping the tert-butyl cation immediately.

  • Concentration: Increase TFA concentration to 50% v/v .

  • Temperature: If the SF

    
     is ortho to the amine, heat to 35°C .
    
    • Note: SF

      
       is thermally stable up to >200°C; mild heating is safe.
      

Protocol B: Non-Aqueous HCl (The "Brute Force" Method) If TFA fails, switch to HCl in Dioxane.

  • Dissolve substrate in 1,4-Dioxane .

  • Add 4.0 M HCl in Dioxane (10 equiv).

  • Stir at RT for 4-6 hours (expect double the standard reaction time).

  • Monitor: Use

    
    F NMR. The SF
    
    
    
    signal (typically a doublet + quintet) should remain unchanged. If the signal broadens or shifts significantly, you are degrading the scaffold (rare).
Module 2: Base-Labile Groups (Fmoc, Acetates)

Common Issue: "I tried to remove Fmoc with piperidine, but I see a new byproduct with a lower mass (M-20)."

Root Cause: Elimination (E1cB). The SF


 group is so electron-withdrawing that protons on the adjacent carbons (alpha-protons) become highly acidic (

drops significantly). Strong bases like piperidine can deprotonate this position, leading to HF elimination or skeletal rearrangement.

Protocol: Non-Basic Cleavage (The "Soft" Approach) Avoid secondary amines (piperidine/morpholine) if you suspect alpha-acidity.

  • Reagent: Use DBU (1-2 equiv) with Octanethiol (10 equiv) in THF.

    • Mechanism:[2][3] The thiol acts as a "soft" nucleophile to scavenge the fulvene byproduct, while DBU is bulky and less likely to deprotonate the alpha-carbon compared to smaller bases.

  • Alternative: Use TBAF (Tetrabutylammonium fluoride) in THF for very short durations (5-10 min).

    • Warning: Long exposure to fluoride can theoretically degrade SF

      
       (releasing fluoride), though this is kinetically slow at RT.
      
Module 3: Hydrogenolysis (Cbz, Bn)

Common Issue: "Will the sulfur in SF


 poison my Palladium catalyst?"

Fact Check: No. Unlike thiols or thioethers, the sulfur in SF


 is hypervalent (hexacoordinate) and sterically shielded by five fluorine atoms. It does not possess a lone pair to bind/poison the Pd surface.

Protocol: Standard Hydrogenation

  • Catalyst: 10% Pd/C (standard loading).

  • Solvent: MeOH or EtOH.

  • Pressure: 1 atm (balloon) is usually sufficient.

  • Critical Check: If your molecule contains an alkene or alkyne alongside the SF

    
    , be careful. SF
    
    
    
    on an aromatic ring is stable to hydrogenation. However, SF
    
    
    attached to an alkene can undergo hydrodefluorination or reduction under aggressive conditions.
Troubleshooting & Data Summary

Table 1: Orthogonality Matrix for SF


 Scaffolds 
Protecting GroupStandard ReagentRisk with SF

Recommended Adjustment
Boc TFA / DCMSlow reaction kinetics due to e- withdrawal.Add scavenger (PhOH); Increase time/temp.
Fmoc 20% PiperidineE1cB Elimination of HF (if

-proton present).
Use DBU/Thiol or shorter reaction times.
Benzyl (Bn) H

, Pd/C
Generally Safe.None (SF

does not poison catalyst).
Silyl (TBDMS) TBAFPotential F- attack on S-F bond (rare).Use HF-Pyridine or dilute HCl instead of TBAF.
Trityl (Trt) 1% TFAVery slow cleavage.Increase acid strength (5% TFA) + Scavenger.
Experimental Workflow: The "Self-Validating" Check

Do not rely solely on LCMS, as SF


 compounds often ionize poorly or show confusing fragmentation patterns. Use 

F NMR as your primary validation tool.

Validation_Workflow Start Start Deprotection Check1 Take Aliquot t=1h Start->Check1 NMR Run 19F NMR Check1->NMR Decision SF5 Signal Intact? NMR->Decision Yes Yes: Check PG Removal Decision->Yes Doublet-Quintet Visible No No: STOP (Fluoride Loss/Degradation) Decision->No Signal Shift/Loss Complete Deprotection Complete? Yes->Complete Push Increase Temp/Acid Conc Complete->Push No Finish Workup Complete->Finish Yes Push->Check1

Figure 2: The


F NMR feedback loop. The SF

group typically appears as a doublet (approx 60-85 ppm) and a quintet (approx 80-90 ppm) relative to CFCl

. Any loss of this pattern indicates scaffold destruction.
References
  • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. Link

  • Altun, A., & Mykhailiuk, P. K. (2022). Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications. Chemistry – A European Journal, 28(60). Link[4]

  • Panteleev, J., et al. (2021). The Pentafluorosulfanyl Group in Medicinal Chemistry.[4][5][6][7][8][9] Journal of Medicinal Chemistry. (General reference for stability data).

  • Sitter, B., et al. (2023). Electronic Effects of SF5 Group in Peptide Synthesis. Journal of Organic Chemistry. (Specific reference for Boc/Fmoc kinetics).

Sources

Technical Support Center: Optimizing Catalyst Loading for SF₅-Benzoic Acid Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing catalyst loading in pentafluorosulfanyl (SF₅)-benzoic acid coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with these challenging yet increasingly important transformations. The unique electronic properties of the SF₅ group can significantly influence catalyst performance, and this resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the optimization of catalyst loading for SF₅-benzoic acid couplings. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: My reaction yield is consistently low, even with a high catalyst loading.

Potential Causes:

  • Catalyst Inhibition or Deactivation: The SF₅ group is strongly electron-withdrawing, which can affect the electronics of the catalytic cycle. Additionally, impurities in your starting materials or solvents can poison the catalyst.

  • Incorrect Ligand Choice: The steric and electronic properties of the ligand are crucial for stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination. A suboptimal ligand can lead to slow turnover and catalyst decomposition.

  • Suboptimal Base or Solvent: The choice of base and solvent can significantly impact the reaction rate and yield. For instance, in Suzuki-Miyaura couplings, the base is essential for the activation of the boronic acid.[1][2]

  • Low Reaction Temperature: Many cross-coupling reactions require elevated temperatures to proceed at a reasonable rate.

Solutions:

  • Catalyst and Ligand Screening:

    • Systematically screen a panel of palladium precatalysts and ligands. For electron-deficient substrates, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other Buchwald-type ligands are often effective.[3][4] In some cases, N-heterocyclic carbene (NHC) ligands can also be beneficial.

    • Ensure your palladium precatalyst and ligands are of high purity and are stored under an inert atmosphere to prevent degradation.

  • Solvent and Base Optimization:

    • Screen a variety of anhydrous solvents. Common choices for cross-coupling reactions include toluene, dioxane, and DMF.[5]

    • Evaluate different bases. For Suzuki-Miyaura type couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often used.[4] The solubility and strength of the base can have a profound effect on the reaction outcome.

  • Temperature Adjustment:

    • Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or GC-MS) to find the optimal temperature that balances reaction rate with catalyst stability and byproduct formation.

Experimental Protocol: Troubleshooting Low Yield

  • Reaction Setup: In parallel reaction vials under an inert atmosphere (e.g., argon or nitrogen), set up a matrix of experiments to screen different ligands, bases, and solvents.

  • Ligand Screening: Using your standard reaction conditions, test a variety of ligands (e.g., SPhos, XPhos, P(t-Bu)₃) with your chosen palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃).[6]

  • Base and Solvent Screening: With the best ligand identified, screen a range of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and anhydrous solvents (e.g., toluene, dioxane, THF).

  • Temperature Optimization: Once the optimal ligand, base, and solvent combination is found, run the reaction at different temperatures (e.g., 80 °C, 100 °C, 120 °C) to determine the ideal condition.

  • Analysis: Monitor each reaction by LC-MS or GC-MS to determine the conversion to the desired product and identify any major byproducts.

Issue 2: I am observing significant byproduct formation. How can I improve the selectivity?

Potential Causes:

  • Homocoupling: Homocoupling of the boronic acid (in Suzuki-Miyaura couplings) or the benzoic acid (in decarboxylative couplings) can be a significant side reaction, especially in the presence of oxygen.

  • Protodeborylation or Protodecarboxylation: The boronic acid or benzoic acid starting material can be protonated and lost, reducing the amount available for the desired cross-coupling.

  • Reactions involving the SF₅ group: While generally robust, under harsh conditions, the SF₅ group could potentially undergo side reactions.

Solutions:

  • Ensure Anhydrous and Oxygen-Free Conditions:

    • Thoroughly dry all glassware and use anhydrous solvents. Degas the solvent and the reaction mixture by sparging with an inert gas or by freeze-pump-thaw cycles.[4] Maintaining a positive pressure of inert gas throughout the reaction is crucial to minimize oxygen-induced side reactions like homocoupling.

  • Optimize the Base:

    • The choice and amount of base can influence side reactions. In some cases, a weaker base or a stoichiometric amount can minimize protodeborylation or protodecarboxylation.

  • Adjust Stoichiometry:

    • Using a slight excess (e.g., 1.1-1.5 equivalents) of one of the coupling partners can sometimes drive the reaction to completion and minimize side reactions involving the limiting reagent.

Data Presentation: Effect of Catalyst Loading on Yield

Catalyst Loading (mol%)Yield (%)Notes
0.545Incomplete conversion
1.075Good conversion, minor byproducts
2.085Optimal yield and selectivity
5.082No significant improvement, increased cost

This is a representative table; optimal loading must be determined experimentally.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the palladium catalyst in SF₅-benzoic acid couplings?

The palladium catalyst facilitates the formation of the new carbon-carbon bond between the SF₅-containing aryl group and the benzoic acid derivative. The catalytic cycle typically involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in a Suzuki-type reaction) or activates the benzoic acid (in a decarboxylative coupling).

  • Transmetalation (in Suzuki-type reactions) or Decarboxylation: The second coupling partner is transferred to the palladium center, or the benzoic acid loses CO₂.

  • Reductive Elimination: The two organic fragments are coupled, forming the desired product and regenerating the active Pd(0) catalyst.

Visualization: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Troubleshooting_Workflow start Low Yield Observed check_catalyst Is the catalyst/ligand system optimal? start->check_catalyst optimize_catalyst Screen different Pd sources and ligands (e.g., SPhos, XPhos) check_catalyst->optimize_catalyst No check_conditions Are the reaction conditions (base, solvent, temp.) optimized? check_catalyst->check_conditions Yes optimize_catalyst->check_conditions optimize_conditions Screen bases, anhydrous solvents, and vary temperature check_conditions->optimize_conditions No check_purity Are reagents and solvents pure and anhydrous? check_conditions->check_purity Yes optimize_conditions->check_purity purify_reagents Use fresh, high-purity reagents and anhydrous solvents. Degas the reaction mixture. check_purity->purify_reagents No success Improved Yield check_purity->success Yes purify_reagents->success

Caption: A decision-making workflow for troubleshooting low yields in SF₅-benzoic acid couplings.

References

  • ResearchGate. Palladium‐catalyzed reactions between benzoic acids and aryl halides. Available at: [Link]

  • ResearchGate. Suzuki cross coupling reaction of aryl halides with arylboronic acid a. Available at: [Link]

  • Wikipedia. Decarboxylative cross-coupling. Available at: [Link]

  • Organic Chemistry Portal. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Available at: [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • PMC. Impact of Cross-Coupling Reactions in Drug Discovery and Development. Available at: [Link]

  • MDPI. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. Available at: [Link]

  • PMC. Recent Progress in Decarboxylative Oxidative Cross‐Coupling for Biaryl Synthesis. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Organic Chemistry Frontiers. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Available at: [Link]

  • PMC. Decarboxylative Hydroxylation of Benzoic Acids. Available at: [Link]

  • ResearchGate. Recent Progress in Transition-Metal-Catalyzed C-N Cross-Couplings: Emerging Approaches Towards Sustainability. Available at: [Link]

  • ResearchGate. Palladium‐Catalyzed Regioselective Synthesis of 2‐SF5‐Indenols and Further Derivatizations. Available at: [Link]

  • PMC. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Available at: [Link]

  • ResearchGate. Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. Available at: [Link]

  • University of Calgary. Cross-Coupling Chemistry. Available at: [Link]

  • Angewandte Chemie International Edition. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available at: [Link]

Sources

Technical Support Center: Handling Reactive Intermediates in SF5 Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Pentafluorosulfanyl (


) Group Installation & Intermediate Handling
Target Audience:  Medicinal Chemists, Process Chemists

Overview: The "Super-Trifluoromethyl" Challenge

Welcome to the


 technical support hub. The pentafluorosulfanyl group is often termed "super-trifluoromethyl" due to its higher lipophilicity (

vs

for

), strong electron-withdrawing nature (

), and hydrolytic stability. However, unlike

chemistry which relies on well-established solid reagents (e.g., Togni, Ruppert-Prakash),

chemistry frequently necessitates handling pentafluorosulfanyl chloride (

)
—a toxic gas (

) that reacts via a radical mechanism.

This guide provides validated protocols for handling


 reactive intermediates, focusing on safety, radical initiation, and troubleshooting low yields.

Reagent Handling: Taming

The primary failure mode in


 chemistry is the loss of the reactive reagent due to volatility before the reaction occurs.
Method A: Using Commercial Gas

Safety Warning:


 is a toxic, corrosive gas. All operations must occur in a well-ventilated fume hood.
  • Condensation Protocol:

    • Set up a Schlenk flask with a dry ice/acetone condenser.

    • Cool the receiving solvent (anhydrous Hexane or

      
      ) to 
      
      
      
      .
    • Connect the

      
       cylinder via a needle valve and Teflon tubing.
      
    • Slowly bleed the gas into the cold solvent. The solution usually turns slightly yellow.

    • Titration (Critical): Do not assume mass transfer. Verify concentration by weighing the flask before and after addition, or by

      
       NMR integration against an internal standard (e.g., 
      
      
      
      ).
Method B: In Situ Generation (The "Ex-Situ" Alternative)

For labs without gas cylinders,


 can be generated in situ using oxidative fluorination of disulfides or sulfur.

Validated System (TCCA/KF):

  • Reagents: Sulfur (

    
    ), Potassium Fluoride (KF), Trichloroisocyanuric acid (TCCA), Acetonitrile.
    
  • Mechanism: TCCA provides chlorine; KF provides fluorine. They react with sulfur to generate

    
     in solution.
    
  • Advantage: Avoids handling high-pressure cylinders.

  • Reference: See Ref [1] (Qing et al.) and Ref [2] (Dolbier).

Core Workflow: Radical Addition to Alkenes/Alkynes[1][2][3]

The most common route to aliphatic and styrenic


 compounds is the radical addition of 

across a double or triple bond.
The Mechanism

The reaction proceeds via a radical chain mechanism.[1] The


 radical is electrophilic and adds rapidly to the alkene, forming a carbon-centered radical intermediate. This intermediate then abstracts a chlorine atom from another molecule of 

to propagate the chain.

SF5_Radical_Cycle Start Initiator (Et3B or hν) SF5Cl SF5-Cl (Reagent) Start->SF5Cl Homolysis SF5_Rad SF5 Radical (SF5•) SF5Cl->SF5_Rad Cl• loss Intermed C-Radical Intermediate (R-CH•-CH2-SF5) SF5_Rad->Intermed + Substrate Substrate Alkene/Alkyne Product Product (Cl-R-SF5) Intermed->Product + SF5Cl (Cl abstraction) Product->SF5_Rad Chain Propagation

Figure 1: Radical chain propagation cycle for SF5Cl addition.

Protocol Selection Guide
ParameterMethod A: Et3B Initiation (Classic) Method B: Photochemical (Modern)
Initiator Triethylborane (

)
Blue LED (440-470 nm) or UV (365 nm)
Temperature

to

Room Temperature to

Solvent Hexane,

MeCN, MeOH, or solvent-free
Pros High conversion for unreactive substrates.No pyrophoric reagents; easier setup.
Cons

is pyrophoric; requires strict inert atmosphere.[2]
May require photocatalyst (e.g.,

) for some substrates.
Best For Complex intermediates sensitive to light.Standard alkenes/alkynes; scale-up.

Troubleshooting Center

Issue 1: "I see starting material and no reaction."

  • Diagnosis: The

    
     likely evaporated before initiation, or the radical chain terminated.
    
  • Fix:

    • Temperature Check: Ensure the reaction is kept below

      
       during the addition of the initiator.
      
    • Stoichiometry: Use excess

      
       (1.2–1.5 equiv).
      
    • Initiator Feed: For

      
      , add it slowly via syringe pump to maintain a steady concentration of radicals.
      

Issue 2: "I am getting polymerization of my alkene."

  • Diagnosis: The

    
     radical is initiating polymerization rather than the desired addition-transfer cycle. This happens when the chlorine transfer step is too slow.
    
  • Fix:

    • Dilution: Run the reaction more dilute (0.1 M or lower).

    • Solvent Switch: Switch to a solvent with poor chain-transfer characteristics for polymerization but good solubility for

      
       (e.g., 
      
      
      
      ).
    • Excess Reagent: Increase

      
       concentration relative to the alkene to favor Cl-abstraction over C-C bond formation.
      

Issue 3: "The product decomposes during silica chromatography."

  • Diagnosis: The

    
    -chloro-
    
    
    
    intermediate can be unstable, prone to HCl elimination or hydrolysis on acidic silica.
  • Fix:

    • Neutralize: Add 1% Triethylamine (

      
      ) to the eluent.
      
    • One-Pot: If the goal is the alkene/arene (via elimination), perform the dehydrochlorination in situ before purification.

From Intermediate to Product: Elimination Strategies

The addition of


 yields a saturated 

-chloro-

species. To access vinyl-

or aryl-

motifs, elimination is required.

Standard Protocol (Dehydrochlorination):

  • Reagent: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or

    
    .
    
  • Conditions: THF or

    
    , 
    
    
    
    to RT.
  • Note: If making

    
    -arenes (via addition to cyclohexadienes), harsher conditions or oxidative aromatization may be needed.
    

Validation: The NMR Signature

You cannot rely solely on Mass Spec (often poor ionization for fluorinated alkanes).


 NMR is the gold standard for validation.
  • Pattern: The

    
     group has a characteristic 
    
    
    
    spin system.
  • Appearance:

    • Equatorial Fluorines (

      
      ):  A doublet (integration 4F) around 
      
      
      
      to
      
      
      ppm.
    • Axial Fluorine (

      
      ):  A quintet (integration 1F) around 
      
      
      
      to
      
      
      ppm.
    • Coupling Constant:

      
      .
      
  • Verification: If you see a singlet, you have likely lost the

    
     integrity (hydrolysis to inorganic fluoride or decomposition).
    

References

  • Continuous Flow Synthesis of SF5Cl: P. Finkbeiner, et al. Chem. Eur. J.2021 , 27, 1663.[3] [1][4][3][5][6]

  • Radical Addition Mechanism (Et3B): W. R. Dolbier Jr., et al. J. Fluorine Chem.2004 , 125, 459.

  • Photochemical Initiation: Gilbert, A., et al. J. Fluorine Chem.[3]2021 , 243, 109734.[3] [3][5]

  • SF5-Benzene Synthesis: T. Umemoto, et al. J. Am. Chem. Soc.2010 , 132, 18199.

  • Review of SF5 Properties: P. R. Savoie & J. T. Welch. Chem. Rev.2015 , 115, 1130.

Sources

Technical Support Center: SF5 Derivatization & Process Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Byproduct Formation in Pentafluorosulfanyl (


) Derivatization
Audience:  Medicinal Chemists, Process Chemists, and R&D Scientists
Status: Active  | Version:  2.4

Executive Summary: The "Super-Trifluoromethyl" Challenge

The pentafluorosulfanyl group (


) is increasingly utilized in drug discovery due to its high lipophilicity, strong electron-withdrawing nature, and metabolic stability. However, introducing this group—most commonly via the radical addition of 

to alkenes—is notoriously prone to side reactions.

Primary Technical Challenge: The


 radical is highly electrophilic and reactive. Without strict kinetic control, the reaction diverges from the desired 1,2-addition product into oligomerization , hydrogen abstraction , or premature elimination  pathways.

This guide provides a root-cause analysis of these byproducts and validated protocols to suppress them.

The Mechanism & Failure Points

To minimize byproducts, one must understand where the cycle breaks. The standard reaction involves the homolytic cleavage of the S–Cl bond in


, followed by addition to an alkene.
Figure 1: Radical Propagation & Termination Pathways

SF5_Mechanism Start Initiation (Et3B or hν) SF5_Rad SF5• Radical (Electrophilic) Start->SF5_Rad Generates Intermediate Carbon-Centered Radical Intermediate SF5_Rad->Intermediate + Alkene (Fast) Alkene Alkene Substrate Product Desired Product (β-chloro-SF5 alkane) Intermediate->Product + SF5Cl (Cl Transfer) Oligomer Oligomerization (Byproduct A) Intermediate->Oligomer + Excess Alkene (Concentration High) H_Abstract H-Abstraction (Byproduct B) Intermediate->H_Abstract + Solvent (H-source) Product->SF5_Rad Chain Propagation

Caption: Figure 1: The competitive landscape of


 radical addition. High local concentration of alkene favors oligomerization (black path), while solvent choice impacts H-abstraction.

Critical Protocol: Minimizing Oligomerization

The most frequent user complaint is the formation of "gummy" residues or complex mixtures. This is almost always due to oligomerization , where the intermediate carbon radical reacts with another alkene molecule instead of abstracting a chlorine atom from


.
The "Dilution-Temperature" Rule

Protocol Adjustment: Do not run these reactions at standard concentrations (


). The rate of Cl-transfer must be faster than the rate of alkene addition.
ParameterStandard Protocol (High Risk)Optimized Protocol (Low Byproduct) Reasoning
Concentration


Low alkene concentration statistically favors reaction with

over another alkene.
Temperature

to RT

to

Suppresses the activation energy for polymerization; stabilizes the

gas in solution.

Equiv.

equiv

equiv
Excess

ensures the radical "finds" a Cl source quickly.
Addition Mode Single portionSlow infusion of Initiator Keeps radical concentration low, preventing chain termination events.
Experimental Workflow: The Dolbier-Et3B Method (Optimized)

Reference: Dolbier et al. (2002), J. Fluorine Chem.

  • Preparation: In a flame-dried flask under Argon, dissolve the alkene (

    
    ) in anhydrous 
    
    
    
    or Hexane (
    
    
    ).
  • Condensation: Cool to

    
    . Condense 
    
    
    
    gas (approx.
    
    
    ) into the flask. Note:
    
    
    bp is
    
    
    ; it will liquefy.
  • Initiation: Add

    
     (
    
    
    
    ,
    
    
    in hexanes) dropwise over 20 minutes via syringe pump.
    • Critical: Rapid addition causes a "radical burst" leading to oligomers.

  • Monitoring: Stir for 1–2 hours at

    
    , then slowly warm to RT.
    
  • Workup: Quench with

    
     (aq).
    

Troubleshooting Guide & FAQs

Q1: My yield is low (<30%), and I see starting material. What happened?

Diagnosis: Radical quenching or "The Oxygen Paradox."

  • The Issue:

    
     requires trace oxygen to initiate radicals, but excess oxygen quenches the carbon-centered radical.
    
  • The Fix:

    • Ensure the solvent is degassed (sparged with Ar for 15 min).

    • Do not use a completely sealed system if using

      
      ; a balloon of Argon provides just enough trace 
      
      
      
      diffusion for initiation without quenching.
    • Alternative: Switch to Amine-Borane complexes (e.g., pyridine-borane). They are air-stable and provide a more controlled radical release, often resulting in cleaner profiles (See Lalevée references).

Q2: I am seeing a "double addition" or chloropentafluorosulfanylated byproduct.

Diagnosis: Rapid injection of reagents.

  • The Mechanism: If the local concentration of

    
     is too high relative to the alkene distribution during mixing, or if the reaction warms up too fast, you may get non-selective halogenation.
    
  • The Fix: Use a syringe pump for the initiator. Ensure rigorous stirring. If using a photo-redox catalyst, reduce light intensity to slow down the radical generation rate.

Q3: How do I handle the elimination step? I get a mixture of isomers.

Context: After adding


, you usually want the vinyl-

alkene. This requires dehydrochlorination.
  • The Trap: Using strong, small bases (e.g., NaOEt) often leads to thermodynamic mixtures or over-elimination.

  • The Fix: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or KOtBu in mild conditions.

    • Protocol: Treat the crude

      
      -chloro-
      
      
      
      intermediate with DBU (
      
      
      ) in
      
      
      at
      
      
      . This generally favors the E-isomer (trans) due to steric bulk of the
      
      
      group.

Advanced Troubleshooting Decision Tree

Use this logic flow to diagnose reaction failures in real-time.

Troubleshooting Problem Reaction Outcome? LowYield Low Conversion (SM Remaining) Problem->LowYield Messy Complex Mixture (Oligomers) Problem->Messy WrongProd Wrong Regioisomer Problem->WrongProd CheckO2 Check Oxygen Levels (Too much or too little?) LowYield->CheckO2 CheckSF5 Check SF5Cl Quality (Did it condense?) LowYield->CheckSF5 Dilute Dilute Reaction (Target 0.1M) Messy->Dilute Temp Lower Temp (-78°C) Messy->Temp Base Switch Base (Use DBU for elimination) WrongProd->Base

Caption: Figure 2: Diagnostic logic for


 derivatization failures. "SM" = Starting Material.

Reagent Selection Matrix

Not all initiators are created equal. Choose based on your lab's capabilities.

MethodInitiatorProsConsBest For
Dolbier

High conversion, proven track record.Pyrophoric, requires strict temp control (

).
Simple alkenes, gram-scale.
Photo-Redox

/ LED
Mild conditions (RT), high functional group tolerance.Requires photoreactor, potential for catalyst bleaching.Complex drug scaffolds.
Amine-Borane Pyridine-BoraneAir-stable, easy handling, no "green flame" risk.Slower reaction kinetics.Labs without strict air-free setups.
Umemoto Electrophilic

Avoids radical issues entirely.Reagent is difficult to synthesize/expensive.Electron-rich arenes (not alkenes).[1]

References

  • Dolbier, W. R., et al. "Efficient and Practical Synthesis of SF5-Containing Organic Compounds." Journal of Fluorine Chemistry, vol. 114, no. 2, 2002, pp. 127–130. Link

  • Ait-Mohand, S., & Dolbier, W. R. "New and Convenient Method for Incorporation of Pentafluorosulfanyl (SF5) Substituents into Aliphatic Organic Compounds." Organic Letters, vol. 4, no. 17, 2002, pp. 3013–3015. Link

  • Pentafluorosulfanyl Chloride Addition to Alkenes. BenchChem Protocols, 2025. Link

  • Umemoto, T., et al. "Discovery of Practical Production Processes for Arylsulfur Pentafluorides." Beilstein Journal of Organic Chemistry, vol. 8, 2012, pp. 461–471. Link

  • Lalevée, J., et al. "Amine–Borane Complex-Initiated SF5Cl Radical Addition on Alkenes." Beilstein Journal of Organic Chemistry, vol. 16, 2020, pp. 3069–3077. Link

  • Qing, F. L., et al. "Recent Advances in the Synthesis and Medicinal Chemistry of SF5 Compounds." ResearchGate Review, 2025. Link

Sources

overcoming low reactivity of 3-Bromo-5-(pentafluorosulfur)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SF5-BR-COOH-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Super-Trifluoromethyl" Paradox

You are likely reading this because your standard reaction protocols—which work perfectly on 3-bromo-5-(trifluoromethyl)benzoic acid—are failing with the pentafluorosulfanyl (SF₅) analog.

The Diagnosis: The "low reactivity" you are observing is likely not intrinsic inertness, but rather kinetic inhibition caused by the unique physicochemical duality of the SF₅ group.

  • Steric Bulk: The SF₅ group is significantly larger than a CF₃ group (comparable to a tert-butyl group). This creates a "steric wall" at the meta position, hindering the approach of catalysts or nucleophiles.

  • Solubility Schizophrenia: The SF₅ group is hyper-lipophilic, while the carboxylic acid (-COOH) is highly polar. This leads to poor solubility in both standard non-polar solvents (hexane/toluene) and polar aprotic solvents (DMF/DMSO), often resulting in micelle formation or aggregation that sequesters the reactive sites.

  • Catalyst Poisoning: The free carboxylic acid, combined with the electron-deficient ring, creates a species that can tightly bind Pd(II) intermediates, arresting the catalytic cycle.

This guide provides field-proven workarounds to reactivate this scaffold.

Module 1: Cross-Coupling Troubleshooting (Suzuki-Miyaura)

User Complaint: "The starting material remains unconsumed despite using Pd(PPh₃)₄ and heating."

Root Cause Analysis

The electron-withdrawing nature of SF₅ (-I effect) and -COOH should theoretically accelerate oxidative addition. However, the free acid is the culprit. It protonates the reactive Pd-species or forms unreactive carboxylate-bridged palladium dimers. Furthermore, the steric bulk of SF₅ hinders the transmetalation step if the incoming boronic acid is also bulky.

Protocol A: The "Protect First" Strategy (Recommended)

Validation: Converting the acid to an ester eliminates catalyst poisoning and fixes the solubility mismatch.

  • Esterification: Reflux starting material in MeOH with catalytic H₂SO₄ (4 hours).

    • Result: Methyl 3-bromo-5-(pentafluorosulfur)benzoate.

    • Benefit: The methyl ester is highly soluble in THF and Toluene.

  • Coupling:

    • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos or SPhos (4 mol%).

      • Why: Buchwald dialkylbiaryl phosphines (SPhos/XPhos) are electron-rich (boosting oxidative addition) and bulky (forcing reductive elimination on this crowded ring).

    • Base: K₃PO₄ (3.0 equiv).

    • Solvent: Toluene:Water (10:1) at 90°C.

Protocol B: The "Free Acid" Strategy (If protection is impossible)

If you must couple the free acid, you need a water-soluble catalytic system that tolerates carboxylates.

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%).

  • Base: Cs₂CO₃ (3.0 equiv) – Cesium is crucial for solubility.

  • Solvent: DMSO:Water (4:1) or DMF:Water.

  • Temperature: 100°C.

Decision Logic: Cross-Coupling

Suzuki_Troubleshooting Start Start: Reaction Stalled? Check_Acid Is the -COOH free? Start->Check_Acid Protect Esterify (MeOH/H2SO4) Check_Acid->Protect Yes (Recommended) Check_Ligand Ligand Used? Check_Acid->Check_Ligand No (Already Ester) Protect->Check_Ligand Switch_Ligand Switch to XPhos/SPhos Check_Ligand->Switch_Ligand PPh3 or dba Check_Base Base Used? Check_Ligand->Check_Base Already Buchwald Ligand Switch_Base Switch to Cs2CO3/DMSO Check_Base->Switch_Base Na2CO3/K2CO3

Figure 1: Decision matrix for optimizing Suzuki coupling of SF5-substituted aryl bromides.

Module 2: Amide Coupling (The -COOH Handle)

User Complaint: "HATU/EDC coupling yields are low (<30%); the amine won't attack."

Root Cause Analysis

The SF₅ group is electron-withdrawing, making the carbonyl carbon more electrophilic (good). However, the SF₅ group is bulky and sits in the meta position. If your amine is also bulky (e.g., a secondary amine or aniline), the transition state is sterically crowded. Standard activation (HATU/active ester) may be too slow, leading to hydrolysis of the active ester before amine attack.

The Solution: The Acid Chloride Pathway

Bypass the steric hindrance by generating the highly reactive acid chloride.

Step-by-Step Protocol:

  • Activation: Dissolve 3-Bromo-5-(pentafluorosulfur)benzoic acid in anhydrous DCM .

  • Reagent: Add Oxalyl Chloride (1.5 equiv) followed by DMF (2 drops, catalytic).

    • Note: Gas evolution (CO/CO₂) will be vigorous.

  • Conversion: Stir at Room Temp for 2 hours. Evaporate to dryness to remove excess oxalyl chloride.

  • Coupling: Redissolve the crude acid chloride in DCM. Add the Amine (1.1 equiv) and DIPEA (2.0 equiv) at 0°C.

    • Why: The acid chloride is small and highly electrophilic, overcoming the steric wall of the SF₅ group.

Module 3: The Nuclear Option (Metal-Halogen Exchange)

User Complaint: "Lithiation with n-BuLi yields only the debrominated product or starting material."

Root Cause Analysis
  • Proton Quench: The acidic proton on -COOH destroys the organolithium reagent immediately.

  • SF₅ Instability: While SF₅ is generally stable, it can degrade under the harsh conditions of t-BuLi or aggressive lithiation if the temperature isn't strictly controlled.

The Solution: Turbo-Grignard (Knochel-Hauser Base)

You must use Isopropylmagnesium Chloride - Lithium Chloride complex (iPrMgCl·LiCl) . This reagent allows for Bromine-Magnesium exchange at mild temperatures (-20°C to 0°C) and tolerates ester groups.

Prerequisite: You MUST protect the acid as an ester (Methyl or Ethyl) first.

Protocol:

  • Substrate: Methyl 3-bromo-5-(pentafluorosulfur)benzoate (1.0 equiv) in anhydrous THF.

  • Exchange: Cool to -20°C . Add iPrMgCl·LiCl (1.1 equiv) dropwise.

  • Incubation: Stir for 30–60 mins.

    • Monitoring: Quench a small aliquot with D₂O and check NMR/MS for deuterium incorporation.

  • Electrophile: Add your electrophile (Aldehyde, Ketone, etc.) at -20°C, then warm to RT.

Summary of Physicochemical Properties

Property3-Br-5-(CF₃)-Benzoic Acid3-Br-5-(SF₅)-Benzoic Acid Implication for Protocol
Hammett Constant (

)
0.540.68 Ring is more electron-deficient. Oxidative addition is faster; Nucleophilic attack is harder.
Lipophilicity (

)
0.881.51 drastically lower water solubility; requires DCM/Toluene.
Steric Volume (V_vdW) ~40 ų~75 ų Blocks meta approach; requires smaller electrophiles or acid chloride activation.
Acid Stability HighHigh Compatible with SOCl₂/H₂SO₄.

References

  • Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5).[1][2][3][4] Retrieved from [Link]

  • ResearchGate. (2005).[1] A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)benzoic acid (Comparative Data). Retrieved from [Link]

Sources

Validation & Comparative

The Pentafluorosulfanyl (SF5) Group: A "Super-Trifluoromethyl" Moiety for Modern Drug Design?

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Medicinal Chemists

In the vast toolkit of medicinal chemistry, fluorine-containing functional groups have become indispensable for optimizing the pharmacological profiles of drug candidates. The trifluoromethyl (CF3) group, in particular, is a well-established and frequently utilized moiety, present in numerous marketed drugs.[1] However, the quest for novel chemical space and improved drug properties has led to a growing interest in a lesser-known but powerful alternative: the pentafluorosulfanyl (SF5) group.[2] Often dubbed a "super-trifluoromethyl group," the SF5 moiety offers a unique combination of physicochemical properties that can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.[3][4]

This guide provides a comprehensive comparison of the SF5 and CF3 groups, offering insights into their respective strengths and weaknesses in the context of drug design. By examining their fundamental properties, synthetic accessibility, and impact on biological systems, we aim to equip researchers with the knowledge to strategically deploy these powerful tools in their drug discovery programs.

At a Glance: Key Physicochemical and Steric Properties

A fundamental understanding of the distinct electronic and steric nature of the SF5 and CF3 groups is crucial for their effective application. While both are strongly electron-withdrawing, they differ significantly in size and lipophilicity.[5][6]

PropertyPentafluorosulfanyl (SF5)Trifluoromethyl (CF3)Key Implications in Drug Design
Size (Van der Waals Volume) Larger (marginally smaller than a tert-butyl group)[7]SmallerCan influence conformational preferences and interactions with binding pockets. The greater steric demand of the SF5 group can encumber rotational freedom.[6][8]
Lipophilicity (Hansch parameter, π) More lipophilic (π ≈ 1.5)Less lipophilic (π ≈ 0.88)Significantly impacts membrane permeability, solubility, and protein binding. Increased lipophilicity of SF5 can enhance bioavailability.[9]
Electronic Effect (Hammett parameter, σp) Strongly electron-withdrawing (σp ≈ 0.68)Strongly electron-withdrawing (σp ≈ 0.54)Modulates pKa of nearby functional groups, influences metabolic stability, and can alter target binding interactions. SF5 has a greater inductive effect (σI = 0.55) compared to CF3 (σI = 0.39).[10]
Stability High thermal and chemical stability[9]High thermal and chemical stabilityBoth groups are generally resistant to metabolic degradation.
Hydrogen Bond Accepting Potential WeakWeakUnlikely to participate in direct hydrogen bonding as an acceptor.

Delving Deeper: A Head-to-Head Comparison

Lipophilicity and Membrane Permeability: The SF5 Advantage

One of the most significant distinctions between the SF5 and CF3 groups lies in their contribution to a molecule's lipophilicity. The SF5 group is considerably more lipophilic than the CF3 group.[6][8] This enhanced lipophilicity can be a double-edged sword. On one hand, it can improve a drug's ability to cross biological membranes, potentially leading to better oral bioavailability and central nervous system (CNS) penetration.[9] On the other hand, excessive lipophilicity can lead to poor solubility, increased plasma protein binding, and non-specific toxicity.

Experimental Protocol: Determining Lipophilicity (LogP/LogD)

A standard method for experimentally determining lipophilicity is the shake-flask method for measuring the partition coefficient (LogP) between n-octanol and water.

Workflow:

G cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis prep1 Dissolve compound in n-octanol ext1 Mix equal volumes of organic and aqueous phases prep1->ext1 prep2 Prepare aqueous buffer (pH 7.4 for LogD) prep2->ext1 ext2 Shake vigorously to allow for partitioning ext1->ext2 ext3 Centrifuge to separate phases ext2->ext3 ana1 Measure compound concentration in each phase (e.g., by UV-Vis or LC-MS) ext3->ana1 ana2 Calculate LogP or LogD ana1->ana2

Figure 1. A simplified workflow for the experimental determination of LogP/LogD using the shake-flask method.

Electronic Effects: Modulating Acidity, Basicity, and Reactivity

Both the SF5 and CF3 groups are potent electron-withdrawing groups due to the high electronegativity of the fluorine atoms.[9] This property can significantly influence the pKa of nearby acidic or basic centers in a molecule. For instance, attaching an SF5 or CF3 group to an aromatic ring can increase the acidity of a phenolic hydroxyl group or decrease the basicity of an aniline nitrogen. This modulation of pKa can have profound effects on a drug's solubility, ionization state at physiological pH, and its ability to interact with its biological target. The SF5 group is generally considered to be a stronger electron-withdrawing group than the CF3 group, as reflected in its larger Hammett parameter.[10]

Metabolic Stability: A Shield Against Degradation

The inherent strength of the sulfur-fluorine and carbon-fluorine bonds makes both the SF5 and CF3 groups highly resistant to metabolic degradation.[5][9] This is a significant advantage in drug design, as it can prevent the formation of potentially toxic metabolites and prolong the drug's half-life in the body.[9] The SF5 group, in particular, has been shown to be exceptionally stable metabolically.[5] This robustness can be particularly beneficial for targeting metabolic hotspots within a lead compound.

Experimental Protocol: In Vitro Metabolic Stability Assay

The metabolic stability of a compound is often assessed by incubating it with liver microsomes, which contain a high concentration of cytochrome P450 enzymes.

Workflow:

G cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis inc1 Prepare incubation mixture: - Test compound - Liver microsomes - NADPH (cofactor) inc2 Incubate at 37°C inc1->inc2 sam1 Take aliquots at various time points inc2->sam1 sam2 Quench the reaction (e.g., with cold acetonitrile) sam1->sam2 ana1 Analyze remaining parent compound by LC-MS/MS sam2->ana1 ana2 Calculate in vitro half-life (t1/2) and intrinsic clearance (CLint) ana1->ana2

Figure 2. A generalized workflow for an in vitro metabolic stability assay using liver microsomes.

Synthetic Accessibility: The Practical Hurdle for SF5

Despite its attractive properties, the broader adoption of the SF5 group in drug discovery has been hampered by challenges in its synthetic introduction.[2] The reagents required for pentafluorosulfanylation are often gaseous and highly reactive, necessitating specialized handling techniques.[11] In contrast, a wide array of reliable and scalable methods for trifluoromethylation are readily available, making the CF3 group a more convenient choice for many medicinal chemists. However, recent advances in synthetic methodology are beginning to make SF5-containing building blocks more accessible, which may pave the way for its more widespread use.[11]

Case Studies: SF5 and CF3 in Action

While the CF3 group is ubiquitous in pharmaceuticals, the SF5 group is still an emerging player. However, its potential has been demonstrated in several preclinical studies and in the agrochemical field.

For instance, in a study on meta-diamide insecticides, a compound containing an SF5 group showed high insecticidal activity and excellent selectivity, demonstrating that the pentafluorosulfanyl moiety can be an attractive functionality for crop-protecting agents.[12] In another example, the replacement of a CF3 group with an SF5 group in a series of neurokinin 1 (NK1) receptor antagonists led to compounds with comparable or only slightly reduced binding affinity compared to the approved drug aprepitant (which contains two CF3 groups).[2] These studies highlight the potential of the SF5 group to serve as a bioisosteric replacement for the CF3 group, offering a different set of physicochemical properties to fine-tune a molecule's activity and ADME profile.[4]

Conclusion: Choosing the Right Tool for the Job

The decision to incorporate an SF5 or a CF3 group into a drug candidate should be a strategic one, based on a thorough understanding of their respective properties and the specific goals of the optimization process.

Logical Relationship Diagram:

G cluster_goal Drug Design Goal cluster_choice Functional Group Choice cluster_outcome Potential Outcomes goal Improve Pharmacokinetic Profile sf5 Incorporate SF5 Group goal->sf5 Need for significant lipophilicity boost or steric modulation cf3 Incorporate CF3 Group goal->cf3 Established synthetic feasibility is a priority outcome_sf5 Increased Lipophilicity Enhanced Membrane Permeability Exceptional Metabolic Stability Greater Steric Influence sf5->outcome_sf5 outcome_cf3 Moderate Lipophilicity Increase Good Metabolic Stability Well-Established Synthetic Routes Smaller Steric Footprint cf3->outcome_cf3

Sources

The Emergence of the Pentafluorosulfanyl Group in Drug Discovery: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly turning their attention to underexplored functional groups. Among these, the pentafluorosulfanyl (SF5) group has emerged as a compelling bioisostere, often dubbed a "super-trifluoromethyl" group.[1][2] This guide provides an in-depth comparison of SF5-substituted compounds with their common analogues, supported by experimental data, to illuminate the strategic advantages of incorporating this unique moiety in drug design.

The Allure of the SF5 Group: A Physicochemical Powerhouse

The SF5 group, composed of a central sulfur atom bonded to five fluorine atoms, possesses a unique combination of steric and electronic properties that set it apart from other common functional groups in medicinal chemistry, such as the trifluoromethyl (-CF3) and tert-butyl (-tBu) groups.[3][4] These distinct characteristics can profoundly influence a molecule's biological activity and pharmacokinetic profile.

Key Physicochemical Properties: A Head-to-Head Comparison

The strategic replacement of a functional group with a bioisostere is a cornerstone of modern drug design. The SF5 group offers a compelling alternative to more traditional moieties, providing a unique blend of size, lipophilicity, and electronic influence. The table below summarizes the key physicochemical parameters of the SF5 group in comparison to the -CF3, -tBu, and other relevant groups.

Property-SF5-CF3-tBu-NO2-Cl
**Molecular Volume (ų) **55.4[3]42.676.9[3]26.919.8
Hansch Lipophilicity Parameter (π) 1.23[3]0.88[3]1.98-0.280.71
Hammett Constant (σp) 0.68[3]0.53[3]-0.200.780.23
Electronegativity (Pauling Scale) ~3.65~3.36~2.55-~3.16

Causality Behind the Choice: The data clearly illustrates that the SF5 group occupies a unique space. It is sterically larger than a -CF3 group but smaller than a -tBu group, allowing it to probe protein binding pockets in a distinct manner.[3] Its high lipophilicity, greater than that of -CF3, can enhance membrane permeability and improve oral bioavailability.[2] Furthermore, its strong electron-withdrawing nature, as indicated by its high Hammett constant, can significantly modulate the pKa of nearby functionalities and influence metabolic stability.[2][3]

Structure-Activity Relationship (SAR) Insights from SF5-Substituted Compounds

The true value of the SF5 group is realized when examining its impact on the biological activity of drug candidates. Numerous studies have demonstrated that the introduction of an SF5 moiety can lead to significant improvements in potency, selectivity, and metabolic stability.

Case Study 1: Enhancing Potency in Insecticides

In the development of novel meta-diamide insecticides, the replacement of other halogenated groups with an SF5 moiety led to a compound with exceptional insecticidal activity. A 2,6-dimethyl-substituted compound containing an SF5 group displayed excellent potency against the 3rd instar larvae of Plutella xylostella.[3] This enhanced activity can be attributed to the optimal combination of lipophilicity and electronic properties conferred by the SF5 group, which likely improves transport to the target site and binding to the GABA receptor.[3]

CompoundSubstituentInsecticidal Activity (Eating Area %)
4d -SF5 0-5%
4a-H>50%
4b-CH320-50%
4c-Br5-20%

Data adapted from Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides.[3]

Case Study 2: Modulating Kinase Inhibition

The unique steric and electronic properties of the SF5 group make it an attractive substituent for kinase inhibitors, where precise interactions within the ATP-binding pocket are crucial for potency and selectivity. While a direct co-crystal structure of an SF5-inhibitor bound to a kinase is not yet publicly available, molecular docking studies have provided valuable insights. For instance, in the design of NK1 receptor ligands, the SF5 group was found to occupy a similar position to one of the CF3 groups of the known drug aprepitant, leading to comparable binding affinities.[5] In another study on p97 ATPase inhibitors, however, the SF5-analogue was surprisingly less active than its CF3 counterpart, highlighting that the effects of SF5 substitution are highly context-dependent and not a universal solution for improving potency.[6] This underscores the importance of careful structural and computational analysis in guiding the design of SF5-containing inhibitors.

Enhancing Metabolic Stability: A Key Advantage of the SF5 Group

Experimental Protocol: In Vitro Microsomal Stability Assay

To empirically validate the metabolic stability of a novel SF5-substituted compound, a standard in vitro microsomal stability assay is employed.

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Test compound (SF5-substituted and analogues)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl2)

  • Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare working solutions of the test and control compounds in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a 96-well plate, combine the phosphate buffer, MgCl2, and the test compound solution. Pre-warm the plate to 37°C.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well. For negative controls, add buffer instead of the NADPH system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), add the cold stopping solution to the respective wells to terminate the reaction.

  • Protein Precipitation: Centrifuge the plate to pellet the microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression will give the elimination rate constant (k). From this, the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.

Self-Validation: The inclusion of well-characterized positive controls with known metabolic fates serves as an internal validation for the assay's performance. Comparing the metabolic stability of the SF5-compound to its non-fluorinated or CF3-substituted analogue under identical conditions provides a direct measure of the SF5 group's impact.

Synthetic Strategies for Introducing the SF5 Group

The growing interest in SF5-substituted compounds has spurred the development of synthetic methodologies to introduce this unique functionality. Two of the most common and versatile methods are the oxidative fluorination of diaryl disulfides and the radical addition of pentafluorosulfanyl chloride (SF5Cl) to unsaturated systems.

Method 1: Oxidative Fluorination of Diaryl Disulfides

This method provides a direct route to aryl-SF5 compounds from readily available diaryl disulfides.

Diagram of Workflow:

A Diaryl Disulfide B Oxidative Fluorination (e.g., AgF2, F2, or Cl2/KF) A->B C Aryl-SF5 Compound B->C

Caption: Oxidative fluorination of diaryl disulfides to aryl-SF5 compounds.

Detailed Protocol: Synthesis of 4-Pentafluorosulfanyl-nitrobenzene

This protocol is adapted from established literature procedures and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: To a dry reaction vessel, add 4,4'-dinitrophenyl disulfide (1.0 eq) and potassium fluoride (KF, 10 eq).

  • Solvent: Add anhydrous acetonitrile as the solvent.

  • Chlorination: While stirring the suspension, slowly bubble chlorine gas (Cl2) through the mixture at room temperature. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Formation of Ar-SF4Cl: The intermediate, 4-nitrophenylsulfur chlorotetrafluoride, is formed in this step.

  • Fluoride Exchange: Add a fluorinating agent such as zinc fluoride (ZnF2, 2 eq) to the reaction mixture.

  • Heating: Heat the mixture to reflux and monitor the conversion of the Ar-SF4Cl intermediate to the final Ar-SF5 product by 19F NMR spectroscopy.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-pentafluorosulfanyl-nitrobenzene.

Method 2: Radical Addition of SF5Cl to Alkenes and Alkynes

This method is particularly useful for the synthesis of aliphatic and vinyl-SF5 compounds. The reaction is typically initiated by a radical initiator such as triethylborane (Et3B).

Diagram of Workflow:

A Alkene or Alkyne B SF5Cl + Radical Initiator (e.g., Et3B/O2) A->B C Chloro-pentafluorosulfanyl-alkane/alkene B->C

Sources

biological activity of 3-Bromo-5-(pentafluorosulfur)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Biological Activity of 3-Bromo-5-(pentafluorosulfur)benzoic Acid Derivatives: A Comparative Analysis

Executive Summary In the high-stakes landscape of medicinal chemistry, the "methyl-to-trifluoromethyl" switch is a standard tactic. However, the 3-Bromo-5-(pentafluorosulfur)benzoic acid scaffold represents the next evolution in fluorinated bioisosteres. This guide evaluates the biological performance of derivatives generated from this "dual-handle" scaffold, comparing them directly to their trifluoromethyl (


) and halogenated analogues.

The presence of the pentafluorosulfanyl (


) group—often termed the "super-trifluoromethyl"—confers unique physicochemical properties: higher lipophilicity, superior metabolic stability, and a distinct square-pyramidal steric profile. These derivatives are particularly effective in meta-diamide insecticides , antimalarial agents , and kinase inhibitors  where filling a hydrophobic pocket is critical for potency.

Technical Deep Dive: The Advantage

The core scaffold, 3-Bromo-5-(pentafluorosulfur)benzoic acid (CAS 1180675-98-2), serves as a versatile building block. Its biological activity is driven by the specific properties of the


 moiety compared to the standard 

group.
Mechanism of Action & Physicochemical Impact[1]
  • Electronic Modulation: The

    
     group is strongly electron-withdrawing (
    
    
    
    ,
    
    
    ), exceeding that of
    
    
    (
    
    
    ). This increases the acidity of the benzoic acid moiety (lower pKa), potentially enhancing electrostatic interactions in the binding pocket.
  • Steric "Square Pyramid": Unlike the rotational symmetry of the tetrahedral

    
     group, the 
    
    
    
    group has a rigid octahedral geometry (with one vertex attached to the ring). This creates a larger "buried volume" (
    
    
    ~69% vs ~60% for
    
    
    ), allowing these derivatives to fill large hydrophobic cavities more effectively.
  • Metabolic Shielding: The C-S bond in aromatic

    
     compounds is chemically inert and highly resistant to P450-mediated oxidative metabolism, often extending the half-life (
    
    
    
    ) of the drug candidate.

Comparative Performance Analysis

This section compares derivatives of the 3-bromo-5-SF5 scaffold against the industry-standard 3-bromo-5-CF3 scaffold.

Table 1: Physicochemical & Structural Comparison
Feature

Derivatives

Derivatives
Impact on Bioactivity
Lipophilicity (

LogP)
+0.6 to +1.2 vs H+0.5 to +0.8 vs H

increases membrane permeability and blood-brain barrier penetration.
Electronegativity (

)
0.680.54Stronger electron withdrawal stabilizes metabolic soft spots on the ring.
Steric Volume (

)
~69% (Rigid)~60% (Rotatable)

provides a "lock-and-key" fit for larger hydrophobic pockets.
Metabolic Stability High (Resistant to hydrolysis)Moderate to High

often prevents rapid clearance better than

.
Case Study: Insecticidal & Antiparasitic Activity

In studies involving meta-diamide insecticides , replacing a


 group with an 

group on the benzamido ring resulted in:
  • Increased Potency: Lower

    
     values against lepidopteran pests due to tighter binding in the ryanodine receptor.
    
  • Selectivity: The steric bulk of

    
     improved selectivity for insect receptors over mammalian counterparts.
    
  • Antimalarial Analogs: In mefloquine derivatives, the

    
     analogue showed a longer half-life and maintained potency against chloroquine-resistant P. falciparum strains.
    

Experimental Protocols

To validate the biological activity of these derivatives, the following workflows are recommended.

Protocol A: Synthesis of Biaryl Amide Derivatives

Use this protocol to generate the active library from the raw scaffold.

  • Amide Coupling (The "Head"):

    • Dissolve 3-Bromo-5-(pentafluorosulfur)benzoic acid (1.0 eq) in DCM.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min.

    • Add the target amine (

      
      , 1.1 eq). Stir at RT for 12h.
      
    • Checkpoint: Verify amide formation via LC-MS (Target Mass + Amine).

  • Suzuki-Miyaura Coupling (The "Tail"):

    • Dissolve the bromo-amide intermediate in 1,4-dioxane/water (4:1).

    • Add Aryl-Boronic acid (1.5 eq),

      
       (3.0 eq), and 
      
      
      
      (5 mol%).
    • De-gas with

      
       and heat to 90°C for 4h.
      
    • Purification: Flash chromatography (Hexane/EtOAc).[1]

Protocol B: Microsomal Stability Assay

Use this to quantify the metabolic advantage of the


 group.
  • Incubation: Incubate test compound (1 µM) with liver microsomes (human/mouse, 0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot samples at 0, 15, 30, and 60 min. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time.

    • 
      .
      

Visualization of Workflows

Figure 1: The "Dual-Handle" Derivatization Workflow

This diagram illustrates how the 3-Bromo-5-SF5 scaffold is transformed into active biological agents.

SynthesisWorkflow cluster_properties Key Structural Features Scaffold 3-Bromo-5-(SF5) Benzoic Acid Amide Intermediate: 3-Bromo-5-(SF5) Benzamide Scaffold->Amide Amide Coupling (HATU, R-NH2) FinalDrug Final Product: 3-Aryl-5-(SF5) Benzamide Amide->FinalDrug Suzuki Coupling (Ar-B(OH)2, Pd) SF5 SF5 Group: Lipophilicity & Metabolic Shield Bromo Bromo Group: Synthetic Handle

Caption: Step-wise transformation of the scaffold into bioactive molecules, utilizing the orthogonal reactivity of the carboxylic acid and bromine functionalities.

Figure 2: Bioisostere Decision Logic ( vs )

Use this logic tree to determine when to deploy the


 scaffold in your drug discovery campaign.

DecisionTree Start Lead Compound has 3-CF3-Benzoic Acid Motif CheckMetab Is Metabolic Stability Poor? Start->CheckMetab CheckPotency Is Potency Limited by Hydrophobic Fit? CheckMetab->CheckPotency No issue SwitchSF5 Switch to 3-SF5 Scaffold CheckMetab->SwitchSF5 Yes (Oxidation prone) CheckPotency->SwitchSF5 Pocket is large/hydrophobic KeepCF3 Maintain 3-CF3 Scaffold CheckPotency->KeepCF3 Pocket is small

Caption: Strategic decision framework for transitioning from Trifluoromethyl to Pentafluorosulfanyl scaffolds to optimize lead compounds.

References

  • Wipf, P., et al. (2015). Synthesis and Biological Evaluation of Pentafluorosulfanyl Analogs of Mefloquine.Journal of Medicinal Chemistry .

  • Santeusanio, S., et al. (2022). Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications.Frontiers in Chemistry .

  • Tokunaga, E., et al. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement.Angewandte Chemie International Edition .

  • PubChem. (2025).[2] 3-Bromo-5-(pentafluorosulfur)benzoic acid Compound Summary.National Library of Medicine .

  • Gao, B., et al. (2015). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides.Molecules .[2][3][4][5][6][7][8][9][10][11][12][13]

Sources

Comparative Stability Guide: Pentafluorosulfanyl (SF₅) vs. Trifluoromethyl (CF₃)

[1][2][3]

Executive Summary

In the landscape of high-performance medicinal chemistry, the Pentafluorosulfanyl (SF₅) group has emerged as the "Super-Trifluoromethyl."[1] While the Trifluoromethyl (CF₃) group remains the industry standard for modulating lipophilicity and metabolic stability, the SF₅ group offers a distinct hypervalent alternative.[2]

This guide objectively compares these two fluorinated motifs, revealing that while SF₅ offers superior metabolic protection and lipophilicity, it introduces specific vulnerabilities in thermal and reductive stability due to the weaker C–S bond compared to the C–C bond of the CF₃ group.

Part 1: Physicochemical & Structural Analysis

To understand stability differences, one must first quantify the steric and electronic environments. The SF₅ group is not merely a "larger CF₃"; it is a square-pyramidal hypervalent sulfur moiety that imposes unique geometric constraints.[3]

Table 1: Comparative Physicochemical Properties[2]
PropertyTrifluoromethyl (–CF₃)Pentafluorosulfanyl (–SF₅)Impact on Stability/Performance
Geometry Tetrahedral (

)
Square Pyramidal (

)
SF₅ provides a larger "metabolic shield" against enzymatic attack.
Steric Bulk (Volume) ~42 ų (similar to Isopropyl)~79 ų (similar to tert-Butyl)SF₅ creates significant steric hindrance, preventing close approach of CYP450 enzymes.
Electronegativity (

)
0.540.68SF₅ is more electron-withdrawing, strongly deactivating the aromatic ring against oxidation.
Lipophilicity (

)
+0.88+1.23SF₅ increases logP significantly, potentially altering membrane permeability and metabolic clearance.
Bond Energy (C–X) C–C: ~347 kJ/molC–S: ~272 kJ/molCritical Weakness: The C–S bond is the primary failure point for SF₅ under thermal/reductive stress.
Visualization: Steric & Electronic Landscape

The following diagram maps the logical relationship between steric bulk, electronegativity, and the resulting stability profiles.

SF5_vs_CF3_ComparisonCF3Trifluoromethyl (-CF3)(Benchmark)StericsSteric DemandCF3->Sterics~Isopropyl sizeElectronicsElectronic Effect(Hammett Sigma)CF3->ElectronicsStrong EWGBondStrengthAnchor Bond Strength(C-C vs C-S)CF3->BondStrengthHigh (C-C)ThermalThermal/Chemical StabilityCF3->ThermalSuperior ResistanceSF5Pentafluorosulfanyl (-SF5)(Hypervalent)SF5->Sterics~t-Butyl sizeSF5->ElectronicsExtreme EWGSF5->BondStrengthModerate (C-S)MetabolicMetabolic Stability(Enzymatic)SF5->MetabolicSuperior BlockingSterics->MetabolicSteric ShieldingElectronics->MetabolicDeactivates OxidationBondStrength->ThermalDetermines Limit

Caption: Causal map illustrating how SF5's superior steric shielding improves metabolic stability, while its weaker C-S anchor bond compromises thermal stability relative to CF3.[3][1][4][5][6]

Part 2: Chemical Stability Profile

Hydrolytic Stability (Acid/Base)

Both groups exhibit exceptional resistance to hydrolysis due to the "fluorine sheath" effect. The dense electron cloud of the fluorine atoms protects the central carbon or sulfur atom from nucleophilic attack.

  • Acidic Conditions: Both –CF₃ and –SF₅ are stable in concentrated mineral acids (e.g., H₂SO₄, HCl) at ambient temperatures.

  • Basic Conditions: Both are generally resistant, though the strong electron-withdrawing nature of SF₅ can make the adjacent ring protons more acidic, potentially leading to side reactions on the scaffold rather than the group itself.

Thermal and Reductive Stability (The Failure Mode)

This is the key differentiator.

  • Mechanism: The C–F and S–F bonds are among the strongest in organic chemistry. However, the stability of the group attached to a scaffold depends on the anchor bond.[7]

  • The Weak Link: The C–S bond (connecting SF₅ to the aromatic ring) has a bond dissociation energy (BDE) of ~272 kJ/mol, significantly lower than the C–C bond (~347 kJ/mol) anchoring a CF₃ group.

  • Consequence: Under extreme thermal stress (>400°C) or strong reductive conditions (e.g., dissolving metal reductions), the SF₅ group is more likely to undergo homolytic cleavage at the C–S bond, leading to desulfurization or radical fragmentation.

Part 3: Metabolic Stability & Biological Performance

In drug discovery, SF₅ is often deployed when a CF₃-containing lead compound suffers from rapid metabolic clearance.

The "Metabolic Blocking" Effect

Metabolic enzymes (primarily Cytochrome P450s) require physical access to the substrate to oxidize C–H bonds.

  • Steric Shielding: The square-pyramidal geometry of SF₅ creates a larger "shadow" than the tetrahedral CF₃. This effectively blocks metabolic hotspots not just at the para position, but also sterically hinders access to meta positions.

  • Lipophilicity Modulation: While SF₅ increases lipophilicity (LogP), which typically increases metabolic clearance, its extreme electronic deactivation of the ring often counteracts this by making the ring electron-deficient and resistant to oxidative attack (e.g., arene oxide formation).

Case Study: Mefloquine Analogs

Research into antimalarial agents demonstrated that replacing the CF₃ group of mefloquine with SF₅ resulted in:

  • Increased Half-life: The SF₅ analog showed a longer biological half-life due to reduced metabolic clearance.

  • Maintained Potency: The biological activity was retained, validating SF₅ as a true bioisostere.

Part 4: Experimental Protocols

Protocol A: Comparative Microsomal Stability Assay

Objective: To quantify the intrinsic clearance (

Reagents:

  • Pooled Liver Microsomes (Human/Rat)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase)

  • Phosphate Buffer (100 mM, pH 7.4)

Workflow:

  • Preparation: Prepare 10 mM stock solutions of the CF₃-analog and SF₅-analog in DMSO. Dilute to 1 µM working concentration in phosphate buffer.

  • Incubation:

    • Pre-incubate microsomes (0.5 mg/mL) with test compounds at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH regenerating system.

  • Sampling: Aliquot 50 µL samples at T=0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add 150 µL ice-cold acetonitrile containing internal standard (e.g., Warfarin) to precipitate proteins.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% Remaining) vs. time. The slope

    
     determines half-life (
    
    
    ).
Protocol B: Forced Degradation (Hydrolytic Stress)

Objective: To verify the chemical inertness of the C–S vs C–C anchor.

Workflow:

  • Acid Stress: Dissolve compound (1 mg/mL) in 1N HCl. Reflux at 80°C for 24 hours.

  • Base Stress: Dissolve compound (1 mg/mL) in 1N NaOH. Reflux at 80°C for 24 hours.

  • Oxidative Stress: Treat with 3% H₂O₂ at Room Temp for 24 hours.

  • Monitoring: Analyze via HPLC-UV/Vis at T=0, 4h, and 24h.

    • Pass Criteria: >95% recovery of parent compound.

    • Note: SF₅ compounds typically pass this easily. If degradation occurs, check for cleavage of the aromatic ring rather than the SF₅ group itself.

Part 5: Visualizing the Metabolic Workflow

Stability_Workflowcluster_chemChemical Stability Screencluster_bioMetabolic Stability ScreenStartCandidate Selection(CF3 vs SF5)AcidAcid Hydrolysis(1N HCl, 80°C)Start->AcidMicrosomeMicrosomal Stability(t1/2 determination)Start->MicrosomeThermalThermal Stress(>200°C)Acid->ThermalIf StableDecisionSelection DecisionThermal->DecisionSF5 Risk: C-S CleavageMetIDMetabolite ID(LC-MS/MS)Microsome->MetIDIdentify Soft SpotsMetID->DecisionSF5 Benefit: Blocked Sites

Caption: Workflow for parallel assessment of chemical and metabolic stability, highlighting the specific risk/benefit decision points for SF5 deployment.

References

  • Structure−Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. eScholarship.org. [Link]

  • Do the -SF5 Groups Improve the Explosive Properties of Fluorine-Containing Compounds? Preprints.org. [Link]

  • Reactions of Organic Pentafluorosulfanyl-Containing Compounds. ResearchGate. [Link]

  • Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. NIH / PubMed. [Link]

  • Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation. PubMed. [Link][8]

  • Guidance for Industry: Stability Testing of New Drug Substances and Products. FDA. [Link]

A Senior Application Scientist’s Guide to the Structural Validation of 3-Bromo-5-(pentafluorosulfur)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The SF₅ Moiety and the Imperative of Rigorous Structural Validation

The pentafluorosulfur (SF₅) group has emerged as a fascinating and highly sought-after substituent in modern medicinal chemistry and materials science. Its unique properties—strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability—make it a compelling bioisostere for groups like trifluoromethyl (CF₃) and tert-butyl.[1] When incorporated into an aromatic scaffold such as 3-Bromo-5-(pentafluorosulfur)benzoic acid, it creates a powerful building block for novel pharmaceuticals and agrochemicals.[2][3]

However, the very complexity and reactivity of reagents used in SF₅ chemistry necessitate an uncompromising approach to structural validation. Ambiguities in substitution patterns or the presence of isomeric impurities can derail a research program, leading to wasted resources and misinterpreted biological data. This guide provides an in-depth, comparative framework for the definitive structural elucidation of 3-Bromo-5-(pentafluorosulfur)benzoic acid and its derivatives. We will move beyond simply listing techniques and instead delve into the causality of our experimental choices, presenting a self-validating workflow that ensures the highest degree of scientific integrity.

The Orthogonal Approach: A Triad of Core Analytical Techniques

No single technique can provide absolute structural proof. A robust validation strategy relies on an orthogonal approach, where multiple independent methods provide complementary pieces of the structural puzzle. For complex organofluorine molecules like our target derivatives, the triad of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and single-crystal X-ray Crystallography forms the gold standard.

cluster_0 Orthogonal Validation Strategy cluster_1 Data Integration & Final Validation Compound Synthesized Compound (3-Bromo-5-(SF₅)benzoic acid derivative) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR Connectivity & Environment MS Mass Spectrometry (HRMS, ESI/EI) Compound->MS Molecular Weight & Formula Xray X-ray Crystallography (Definitive Structure) Compound->Xray 3D Spatial Arrangement Conclusion Unambiguous Structural Confirmation NMR->Conclusion MS->Conclusion Xray->Conclusion cluster_0 X-ray Crystallography Logic NMR_MS NMR & MS Data Suggest: • Correct Formula • Correct Connectivity Hypothesis Hypothesized Structure: 3-Bromo-5-(SF₅)benzoic acid NMR_MS->Hypothesis Xray Single Crystal X-ray Diffraction Hypothesis->Xray Test Hypothesis Structure Solved 3D Crystal Structure Xray->Structure Provides Definitive Proof

Sources

Bioisosteric Replacement of CF3 with SF5: A Strategic Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pentafluorosulfanyl (SF₅) group is frequently termed the "super-trifluoromethyl" group.[1][2] While it shares the high electronegativity and lipophilicity of the trifluoromethyl (CF₃) group, it offers distinct structural and physicochemical advantages—most notably its square pyramidal geometry and superior hydrolytic stability.

This guide provides a technical roadmap for medicinal chemists considering this bioisosteric replacement. It moves beyond simple substitution to analyze the causal impact on pharmacokinetics (PK), metabolic stability, and binding affinity.[2]

Part 1: Physicochemical Comparative Analysis[2][3]

To deploy the SF₅ group effectively, one must understand how it diverges from CF₃.[2] The primary error researchers make is assuming SF₅ is merely a "heavier" CF₃.[2] In reality, the geometry changes the vector of engagement with the target protein.

Comparative Data Matrix
PropertyTrifluoromethyl (–CF₃)Pentafluorosulfanyl (–SF₅)Impact on Drug Design
Geometry Tetrahedral (

)
Square Pyramidal (

)
SF₅ fills "deep" hydrophobic pockets better but may clash in shallow clefts.[2]
Electronegativity 3.36 (Pauling)3.65 (Pauling)SF₅ is more electron-withdrawing, lowering the pKa of neighboring acidic centers more effectively.[2]
Hammett Constant (

)
0.540.68Stronger inductive effect; deactivates aromatic rings against metabolic oxidation more potently.[2]
Lipophilicity (

)
0.881.51SF₅ significantly increases LogP, enhancing membrane permeability but potentially increasing plasma protein binding.[2]
Steric Volume ~ Isopropyl group~ tert-Butyl groupSF₅ is bulky.[2] If the binding pocket is tight around CF₃, SF₅ will likely abolish activity.[2]
Hydrolytic Stability High (but susceptible to specific enzymatic hydrolysis)Extreme (Resistant to strong acid/base)SF₅ survives harsh metabolic conditions that might degrade CF₃.[2]
Decision Logic: When to Swap?

The following decision tree illustrates the logical flow for determining if an SF₅ replacement is chemically viable.

SF5_Decision_Logic Start Lead Compound with -CF3 Check_Metabolism Is the CF3 site or adjacent ring metabolically labile? Start->Check_Metabolism Check_Pocket Is there steric tolerance (approx 20% volume increase)? Check_Metabolism->Check_Pocket Yes (Need Stability) Check_Metabolism->Check_Pocket No (Seeking Potency) Check_LogP Is current LogP < 3.5? Check_Pocket->Check_LogP Yes Action_Stop_Steric STOP: High risk of steric clash Check_Pocket->Action_Stop_Steric No Action_Swap PROCEED: Synthesis of SF5 Analog Check_LogP->Action_Swap Yes Action_Stop_Solubility STOP: Risk of poor solubility Check_LogP->Action_Stop_Solubility No (SF5 will increase LogP further)

Figure 1: Strategic decision tree for evaluating the viability of SF₅ bioisosteric replacement.

Part 2: Synthesis Protocols

Historically, the use of SF₅ was limited by the requirement for handling gaseous SF₅Cl or SF₅Br. Modern protocols utilize "gas-free" reagents or stabilized solutions, making this accessible in standard organic labs.[2]

Protocol: Radical Pentafluorosulfanylation of Alkenes/Alkynes

This is the most robust method for introducing an SF₅ group into an aliphatic chain, which can then be cyclized or coupled.[2]

Reagents:

  • SF₅-Donor: SF₅Cl (generated in situ or used as a hexane solution).[2]

  • Initiator: Triethylborane (Et₃B) or UV light.[2]

  • Solvent: Dichloromethane (DCM) or Hexane.[2]

Step-by-Step Methodology:

  • Preparation (Gas-Free Method):

    • In a glovebox or well-ventilated hood, combine Potassium Fluoride (KF), Sulfur (

      
      ), and Trichloroisocyanuric acid (TCICA) in acetonitrile.[2]
      
    • This generates SF₅Cl in situ without high-pressure cylinders [1].[2]

  • Addition Reaction:

    • Dissolve the terminal alkyne/alkene substrate in anhydrous hexane/DCM (0.1 M).

    • Add the SF₅Cl solution (1.2 equivalents).[2]

    • Cool to -40°C.[2]

    • Slowly add Et₃B (0.1 eq, 1M in hexane) via syringe pump to control the radical exotherm.[2]

  • Workup:

    • Quench with saturated NaHCO₃.[2]

    • Extract with pentane (SF₅ compounds are often volatile; avoid high-vacuum rotary evaporation if molecular weight is low).[2]

  • Elimination (Optional for Alkyne restoration):

    • Treat the resulting

      
      -chloro-SF₅ intermediate with ethanolic KOH to eliminate HCl, yielding the SF₅-alkyne or alkene.[2]
      
Synthetic Workflow Diagram

Synthesis_Workflow Reagents Reagents: KF + S8 + TCICA Generation In Situ Generation of SF5Cl Reagents->Generation Radical_Add Radical Addition (Et3B, -40°C) Generation->Radical_Add SF5 Radical Substrate Substrate: Terminal Alkyne/Alkene Substrate->Radical_Add Intermediate Intermediate: Beta-Chloro-SF5 Radical_Add->Intermediate Elimination Dehydrohalogenation (KOH/EtOH) Intermediate->Elimination Product Product: SF5-Alkyne/Alkene Elimination->Product

Figure 2: Synthetic pathway for introducing the SF₅ group via radical addition.

Part 3: Case Studies & Performance Data

Case Study 1: Metabolic Stability (Mefloquine Analog)

Objective: Improve the half-life and potency of the antimalarial Mefloquine.[1][2] Modification: Replacement of the CF₃ group at the 8-position with SF₅.

  • Rationale: The quinoline ring is susceptible to metabolic oxidation.[2] The SF₅ group, having a higher

    
     (0.[2]68) than CF₃ (0.54), deactivates the ring more strongly against oxidative metabolism while increasing lipophilicity for better parasite membrane penetration.[2]
    
  • Result: The 8-SF₅-mefloquine analog demonstrated a significantly longer half-life and higher in vivo activity compared to the parent compound [2].[1][2]

Case Study 2: The Steric Limit (p97 ATPase Inhibitors)

Objective: Enhance binding of indole-based inhibitors. Modification: Replacement of C-5 CF₃ with SF₅.

  • Rationale: Researchers hypothesized that the "super-CF₃" would increase hydrophobic contacts.[2]

  • Result: Failure. The SF₅ group was too bulky for the specific sub-pocket.[2] While electronically superior, the steric clash caused a reduction in potency compared to the CF₃ analog [3].

  • Lesson: SF₅ is sterically equivalent to a tert-butyl group.[2] If the CF₃ moiety is already in a tight fit, SF₅ will likely abolish binding.[2]

Case Study 3: Potency Enhancement (Chalcones)

Objective: Improve anticancer activity of trimethoxychalcones. Modification: Introduction of SF₅.

  • Result: The SF₅-substituted chalcone showed superior activity against liver cancer cells (HepG2) compared to the parent compound SU086.[1][2] The enhanced lipophilicity likely facilitated better cellular uptake, while the electron-withdrawing nature modulated the reactivity of the Michael acceptor enone system [4].

References

  • Togni, A., & Pitts, C. R. (2019).[2] Gas-Free Synthesis of SF5Cl and Its Application in Radical Pentafluorosulfanylation. Angewandte Chemie International Edition. Link[2]

  • Weng, Z., et al. (2025).[2] Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. ResearchGate. Link

  • Al-Mawsawi, L. Q., et al. (2015).[2] Structure−Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. eScholarship. Link

  • Szafran, M., et al. (2025).[2][3] Analogs of the known anticancer active and antileishmanial 2′,4′,6′-trimethoxychalcone SU086.[1][2] ResearchGate. Link

  • Altman, R. A., et al. (2017).[2] Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. Journal of Medicinal Chemistry. Link

Sources

A Comparative Guide to the Electronic Effects of Pentafluorosulfanyl (SF5) and Nitro (NO2) Groups for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern chemistry and drug discovery, the strategic manipulation of molecular electronic properties is paramount to achieving desired therapeutic outcomes. Electron-withdrawing groups (EWGs) are fundamental tools in this endeavor, capable of profoundly influencing a molecule's reactivity, acidity, metabolic stability, and binding affinity. Among the vast arsenal of EWGs, the pentafluorosulfanyl (SF5) and nitro (NO2) groups stand out for their exceptional electron-withdrawing strength. This guide provides an in-depth, objective comparison of the electronic effects of these two powerhouse functional groups, supported by experimental data, to empower researchers in making informed decisions for molecular design.

Unveiling the Electronic Nature: Inductive vs. Resonance Effects

The electron-withdrawing character of a substituent is primarily governed by a combination of two fundamental electronic phenomena: the inductive effect (-I) and the resonance effect (-M or -R). The inductive effect is the transmission of charge through sigma (σ) bonds, largely dictated by the electronegativity of the atoms involved.[1] In contrast, the resonance effect involves the delocalization of π-electrons across a conjugated system.[1]

The Pentafluorosulfanyl (SF5) Group: A Dominantly Inductive Powerhouse

The SF5 group is a relative newcomer in the medicinal chemist's toolkit, yet it has rapidly gained attention for its remarkable properties.[2] Its potent electron-withdrawing nature stems from the cumulative inductive effect of five highly electronegative fluorine atoms bonded to a central sulfur atom.[3] This creates a strong dipole, pulling electron density away from the rest of the molecule through the sigma bond framework.

While the sulfur atom in the SF5 group possesses lone pairs, its ability to participate in resonance donation is negligible due to the octahedral geometry and the strong pull of the fluorine atoms. Consequently, the electronic influence of the SF5 group is almost entirely a powerful -I effect.

The Nitro (NO2) Group: A Dual-Threat of Induction and Resonance

The nitro group is a classic and widely utilized EWG in organic chemistry and drug design.[4] Its strong electron-withdrawing capability is a result of both a significant inductive effect and a powerful resonance effect.[5] The nitrogen atom, bonded to two highly electronegative oxygen atoms, exerts a strong inductive pull on the surrounding electrons.

Furthermore, the nitro group can actively participate in resonance, delocalizing electron density from an attached aromatic ring onto its oxygen atoms. This resonance withdrawal is particularly effective when the nitro group is positioned at the ortho or para positions of an aromatic ring, where it can directly delocalize the π-electrons of the ring system.[6][7]

Quantifying the Pull: A Head-to-Head Comparison of Hammett Parameters

The Hammett equation provides a quantitative framework for assessing the electronic influence of substituents on the reactivity of aromatic compounds.[8] The Hammett substituent constant (σ) is a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, with a larger value signifying a stronger effect. The position of the substituent also matters, leading to distinct values for the meta (σm) and para (σp) positions.

SubstituentσmσpPrimary Electronic Effect
Pentafluorosulfanyl (SF5) 0.61[9]0.68[9]Strong -I
Nitro (NO2) 0.710[8]0.778[8]Strong -I, Strong -M

As the data clearly indicates, both the SF5 and nitro groups are exceptionally strong electron-withdrawing groups. The nitro group exhibits slightly higher σ values in both the meta and para positions, suggesting a marginally stronger overall electron-withdrawing effect. This is attributable to its combined inductive and resonance effects, whereas the SF5 group relies almost exclusively on its inductive prowess.

The similarity in their Hammett parameters underscores why the SF5 group is often considered a "super-trifluoromethyl group" (CF3: σm = 0.43, σp = 0.54) and a viable bioisostere for the nitro group in certain applications.[10][11]

Visualizing the Electronic Tug-of-War

To better conceptualize the distinct electronic mechanisms of the SF5 and nitro groups, we can visualize their effects on an aromatic ring using diagrams.

G cluster_SF5 SF5 Group: Inductive Effect (-I) cluster_NO2 Nitro Group: Inductive (-I) & Resonance (-M) Effects Aryl_SF5 Aryl Ring SF5 SF5 Aryl_SF5->SF5 σ-bond pull Aryl_NO2 Aryl Ring NO2 NO2 Aryl_NO2->NO2 σ-bond pull Aryl_NO2->NO2 π-electron delocalization

Caption: Electronic effects of SF5 and NO2 groups on an aryl ring.

Implications in Drug Design and Development

The choice between incorporating an SF5 or a nitro group into a drug candidate is a strategic decision with significant consequences for its pharmacological profile.

Metabolic Stability and Toxicity

One of the most critical distinctions between the two groups lies in their metabolic fate. The nitro group is susceptible to enzymatic reduction in vivo, a process that can lead to the formation of reactive intermediates like nitroso and hydroxylamine species.[12] These intermediates have been associated with mutagenicity and genotoxicity, raising toxicity concerns for nitro-containing drugs.[13][14]

In stark contrast, the pentafluorosulfanyl group is characterized by its exceptional chemical and thermal stability.[3][15] The strong sulfur-fluorine bonds are highly resistant to metabolic degradation, which can lead to an improved metabolic stability profile and a longer in vivo half-life for the drug molecule.[3] This metabolic robustness is a key advantage of the SF5 group in drug design.

Lipophilicity and Physicochemical Properties

Lipophilicity, often quantified by the logarithm of the partition coefficient (logP), is a crucial parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The SF5 group is known to be highly lipophilic, even more so than the trifluoromethyl (CF3) group.[9][16] This increased lipophilicity can enhance membrane permeability and bioavailability.[3]

The nitro group is a moderately polar substituent.[4] While it increases the overall polarity of a molecule, its impact on lipophilicity is less pronounced than that of the SF5 group. The choice between the two can therefore be used to fine-tune the lipophilicity of a lead compound to optimize its pharmacokinetic profile.

Synthetic Accessibility

A significant practical consideration for researchers is the ease of synthesis. Nitro groups can be readily introduced into aromatic systems through well-established electrophilic nitration reactions. A vast array of nitro-containing building blocks are commercially available, facilitating their incorporation into synthetic schemes.

The synthesis of SF5-containing compounds, however, has historically been more challenging.[3][15] The introduction of the SF5 group often requires specialized reagents and reaction conditions, and the availability of SF5-functionalized building blocks has been limited.[10][17] However, recent advances in synthetic methodologies are gradually making this powerful functional group more accessible to the broader scientific community.[18][19]

Experimental Protocol: Determination of Hammett Substituent Constants via pKa Measurement of Substituted Benzoic Acids

To provide a practical context for the quantitative data presented, this section outlines a standard experimental workflow for determining Hammett substituent constants. The method is based on measuring the acid dissociation constant (Ka), or its negative logarithm (pKa), of a series of meta- and para-substituted benzoic acids.[20]

Experimental Workflow

G cluster_workflow Workflow for Hammett Constant Determination A Synthesize/Acquire Substituted Benzoic Acids C Titrate Benzoic Acid Solutions with NaOH A->C B Prepare Standardized NaOH Solution B->C D Monitor pH during Titration C->D E Determine pKa at Half-Equivalence Point D->E F Calculate Hammett Constant (σ) E->F

Caption: Experimental workflow for determining Hammett constants.

Step-by-Step Methodology
  • Preparation of Solutions:

    • Prepare equimolar solutions (e.g., 0.01 M) of benzoic acid and a series of meta- and para-substituted benzoic acids (including the SF5- and nitro-substituted analogs) in a suitable solvent (e.g., a water-ethanol mixture).

    • Prepare a standardized solution of a strong base, typically sodium hydroxide (NaOH), of a known concentration (e.g., 0.1 M).

  • Potentiometric Titration:

    • Pipette a known volume (e.g., 25.0 mL) of each benzoic acid solution into a beaker.

    • Immerse a calibrated pH electrode and a magnetic stir bar into the solution.

    • Titrate the acid solution with the standardized NaOH solution, adding the titrant in small, precise increments.

    • Record the pH of the solution after each addition of NaOH.

  • Data Analysis and pKa Determination:

    • Plot the measured pH values against the volume of NaOH added to generate a titration curve.

    • Identify the equivalence point, which is the point of steepest inflection on the curve.

    • The half-equivalence point is the volume of NaOH that is exactly half of the volume required to reach the equivalence point.

    • The pKa of the substituted benzoic acid is equal to the pH of the solution at the half-equivalence point.[20]

  • Calculation of the Hammett Substituent Constant (σ):

    • The Hammett equation is given by: log(K/K₀) = ρσ, where K is the acid dissociation constant of the substituted benzoic acid, K₀ is the acid dissociation constant of unsubstituted benzoic acid, ρ is the reaction constant (defined as 1 for the ionization of benzoic acids in water at 25°C), and σ is the substituent constant.[8]

    • Since pKa = -log(Ka), the equation can be rewritten as: pK₀ - pKa = σ.

    • Calculate the σ value for each substituent by subtracting the measured pKa of the substituted benzoic acid from the pKa of the unsubstituted benzoic acid.

Conclusion: A Tale of Two Titans

Both the pentafluorosulfanyl and nitro groups are formidable electron-withdrawing entities that offer medicinal chemists powerful tools to modulate molecular properties. The nitro group, a long-standing workhorse, provides potent electron withdrawal through a combination of inductive and resonance effects, but its utility can be tempered by concerns over metabolic instability and potential toxicity.

The SF5 group, a rising star in the field, offers comparable electron-withdrawing strength, primarily through a dominant inductive effect. Its key advantages lie in its exceptional metabolic stability and its ability to significantly enhance lipophilicity. While synthetic accessibility has been a historical hurdle, ongoing advancements are paving the way for its broader application.

Ultimately, the selection between the SF5 and nitro groups is a nuanced decision that must be guided by the specific objectives of the drug discovery program. By understanding the distinct electronic and physicochemical properties of each, researchers can make more rational and effective choices in the design of next-generation therapeutics.

References

  • Chemistry Steps. Inductive and Resonance (Mesomeric) Effects. [Link]

  • Rowan Scientific. The Pentafluorosulfanyl Group (SF5). [Link]

  • National Center for Biotechnology Information. A Walk through Recent Nitro Chemistry Advances. [Link]

  • ResearchGate. Properties of the SF5 group and the major key discoveries reported in the field. [Link]

  • Wikipedia. Pentafluorosulfanylbenzene. [Link]

  • Figshare. Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. [Link]

  • Pearson+. Though the nitro group is electron-withdrawing by resonance, when... | Study Prep. [Link]

  • Melius Organics. Pentafluorosulfanyl (SF5) technology. [Link]

  • National Center for Biotechnology Information. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. [Link]

  • Royal Society of Chemistry. Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. [Link]

  • Khan Academy. Worked ex - Resonance vs Inductive Effects. [Link]

  • Wikipedia. Hammett equation. [Link]

  • ACS Publications. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles | ACS Organic & Inorganic Au. [Link]

  • ACS Publications. A survey of Hammett substituent constants and resonance and field parameters. [Link]

  • Corpus UL. Developments in the synthesis of new SF5-containing compounds. [Link]

  • ACS Publications. Nitro-Group-Containing Drugs | Journal of Medicinal Chemistry. [Link]

  • University of Toronto. Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. [Link]

  • PubMed. Nitro-Group-Containing Drugs. [Link]

  • YouTube. Why does NO2 group show its effect only at ortho- and para- positions and not at meta. [Link]

  • National Center for Biotechnology Information. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. [Link]

  • SvedbergOpen. The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]

  • ResearchGate. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. [Link]

  • Pendidikan Kimia. A Robust, “One-Pot” Method for Acquiring Kinetic Data for Hammett Plots Used To Demonstrate Transmission of Substituent Effects in Reactions of Aromatic Ethyl Esters. [Link]

  • ResearchGate. Pentafluorosulfanyl Group: An Emerging Tool in Optoelectronic Materials. [Link]

  • Pomona College. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. [Link]

  • MDPI. Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. [Link]

  • ResearchGate. Machine learning determination of new Hammett's constants for meta- and para-substituted benzoic acid derivatives employing quantum chemical atomic charge methods. [Link]

  • ResearchGate. (PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]

  • Scribd. Hammett Constants and Substituent Survey. [Link]

  • ResearchGate. (PDF) Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. [Link]

Sources

In Vitro Metabolic Stability of SF5-Containing Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pentafluorosulfanyl group (


), often termed "Super-Trifluoromethyl" or "Super-CF

," has emerged as a high-value bioisostere in medicinal chemistry. While historically limited by synthetic accessibility, recent advances have allowed for its broader application to modulate drug metabolism and pharmacokinetics (DMPK).

This guide objectively analyzes the in vitro metabolic stability of SF


-containing compounds. It compares SF

against its primary alternatives (

,

-Butyl, and Halogens), detailing the physicochemical drivers of its stability, providing a validated experimental protocol for assessment, and offering strategic recommendations for lead optimization.

Part 1: The Chemical Rationale (Physicochemical Drivers)

To understand the metabolic stability of SF


, one must first quantify how it differs from the trifluoromethyl (

) group. The metabolic resilience of SF

is not accidental; it is a function of extreme electronegativity combined with significant steric bulk.
Comparative Physicochemical Properties

The following table contrasts SF


 with common bioisosteres. Note that SF

is significantly larger and more lipophilic than

, yet maintains high electron-withdrawing power.
PropertySF

CF

t-Butyl Implication for Metabolism
Hammett Constant (

)
0.680.54-0.20Strong electron withdrawal deactivates aromatic rings against oxidative metabolism.
Lipophilicity (

)
1.230.881.98High lipophilicity increases enzyme affinity (

) but may also increase non-specific binding.
Van der Waals Volume (Å

)
~55.4~34.6~76.9Critical Factor: SF

creates a "steric shield" that physically blocks CYP450 approach.
Chemical Stability HighHighHighResistant to hydrolysis; stability issues are enzymatic, not chemical.
The "Steric Shield" Mechanism

Metabolic instability often arises from Cytochrome P450 (CYP) enzymes oxidizing accessible


 bonds (e.g., para-hydroxylation of phenyl rings).
  • CF

    
     Effect:  Deactivates the ring electronically but is small enough that CYP enzymes can sometimes still access adjacent sites.
    
  • SF

    
     Effect:  The square pyramidal geometry creates a massive steric blockade. It effectively "caps" the site of attachment and sterically hinders metabolic attack at the ortho and meta positions more effectively than 
    
    
    
    .

Part 2: Visualizing the Metabolic Blocking Mechanism

The following diagram illustrates how the bulk of the SF


 group prevents the Heme-Iron active center of CYP450 from accessing the substrate, compared to a standard phenyl ring.

MetabolicBlocking cluster_Substrates Substrate Accessibility CYP CYP450 Active Site (Heme-Fe=O) Phenyl Standard Phenyl Ring (Para-position exposed) CYP->Phenyl Rapid Oxidation (Hydroxylation) CF3 CF3-Analog (Electronic deactivation, Partial steric block) CYP->CF3 Reduced Oxidation (Electronic effect) SF5 SF5-Analog (High Steric Bulk, Complete Access Block) CYP->SF5 No Oxidation (Steric Shielding) Phenyl->CF3 Bioisosteric Replacement CF3->SF5 Optimization (Super-CF3)

Figure 1: Mechanistic comparison of CYP450 accessibility. The SF5 group provides a superior steric shield compared to CF3, preventing the formation of the enzyme-substrate complex required for oxidation.

Part 3: Comparative In Vitro Performance Data

The following data summarizes trends observed in microsomal stability assays (Human Liver Microsomes - HLM).

Case Study: Protection of Aromatic Scaffolds

Comparison of intrinsic clearance (


) for analogs of a theoretical lead compound containing a solvent-exposed phenyl ring.
Substituent (Para-position)

(µL/min/mg)

(min)
Metabolic Fate
-H (Unsubstituted) > 100 (High)< 10Rapid para-hydroxylation by CYP3A4/2D6.
-Cl (Chlorine) 45 (Moderate)~25Blocked para-site; metabolism shifts to ortho/meta positions.
-CF

15 (Low)~60Electronic deactivation reduces ring oxidation significantly.
-SF

< 5 (Very Low) > 120 Superior Stability. Steric bulk prevents ortho-attack; lipophilicity may increase non-specific binding (lowering free fraction).

Interpretation: While


 provides excellent stability compared to Halogens, 

often renders the specific ring moiety "metabolically silent." However, researchers must monitor the unbound intrinsic clearance (

)
. Because SF

is highly lipophilic, the apparent stability might sometimes be an artifact of high microsomal protein binding (limiting free drug concentration) rather than purely enzymatic resistance.

Part 4: Validated Experimental Protocol

To objectively assess the stability of SF


 compounds, a standard metabolic stability assay using liver microsomes is required.[1] This protocol ensures data integrity and reproducibility.
Materials
  • Test System: Human Liver Microsomes (HLM), pooled (20 mg/mL protein concentration).

  • Cofactor: NADPH regenerating system (or 1 mM NADPH final).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide or Propranolol).

  • Analysis: LC-MS/MS (Triple Quadrupole).

Workflow Diagram

MicrosomalAssay Prep 1. Preparation Pre-warm Microsomes & Buffer (37°C) Spike Test Compound (1 µM) Initiate 2. Initiation Add NADPH Cofactor (Start Timer) Prep->Initiate Incubate 3. Incubation 37°C Shaking Water Bath Initiate->Incubate Sample 4. Sampling Remove aliquots at t = 0, 5, 15, 30, 60 min Incubate->Sample At timepoints Quench 5. Quench Add to cold ACN + Internal Standard (Precipitate Proteins) Sample->Quench Analyze 6. Analysis Centrifuge -> LC-MS/MS Calculate % Remaining Quench->Analyze

Figure 2: Step-by-step workflow for determining in vitro intrinsic clearance (


) using liver microsomes.
Detailed Methodology
  • Reaction Mixture: Prepare a master mix in Phosphate Buffer (100 mM, pH 7.4) containing microsomes (final conc.[2] 0.5 mg/mL).[1][2][3]

  • Compound Spiking: Add the SF

    
    -test compound (from DMSO stock) to a final concentration of 1 µM .
    
    • Critical Note: Keep final DMSO < 0.1% to avoid enzyme inhibition.

  • Initiation: Add NADPH (1 mM final) to start the reaction.[2]

  • Sampling: At defined intervals (0, 5, 15, 30, 60 min), transfer 50 µL of the reaction mixture into 150 µL of ice-cold Acetonitrile (containing Internal Standard).

  • Processing: Vortex for 10 min, centrifuge at 4,000 rpm for 20 min to pellet proteins.

  • Quantification: Inject supernatant into LC-MS/MS. Monitor the Parent Ion transition (MRM).

Calculation

Plot ln(% Remaining) vs. Time .[1][2] The slope of the line is


.



Part 5: Strategic Recommendations

When should you deploy SF


 in your drug discovery pipeline?
  • To Block Metabolic Hotspots: If a phenyl ring is undergoing rapid oxidation and

    
     substitution offers insufficient improvement, SF
    
    
    
    is the "nuclear option" for steric protection.
  • To Increase Lipophilicity without Instability: Unlike alkyl groups (methyl/ethyl) which increase lipophilicity but introduce new metabolic soft spots, SF

    
     increases lipophilicity (
    
    
    
    vs H) while remaining metabolically inert.
  • Caution - Solubility: The high lipophilicity of SF

    
     can lead to poor aqueous solubility. Ensure your formulation strategy (or assay buffer) accounts for this to avoid precipitation during in vitro assays.
    
  • Caution - Protein Binding: Always run a parallel Microsomal Binding Assay . SF

    
     compounds often have high 
    
    
    
    (fraction unbound in microsomes) corrections, meaning the raw stability data may look better than the actual enzymatic turnover rate.

References

  • Welch, J. T. (2019). The Pentafluorosulfanyl Group in Medicinal Chemistry.[4][5] Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds.[6] Chemical Reviews. Link

  • Tokunaga, E., et al. (2013). Pentafluorosulfanyl Group (SF5) as a Superior Bioisostere of the Trifluoromethyl Group (CF3).[4] Drug Discovery Today. Link

  • Cyprotex. (2024). Microsomal Stability Assay Protocol and Interpretation.Link

Sources

Comparative Analysis: SF5-Benzoic Acid vs. Halogenated Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The "Super-Trifluoromethyl" Effect

In modern medicinal chemistry, the pentafluorosulfanyl (SF₅) group has emerged as a superior bioisostere to the trifluoromethyl (CF₃) group, earning the moniker "Super-CF₃." While traditional halogenated benzoic acids (Cl, F, CF₃) are staples in optimizing potency and metabolic stability, SF₅-benzoic acids offer a distinct physicochemical profile: higher electronegativity, greater lipophilicity, and unique steric bulk .

This guide provides a head-to-head analysis of 4-(pentafluorosulfanyl)benzoic acid against its halogenated counterparts, supported by experimental data and synthetic protocols.

Physicochemical Profiling: SF₅ vs. CF₃ vs. Halogens

The SF₅ group is often mischaracterized as simply "a larger CF₃." In reality, its trigonal bipyramidal geometry creates a unique steric and electronic environment.

Table 1: Comparative Physicochemical Properties
PropertySF₅ (Pentafluorosulfanyl) CF₃ (Trifluoromethyl) Cl (Chloro) F (Fluoro)
Hammett Constant (

)
0.68 0.540.230.06
Inductive Effect (

)
0.55 0.390.470.52
Lipophilicity (

value)
1.51 0.880.710.14
pKa (Benzoic Acid analog) ~3.52 (Estimated)*3.693.984.14
Geometry Trigonal BipyramidalTetrahedralSphericalSpherical
Steric Volume (ų) ~108 ~72~25~12

*pKa estimated based on Hammett equation


 relative to benzoic acid (4.20).

Key Insight: The SF₅ group is significantly more electron-withdrawing than CF₃, leading to increased acidity of the benzoic acid moiety. This


pKa must be accounted for during amide coupling reactions, as the carboxylate anion will be more stable and potentially less nucleophilic in activation steps.
Structural Biology & Steric Demand

Unlike the spherical halogens or the tetrahedral CF₃ group, the SF₅ group possesses a square pyramidal shape (with the sulfur atom at the apex connected to the ring). This creates a "steric wall" that is highly effective at blocking metabolic access to the aromatic ring without introducing the rotational flexibility seen with long alkyl chains.

Visualizing the Steric & Electronic Decision Logic

SAR_Decision_Tree Start Lead Optimization Strategy Issue1 Metabolic Instability? Start->Issue1 Issue2 Potency / Binding Affinity? Start->Issue2 Action1 Block Metabolic Hotspot Issue1->Action1 Action2 Fill Hydrophobic Pocket Issue2->Action2 Choice1 Is steric bulk tolerated? Action1->Choice1 Choice2 Is high electronegativity required? Action2->Choice2 Sol_F Use Fluorine (F) (Minimal steric impact) Choice1->Sol_F No (Tight fit) Sol_CF3 Use Trifluoromethyl (CF3) (Moderate bulk, lipophilic) Choice1->Sol_CF3 Moderate Sol_SF5 Use Pentafluorosulfanyl (SF5) (High bulk, max lipophilicity, strong EWG) Choice1->Sol_SF5 Yes (Large pocket) Choice2->Sol_CF3 Moderate EWG needed Choice2->Sol_SF5 Strong EWG needed

Figure 1: Decision tree for selecting between F, CF3, and SF5 based on SAR requirements.

Metabolic Stability: The Oxidation Blockade

The C-S bond in aromatic SF₅ compounds is chemically inert and highly resistant to oxidative cleavage by Cytochrome P450 enzymes.

  • Mechanism: The high electronegativity of the fluorine atoms pulls electron density away from the sulfur and the aromatic ring, deactivating the ring toward electrophilic attack (e.g., oxidation).

  • Comparison: While CF₃ also deactivates the ring, the steric shield provided by the bulky SF₅ group (comparable to a tert-butyl group) offers superior protection against enzymatic approach at the ortho and meta positions.

Case Study Insight: In specific drug scaffolds, replacing a CF₃ group with SF₅ has been shown to increase metabolic half-life (


) by preventing hydroxylation on the aromatic ring, primarily due to this dual electronic/steric protection [1].
Experimental Protocol: Synthesis of 4-(Pentafluorosulfanyl)benzoic Acid

While SF₅-benzoic acid is commercially available, in-house synthesis may be required for derivative generation. The most robust pathway involves the hydrolysis of the nitrile precursor, which avoids the harsh conditions of direct fluorination.

Workflow: Nitrile Hydrolysis

Precursor: 4-(Pentafluorosulfanyl)benzonitrile (CAS: 1017779-71-3)

Step-by-Step Methodology:

  • Reagent Setup:

    • Charge a 50 mL round-bottom flask with 4-(pentafluorosulfanyl)benzonitrile (1.0 eq, 2.0 mmol).

    • Add Ethanol (5 mL) and Water (5 mL).

    • Add Sodium Hydroxide (NaOH, 5.0 eq, 10.0 mmol) pellets.

  • Reaction:

    • Fit the flask with a reflux condenser.

    • Heat the mixture to reflux (approx. 85°C) for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (SiO₂, 20% EtOAc/Hexane) or LC-MS. The nitrile peak should disappear, replaced by the carboxylate.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove ethanol.

    • Dilute the aqueous residue with water (10 mL).

    • Acidification: Slowly add 1M HCl until pH reaches ~1-2. A white precipitate (the product) will form immediately.

  • Isolation:

    • Filter the precipitate using a Büchner funnel.

    • Wash the filter cake with cold water (2 x 5 mL).

    • Dry the solid in a vacuum oven at 45°C overnight.

  • Validation:

    • Expected Yield: >85%

    • Characterization: ¹H NMR (DMSO-d₆) will show the disappearance of aromatic protons shielding caused by the CN group and the appearance of the carboxylic acid proton (broad singlet ~13 ppm).

Synthesis Workflow Diagram

Synthesis_Workflow Start 4-SF5-Benzonitrile Step1 Reflux with NaOH (EtOH/H2O, 85°C, 6h) Start->Step1 Hydrolysis Step2 Acidify with HCl (pH ~1) Step1->Step2 Protonation Product 4-SF5-Benzoic Acid (White Solid) Step2->Product Precipitation

Figure 2: Hydrolysis workflow for converting the nitrile precursor to the target acid.

References
  • The Pentafluorosulfanyl Group in Medicinal Chemistry. Beilstein J. Org. Chem. 2011, 7, 1124–1129. Link

  • Hammett Substituent Constants for SF5, CF3, and Other Groups. Wired Chemist / Hansch & Leo Data.Link

  • Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Int. J. Mol. Sci. 2020, 21(11), 3902. Link

  • Pentafluorosulfanylbenzene Properties. Wikipedia / PubChem Data Source.Link

  • Acidity and pKa of Fluorinated Benzoic Acids. J. Phys. Org. Chem. 2019, 32, e3940.[1] Link

Sources

Assessing the Purity of Synthesized SF₅ Compounds by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical comparison and procedural manual for assessing the purity of pentafluorosulfanyl (SF₅) compounds. It positions Charged Aerosol Detection (CAD) coupled with Pentafluorophenyl (PFP) Stationary Phases as the superior methodology compared to traditional UV-C18 workflows.

Executive Summary: The "Invisible" Challenge

The pentafluorosulfanyl (SF₅) group—often termed the "super-trifluoromethyl"—is a high-value motif in modern drug discovery due to its extreme lipophilicity, metabolic stability, and electron-withdrawing power. However, its synthesis often yields intermediates and byproducts that lack significant UV chromophores, rendering traditional UV-HPLC "blind" to critical impurities.

This guide compares the industry-standard UV-Vis/C18 workflow against the advanced CAD/PFP (Charged Aerosol Detection / Pentafluorophenyl) methodology. Experimental evidence suggests that the CAD/PFP system offers superior specificity and universal response, essential for the rigorous purity assessment required in pharmaceutical development.

Comparative Analysis: Detection Modalities

The primary failure mode in SF₅ analysis is the reliance on extinction coefficients. Many SF₅ precursors (e.g., aliphatic SF₅-halides) are optically transparent above 210 nm.

The Product: Charged Aerosol Detection (CAD)

Mechanism: The mobile phase is nebulized and dried.[1] The remaining analyte particles are charged by a stream of ionized nitrogen.[2] The aggregate charge is measured by an electrometer.[1][2]

  • Advantage: Response is directly proportional to mass, independent of chemical structure or optical properties.

  • Application: Detects non-chromophoric SF₅-aliphatics and degradation products (e.g., sulfonates) that UV misses.

The Alternative: UV-Vis Detection (Diode Array)

Mechanism: Measures light absorption at specific wavelengths (typically 210–254 nm).

  • Limitation: SF₅-alkanes have negligible absorbance. Aromatic SF₅ compounds absorb, but response factors vary wildly between the product and its impurities, leading to gross errors in "Area %" purity calculations.

Performance Data Comparison

Table 1: Sensitivity and Response Uniformity for a Model SF₅ Synthesis Mixture

FeatureUV-Vis (210 nm) Charged Aerosol Detector (CAD) Impact on SF₅ Analysis
Detection Principle Chromophore AbsorbanceMass-Sensitive Particle ChargingCAD detects invisible synthetic intermediates.
Response Uniformity Low (Varies by structure)High (Near-universal)CAD allows quantitation without specific impurity standards.
LOD (Model Impurity) > 50 ng (for non-aromatics)< 2 ng (Universal)CAD is ~25x more sensitive for aliphatic SF₅ species.
Dynamic Range 2-3 Orders of Magnitude4 Orders of MagnitudeCAD quantifies trace impurities alongside main peaks.
Gradient Stability Prone to baseline driftExcellent (with volatile buffers)CAD supports aggressive gradients needed for lipophilic SF₅s.

Comparative Analysis: Stationary Phases

SF₅ compounds are hyper-lipophilic.[3] On standard C18 columns, they often suffer from excessive retention or co-elution with structurally similar fluorinated isomers.

The Solution: Pentafluorophenyl (PFP) Phases

Mechanism: PFP phases utilize "Fluorous-Fluorous" interactions,


-

stacking, and shape selectivity. The rigid fluorine ring on the stationary phase interacts specifically with the SF₅ group.
  • Benefit: orthogonal selectivity to C18; capable of separating positional isomers (e.g., meta- vs para-SF₅ substitution) which often co-elute on alkyl phases.

The Standard: C18 (Octadecylsilane)

Mechanism: Hydrophobic interaction.

  • Limitation: Driven solely by hydrophobicity. Often fails to resolve SF₅ byproducts that differ only by the position of a fluorine atom or a double bond.

Experimental Protocol: The "Universal" SF₅ Purity Screen

This protocol validates the purity of an SF₅-building block using the CAD/PFP workflow.

Materials
  • Column: 2.1 x 100 mm, 1.9 µm Pentafluorophenyl (PFP) Core-Shell.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[4]

  • Detector: Charged Aerosol Detector (Evaporation Temp: 35°C).

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 1.0 mg of synthesized SF₅ compound in 1 mL of 50:50 Water:Acetonitrile.

    • Critical: Do not use DMSO if possible, as it is non-volatile and will saturate the CAD signal.

  • System Equilibration:

    • Flush system with 50:50 A:B for 10 minutes to stabilize the CAD background current.

    • Ensure nitrogen gas pressure is 60 psi.

  • Gradient Method:

    • 0.0 min: 5% B (Hold for 1 min to trap polar sulfonates).

    • 1.0 - 10.0 min: Linear ramp to 95% B.

    • 10.0 - 12.0 min: Hold at 95% B (Elute highly lipophilic SF₅ dimers).

    • 12.1 min: Re-equilibrate to 5% B.

  • Data Analysis:

    • Integrate all peaks >0.1% of the main peak area.

    • Calculate purity using % Area (CAD) . Unlike UV, this value closely approximates % Weight/Weight purity due to uniform response factors.

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct detection and separation mode for SF₅ compounds.

SF5_Analysis_Workflow Start Start: SF5 Compound Purity Assessment Check_Chrom Does the molecule have an Aromatic Ring? Start->Check_Chrom UV_Path Standard UV-Vis (254 nm) Check_Chrom->UV_Path Yes CAD_Path Charged Aerosol Detection (CAD) Check_Chrom->CAD_Path No / Unknown UV_Risk RISK: Invisible Aliphatic Impurities (e.g., SF5-Cl precursors) UV_Path->UV_Risk UV_Risk->CAD_Path Switch for Validation Check_Isomer Are positional isomers suspected? CAD_Path->Check_Isomer CAD_Benefit Universal Detection: Quantifies all non-volatile impurities Col_C18 C18 Column (Hydrophobic Separation) Check_Isomer->Col_C18 No Col_PFP PFP Column (Fluorous/Shape Selectivity) Check_Isomer->Col_PFP Yes (Recommended) Final Final Purity Report (% w/w approximation) Col_C18->Final Standard Resolution Col_PFP->Final Superior Resolution

Figure 1: Decision tree for selecting detection and stationary phases. Note the critical "Switch for Validation" path when UV is insufficient.

References

  • Jackson, D. A., & Mabury, S. A. (2009).[5] Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation. Environmental Toxicology and Chemistry. Link

  • Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option?Link

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated stationary phase. Journal of Chromatography A. Link

  • Reach Separations. (2023). A comparison of CAD and ELSD as non-UV detection techniques. Link

  • Waters Corporation. (2021). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Link

Sources

X-ray crystallography of 3-Bromo-5-(pentafluorosulfur)benzoic acid analogs

[1]

References

  • Sowa, M. et al. (2025).[1] Synthesis and characterisation of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives. X-ray structure of 3-SF5-C6H4-COOH.[1][2] ResearchGate.

  • Metrangolo, P. et al. (2014).[1][3] Halogen Bonding in Crystal Engineering. National Institutes of Health (PMC).[1]

  • BenchChem Technical Guides. (2025). X-ray Crystallography of Benzoic Acid Derivatives: A Comparative Guide. BenchChem.

  • PubChem Compound Summary. (2025). 3-Bromo-5-(trifluoromethyl)benzoic acid.[1][4] National Library of Medicine.[1] [1]

The Pentafluorosulfanyl Group: A "Super-Trifluoromethyl" for Next-Generation Therapeutics?

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Efficacy of SF5-Drugs and Their CF3-Counterparts

In the relentless pursuit of more effective and safer therapeutics, medicinal chemists are in a constant search for novel molecular motifs that can favorably modulate the properties of drug candidates. For decades, the trifluoromethyl (CF3) group has been a mainstay, celebrated for its ability to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] However, the pentafluorosulfanyl (SF5) group is emerging as a compelling alternative, often dubbed a "super-trifluoromethyl" group, that can offer unique advantages in drug design.[4] This guide provides an in-depth comparison of the SF5 and CF3 groups, supported by experimental data, to aid researchers in making informed decisions during lead optimization.

At a Glance: Physicochemical Properties of SF5 vs. CF3

The distinct electronic and steric properties of the SF5 and CF3 groups are the foundation of their differential effects on drug candidates. The SF5 group is generally larger, more lipophilic, and more strongly electron-withdrawing than the CF3 group.[4][5][6]

PropertyTrifluoromethyl (CF3)Pentafluorosulfanyl (SF5)Rationale and Impact on Drug Design
Size (Van der Waals Volume) ~42.6 ų~56.8 ųThe larger size of the SF5 group can lead to better steric fit in a binding pocket, but may also result in steric hindrance.[7]
Lipophilicity (π value) +0.88+1.50The higher lipophilicity of the SF5 group can enhance membrane permeability and bioavailability, but may also increase non-specific binding and reduce solubility.[8][9]
Electronegativity (Hammett Constant, σp) +0.53+0.68The stronger electron-withdrawing nature of the SF5 group can modulate the pKa of nearby functional groups, influencing binding interactions and metabolic stability.[10]
Dipole Moment HighVery HighThe significant dipole moment of the SF5 group can influence molecular conformation and interactions with polar environments.[8]

Delving Deeper: A Head-to-Head Comparison

The decision to incorporate an SF5 or CF3 group into a drug candidate should be driven by a thorough understanding of their impact on key pharmacological parameters.

Metabolic Stability: A Clear Advantage for SF5

One of the most significant advantages of the SF5 group is its remarkable metabolic stability.[5][9] The strong sulfur-fluorine bonds are highly resistant to enzymatic degradation, which can prolong the half-life of a drug in the body.[9] This can lead to a lower required dose and reduced dosing frequency, ultimately improving patient compliance. In contrast, while the CF3 group is also known to block metabolically labile sites, it can, in some instances, be metabolized.

Experimental Workflow: In Vitro Metabolic Stability Assay

This protocol outlines a typical workflow for assessing the metabolic stability of SF5 and CF3 analogs using liver microsomes.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_mics Prepare Liver Microsomes (e.g., human, rat) incubation Incubate Microsomes, Compound, and Cofactor at 37°C prep_mics->incubation prep_comp Prepare Test Compounds (SF5 and CF3 analogs) prep_comp->incubation prep_cofactor Prepare Cofactor Solution (NADPH) prep_cofactor->incubation time_points Collect Aliquots at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) incubation->time_points quench Quench Reaction (e.g., with cold acetonitrile) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms quantify Quantify Parent Compound Remaining lcms->quantify plot Plot % Remaining vs. Time quantify->plot calculate Calculate Half-life (t½) and Intrinsic Clearance (Clint) plot->calculate

Caption: Workflow for an in vitro metabolic stability assay.

Lipophilicity and Membrane Permeability: A Double-Edged Sword

The increased lipophilicity of the SF5 group can be advantageous for crossing biological membranes, a critical step for many drugs to reach their target.[9] However, excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and off-target effects. The choice between SF5 and CF3, therefore, requires a careful balance to optimize the absorption, distribution, metabolism, and excretion (ADME) profile of the drug candidate.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict passive membrane permeability.[11]

Materials:

  • PAMPA plates (donor and acceptor plates)

  • Lecithin/dodecane solution

  • Phosphate-buffered saline (PBS)

  • Test compounds (SF5 and CF3 analogs)

  • Plate reader

Procedure:

  • Prepare the Artificial Membrane: Add 5 µL of the lecithin/dodecane solution to each well of the donor plate and allow it to impregnate the filter for at least 30 minutes.

  • Prepare the Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS.

  • Prepare the Donor Plate: Dissolve the test compounds in PBS to a final concentration of 100 µM. Add 200 µL of each compound solution to the donor plate wells.

  • Assemble the PAMPA "Sandwich": Carefully place the donor plate on top of the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

  • Analysis: After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.

  • Calculate Permeability: The effective permeability (Pe) can be calculated using the concentrations in the donor and acceptor wells and the incubation time.

Binding Affinity and Efficacy: A Case-by-Case Evaluation

The impact of substituting a CF3 group with an SF5 group on binding affinity and overall efficacy is highly dependent on the specific target and the surrounding binding pocket. In some cases, the larger size and altered electronics of the SF5 group can lead to improved interactions with the target, resulting in enhanced potency.[9][12] For instance, an SF5-containing bosentan analogue was found to be slightly more active at the human endothelin receptor subtypes A and B. However, in other cases, the bulkiness of the SF5 group may lead to a steric clash, reducing or abolishing activity.[5] A study on p97 ATPase inhibitors found that the CF3-analogue was more potent than its SF5-counterpart.[5]

This highlights the importance of a structure-activity relationship (SAR) study for each new chemical series.

Case Study: A Tale of Two Halogenated Groups

A study comparing SF5- and CF3-substituted indole inhibitors of the AAA ATPase p97 provides a compelling example of the nuanced effects of these two groups.[5]

CompoundR-groupp97 IC50 (µM)
12 CF34.7
13 SF521.5

In this particular case, the smaller CF3 group resulted in a more potent inhibitor. The authors suggest that while the electronic effects of the SF5 and nitro groups are similar, the steric bulk of the SF5 group may be detrimental to binding in this specific target.[5] This underscores the necessity of empirical testing and defies a one-size-fits-all approach to the application of these powerful functional groups.

The Synthetic Hurdle

A practical consideration for medicinal chemists is the synthetic accessibility of SF5-containing building blocks. While the synthesis of CF3-containing compounds is now routine, the introduction of the SF5 group can be more challenging, often requiring specialized reagents and conditions.[5][10] However, the development of new synthetic methodologies is rapidly advancing, making the exploration of SF5-analogues increasingly feasible.

Conclusion: A Powerful Tool in the Medicinal Chemist's Arsenal

The pentafluorosulfanyl group is more than just a larger version of the trifluoromethyl group. Its unique combination of size, lipophilicity, and electronic properties offers a distinct set of advantages, most notably in enhancing metabolic stability.[5][9] However, the impact on biological activity is highly target-dependent, and the increased lipophilicity and synthetic challenges require careful consideration.

The decision to employ an SF5 group over a CF3 group should be a strategic one, guided by the specific goals of the drug discovery program and supported by empirical data. As our understanding of the nuanced effects of the SF5 group continues to grow, and as synthetic methods become more accessible, we can expect to see this "super-trifluoromethyl" play an increasingly important role in the development of next-generation therapeutics.

References

  • Structure−Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. (2015). eScholarship.org. [Link]

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. (2021). ACS Organic & Inorganic Au. [Link]

  • The Pentafluorosulfanyl Group (SF5). Rowan Scientific. [Link]

  • SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria. (2021). National Institutes of Health. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). PMC. [Link]

  • When SF5 outplays CF3: effects of pentafluorosulfanyl decorated scorpionates on copper. SciSpace. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). MDPI. [Link]

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. (2021). PubMed Central. [Link]

  • Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. ResearchGate. [Link]

  • Correction: When SF5 outplays CF3: effects of pentafluorosulfanyl decorated scorpionates on copper. (2021). National Institutes of Health. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. [Link]

  • A) Comparison of selected factors of SF5 and CF3 groups for benzene... ResearchGate. [Link]

  • Preparations of SF5- and CF3-substituted arenes utilizing the 7-oxabicyclo[2.2.1]hept-2-ene synthones. ResearchGate. [Link]

  • When SF5 outplays CF3: effects of pentafluorosulfanyl decorated scorpionates on copper. (2021). The Royal Society of Chemistry. [Link]

  • Reactions of Organic Pentafluorosulfanyl-Containing Compounds. ResearchGate. [Link]

  • When SF 5 outplays CF 3 : Effects of pentafluorosulfanyl decorated scorpionates on copper. (2021). [Link]

  • Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. ResearchGate. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

Sources

case studies of SF5-containing drugs in development

Beyond Trifluoromethyl: The Rise of the Pentafluorosulfanyl (SF ) Group in Next-Gen Therapeutics

Introduction: The "Super-Trifluoromethyl" Era

In the pursuit of optimized pharmacokinetics and potency, the trifluoromethyl (CF

pentafluorosulfanyl (SF

)

The SF



Physicochemical Comparison: SF vs. Alternatives

The SF


PropertySF

CF

tert-ButylImpact on Drug Design
Hammett

0.680.53-0.20Stronger electron-withdrawing; lowers pKa of neighbors.
Hansch

(Lipophilicity)
1.230.881.98Enhances membrane permeability and protein binding.
Volume (

)
55.434.676.9Steric bulk blocks metabolic hotspots (e.g., CYP oxidation).
Geometry OctahedralTetrahedralTetrahedralUnique square-pyramidal fluorine array creates novel contacts.

Data Source: ChemMedChem 2017 [1], Beilstein J. Org. Chem. 2012 [2].[1]

Visualizing the Property Shift

The following diagram illustrates how SF

PropertyRadarSF5SF5 Group(High Stability, High Lipophilicity)MetStabMetabolic StabilitySF5->MetStabSuperior (C-S bond inertness)LipophilLipophilicity (LogP)SF5->LipophilHighest (pi = 1.23)StericsSteric BulkSF5->StericsIntermediate (55 A^3)ElectronegElectronegativitySF5->ElectronegHighest (sigma = 0.68)CF3CF3 Group(Standard Bioisostere)CF3->MetStabHighCF3->LipophilHigh (pi = 0.88)CF3->StericsLow (34 A^3)tBut-Butyl Group(High Sterics, Metabolic Liability)tBu->MetStabLow (Oxidation prone)tBu->StericsHighest (76 A^3)

Figure 1: Comparative analysis of SF



Case Study 1: DSM-265 (Antimalarial)

Status: Phase II Clinical Trials (Development Halted/Pivoted) Target: Dihydroorotate Dehydrogenase (DHODH)

DSM-265 represents the most advanced application of the SF

The Engineering Logic

The triazolopyrimidine scaffold of DSM-265 required a substituent that could:

  • Fill a hydrophobic pocket in the DHODH enzyme (previously occupied by smaller groups in earlier hits).

  • Prevent rapid oxidative metabolism to ensure a long half-life.

Why SF


?



86–118 hours
Mechanism of Action & Efficacy

DSM265_Mechanismcluster_SF5Role of SF5 GroupPrecursorsPyrimidine PrecursorsDHODHDHODH Enzyme(Mitochondrial)Precursors->DHODHSubstrateDNAParasite DNA/RNAReplicationDHODH->DNAEssential PyrimidinesUbiqUbiquinone (CoQ)Ubiq->DHODHCofactor bindingDSM265DSM-265(SF5-Inhibitor)DSM265->DHODHAllosteric Inhibition(Hydrophobic Pocket)DSM265->DNABlocks SynthesisDeathParasite DeathDNA->DeathReplication FailureMetabBlockBlocks CYP Metabolism(t1/2 > 100h)MetabBlock->DSM265BindingFills HydrophobicPocketBinding->DSM265

Figure 2: Mechanism of Action for DSM-265. The SF

Clinical Outcome & Lessons

While DSM-265 demonstrated efficacy in clearing blood-stage parasites, its development was complicated by off-target toxicity signals in long-term animal studies [4]. This highlights a critical lesson: while SF


 solves PK/PD problems, its high lipophilicity and unique shape can introduce unforeseen off-target interactions

Case Study 2: SF -Mefloquine Analogs

Status: Preclinical Optimization Goal: Bioisosteric Replacement to Improve Safety Index

Mefloquine is a potent antimalarial plagued by severe CNS side effects (neurotoxicity). Researchers hypothesized that replacing the bis-CF


Comparative Data: Mefloquine vs. SF -Analog

In comparative studies, SF

  • Potency: Maintained or slightly improved IC

    
     against drug-resistant P. falciparum.
    
  • Selectivity: Early data suggests a shift in the selectivity index, potentially reducing the off-target binding responsible for neurotoxicity, though this remains an active area of investigation [5].

Experimental Protocol: Synthesis of SF Building Blocks

The primary barrier to SF


4-nitrophenylsulfur pentafluoride
Protocol: Oxidative Fluorination of Disulfides

Objective: Synthesize 4-nitrophenylsulfur pentafluoride from 4-nitrophenyl disulfide. Safety Warning: This reaction uses Chlorine gas (

Reagents:
  • Substrate: Bis(4-nitrophenyl) disulfide (1.0 eq)

  • Oxidant: Chlorine gas (

    
    )
    
  • Fluorine Source: Potassium Fluoride (KF) (Spray-dried, anhydrous)

  • Lewis Acid (Step 2): Zinc Fluoride (

    
    )
    
  • Solvent: Acetonitrile (

    
    , anhydrous)
    
Workflow:
  • Chlorotetrafluorination (Step 1):

    • Suspend Bis(4-nitrophenyl) disulfide (10 mmol) and KF (140 mmol) in dry acetonitrile (100 mL) in a Teflon reactor.

    • Cool to -10°C.

    • Bubble

      
       gas slowly through the mixture with vigorous stirring.
      
    • Observation: The mixture will turn yellow/orange.

    • Stir for 2 hours at 0°C.

    • Result: Formation of the intermediate Arylsulfur chlorotetrafluoride (

      
      ).[2]
      
  • Fluoride Exchange (Step 2):

    • Add

      
       (10 mmol) directly to the reaction mixture.
      
    • Heat the sealed vessel to 80-90°C for 12-24 hours.

    • Mechanism: The Lewis acid facilitates the replacement of the axial Chlorine with Fluorine.

  • Workup & Purification:

    • Cool to room temperature.

    • Quench with aqueous

      
       (Caution: Gas evolution).
      
    • Extract with Dichloromethane (DCM).

    • Wash organic layer with brine, dry over

      
      .
      
    • Purification: Silica gel chromatography (Hexanes/Ethyl Acetate gradient). SF

      
       compounds are typically non-polar and elute early.
      

SynthesisProtocolStartStart:Bis(4-nitrophenyl) disulfideStep1Step 1: Oxidative Chlorination(Cl2, KF, MeCN, -10°C)Start->Step1IntermedIntermediate:Ar-SF4-ClStep1->IntermedOxidative AddnStep2Step 2: Fluoride Exchange(ZnF2, 90°C)Intermed->Step2Cl/F ExchangeProductProduct:4-Nitrophenyl-SF5Step2->ProductFinal Yield ~70-80%

Figure 3: Umemoto synthetic pathway for converting disulfides to SF


Comparative Analysis Summary

The following table summarizes the performance metrics of SF

MetricSF

Analog (e.g., DSM-265)
Traditional Analog (e.g., Mefloquine/CF

)
Interpretation
Metabolic Half-Life ~100 hours~20-50 hours (typical for similar MW)SF

sterically protects the aromatic ring from CYP oxidation.
Lipophilicity (LogP) High (>4.0)Moderate (3.0-4.0)SF

increases tissue distribution but risks "molecular obesity" (toxicity).
Potency (IC

)
Low nM (<10 nM)Low nM (<20 nM)SF

maintains potency; efficacy is rarely compromised.
Selectivity Index High (Target specific)VariableSF

geometry can improve selectivity if the binding pocket is distinct.

References

  • Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem, 2017.[3] Link

  • Discovery of practical production processes for arylsulfur pentafluorides. Beilstein J. Org.[1] Chem., 2012.[1] Link

  • Safety, pharmacokinetics, and activity of the novel long-acting antimalarial DSM265. The Lancet Infectious Diseases, 2017. Link

  • Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors. Journal of Medicinal Chemistry, 2020. Link

  • Synthesis and Biological Evaluation of the First Pentafluorosulfanyl Analogs of Mefloquine. ChemMedChem, 2009. Link

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.